3,3',5,7-Tetrahydroxyflavone
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5,7-trihydroxy-2-(3-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-3-1-2-7(4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,16-18,20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDQTIKKAYGHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and molecular properties of 3,3',5,7-Tetrahydroxyflavone
The following technical guide details the chemical structure, properties, and pharmacological profile of 3,3',5,7-Tetrahydroxyflavone .
The "Meta-Kaempferol" Isomer & 4'-Dehydroxyquercetin[1][2]
Executive Summary & Identity Resolution
3,3',5,7-Tetrahydroxyflavone (CAS: 210560-14-8) is a specific flavonol isomer distinct from the more widely known Kaempferol (3,4',5,7-tetrahydroxyflavone). While Kaempferol features a hydroxyl group at the para (4') position of the B-ring, the subject of this guide possesses a hydroxyl group at the meta (3') position.
This structural distinction, though subtle, significantly alters the molecule's electronic distribution, antioxidant potential, and binding affinity for biological targets. In the literature, this compound is occasionally referred to as 4'-Dehydroxyquercetin or found as the aglycone of the glycoside AFF1 isolated from Alchornea floribunda.
CRITICAL NOTE ON NOMENCLATURE: Researchers must exercise caution when reviewing older literature. Several databases and papers erroneously list "3,3',5,7-tetrahydroxyflavone" as a synonym for Kaempferol. This guide focuses strictly on the 3'-hydroxy isomer (CID 9860659), treating it as a distinct chemical entity with unique pharmacological properties.
Chemical Architecture & Molecular Properties[1]
The core structure consists of a 2-phenylchromen-4-one backbone (flavone) with hydroxyl substitutions at positions 3, 5, 7 (A and C rings) and 3' (B ring).[1]
Physicochemical Profile[2][3][4][5]
| Property | Value / Description | Source/Method |
| IUPAC Name | 3,5,7-trihydroxy-2-(3-hydroxyphenyl)chromen-4-one | PubChem |
| Molecular Formula | C₁₅H₁₀O₆ | Stoichiometry |
| Molecular Weight | 286.24 g/mol | Calculated |
| Appearance | Yellow crystalline solid | Experimental (Okoye et al.) |
| LogP (Predicted) | 1.95 | ALOGPS |
| H-Bond Donors | 4 | Structural Analysis |
| H-Bond Acceptors | 6 | Structural Analysis |
| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate; Poor in Water | Experimental |
| Key Derivative | AFF1 (3-O-α-L-rhamnoside) | Isolated from A. floribunda |
Structural Comparison (Isomer Analysis)
The absence of the 4'-OH group (present in Quercetin and Kaempferol) reduces the electron-donating capacity of the B-ring, potentially lowering its radical scavenging efficiency compared to Quercetin (catechol structure) but enhancing its lipophilicity and membrane permeability.[1]
Figure 1: Structural relationship between 3,3',5,7-THF and major flavonols. The shift from 4' to 3' alters B-ring reactivity.[1]
Natural Occurrence & Isolation Protocols[1]
The primary natural source of this specific isomer is the leaves of Alchornea floribunda , a shrub used in African ethnomedicine. It typically exists as the glycoside AFF1 (3,5,7,3'-tetrahydroxyflavone-3-O-α-L-rhamnoside).[1][2][3]
Extraction & Isolation Workflow
Objective: Isolate AFF1 and hydrolyze to obtain the aglycone (3,3',5,7-THF).
Protocol:
-
Extraction: Macerate pulverized air-dried leaves (500g) in 90% Methanol for 48 hours. Filter and concentrate in vacuo (40°C).
-
Fractionation: Suspend crude extract in water and partition successively with n-Hexane, Ethyl Acetate, and n-Butanol.
-
Purification (Bioactivity-Guided):
-
Hydrolysis (To obtain Aglycone):
-
Dissolve AFF1 (20 mg) in 2N HCl (5 mL).
-
Reflux at 100°C for 2 hours.
-
Extract with Ethyl Acetate, dry over Na₂SO₄, and evaporate.
-
Validation: ¹H-NMR (DMSO-d₆) showing loss of rhamnose signals and retention of the 3'-proton signals.
-
Figure 2: Isolation workflow for obtaining 3,3',5,7-THF from natural sources.
Molecular Mechanisms & Pharmacology[1]
Research indicates that 3,3',5,7-THF (specifically as the AFF1 glycoside) possesses potent anti-inflammatory properties, exceeding standard NSAIDs in specific models.[3][4][5]
Anti-Inflammatory Signaling
The compound acts by stabilizing lysosomal membranes and inhibiting the release of inflammatory mediators.
-
Inhibition of Edema: In egg-albumen induced rat paw edema models, AFF1 (50 mg/kg) showed higher inhibition than Aspirin (100 mg/kg).[2][3][4][5]
-
Membrane Stabilization: Significantly inhibits heat-induced hemolysis of erythrocytes, suggesting a mechanism involving the stabilization of cell membranes against lytic stress.
-
Target Pathways:
-
Downregulation: TNF-α, IL-6.[1]
-
Inhibition: Prostaglandin synthesis (via COX enzyme interference, predicted based on structural homology to Quercetin).
-
Colitis & Gut Health
Synthetic derivatives of the 3,3',5,7-THF core (e.g., monochloropivaloyl esters) have demonstrated efficacy in acetic acid-induced colitis models. The mechanism involves the suppression of oxidative stress in the colonic mucosa, likely driven by the 3-OH and 5-OH groups which are critical for chelating transition metals and scavenging ROS.[1]
Structure-Activity Relationship (SAR) Insights
-
3-OH Group: Essential for high antioxidant activity and metal chelation.[1]
-
3'-OH (Meta) vs 4'-OH (Para): The 3'-OH position (Meta) makes the B-ring less susceptible to oxidative quinone formation compared to the 3',4'-catechol of Quercetin.[1] This may confer higher metabolic stability while retaining significant radical scavenging ability.
References
-
Okoye, F. B., & Osadebe, P. O. (2010).[3] A new anti-inflammatory flavonol glycoside from Alchornea floribunda leaves.[2][3][4][5][6] Natural Product Research, 24(3), 266-273.[3]
-
PubChem Database. (n.d.). Compound Summary for CID 9860659: 3,3',5,7-Tetrahydroxyflavone.[7][8] National Center for Biotechnology Information.
-
Milackova, I., et al. (2015).[8] Anti-inflammatory and antioxidant effects of synthetic quercetin derivatives in experimental colitis. General Physiology and Biophysics.
-
ChemicalBook. (2025).[4] 3,3',5,7-Tetrahydroxyflavone Product Information.
Sources
- 1. Tamarixetin | C16H12O7 | CID 5281699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A new anti-inflammatory flavonol glycoside from Alchornea floribunda leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alchornea_floribunda_muell._arg [Tinkturenpresse] [tinkturenpresse.de]
- 4. researchgate.net [researchgate.net]
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- 6. semanticscholar.org [semanticscholar.org]
- 7. 3,3',5,7-Tetrahydroxyflavone | C15H10O6 | CID 9860659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. asau.ru [asau.ru]
Biosynthetic Pathway of 3,3',5,7-Tetrahydroxyflavone in Plant Matrices: A Technical Guide
Abstract & Nomenclature Clarification
This whitepaper provides an in-depth mechanistic analysis of the biosynthetic pathway of 3,3',5,7-tetrahydroxyflavone within plant matrices. In standard IUPAC nomenclature, the widely studied flavonol kaempferol is designated as 3,4',5,7-tetrahydroxyflavone; however, legacy phytochemical literature and specific pharmacological databases frequently index it under the structural synonym 3,3',5,7-tetrahydroxyflavone[1]. Recognized for its potent antioxidant and pro-apoptotic properties in cellular models[1], its synthesis requires a highly regulated enzymatic cascade. This guide dissects the pathway from L-phenylalanine to the final flavonol, detailing the causality behind metabolic flux, and provides a self-validating experimental protocol for isolating and quantifying this compound using stable isotope tracing.
The Phenylpropanoid and Flavonoid Biosynthetic Cascade
The synthesis of 3,3',5,7-tetrahydroxyflavone bridges the general phenylpropanoid pathway with the specific flavonoid branch, localized primarily in the cytosol and endoplasmic reticulum of plant cells[2].
Mechanistic Breakdown of the Enzymatic Steps
-
Deamination and Hydroxylation: The pathway initiates with the deamination of L-phenylalanine by Phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Cinnamate 4-hydroxylase (C4H), a cytochrome P450 enzyme, subsequently introduces a hydroxyl group to form p-coumaric acid[3].
-
CoA Activation: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid into p-coumaroyl-CoA. Causality: This thioesterification is thermodynamically essential, raising the energy state of the molecule to permit downstream polyketide extension.
-
Polyketide Chain Assembly (The Committed Step): Chalcone synthase (CHS), a type III polyketide synthase, catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA[4][5]. Causality: The plant utilizes malonyl-CoA rather than acetyl-CoA because the decarboxylation of malonyl-CoA provides the thermodynamic driving force required to build the C15 chalcone scaffold (naringenin chalcone)[5].
-
Stereospecific Cyclization: While naringenin chalcone can spontaneously cyclize in aqueous environments, Chalcone isomerase (CHI) accelerates this intramolecular cyclization by a factor of
[6]. Causality: Spontaneous cyclization yields a racemic mixture and is too slow to prevent the toxic cellular accumulation of chalcones. CHI ensures rapid, stereospecific formation of the biologically active (2S)-naringenin[6]. -
Hydroxylation and Desaturation: Flavanone 3-hydroxylase (F3H) hydroxylates naringenin at the C-3 position to yield dihydrokaempferol. Finally, Flavonol synthase (FLS), a 2-oxoglutarate-dependent dioxygenase, introduces a double bond between C-2 and C-3 of dihydrokaempferol, yielding the final 3,3',5,7-tetrahydroxyflavone structure[3][7].
Fig 1: Enzymatic cascade of 3,3',5,7-tetrahydroxyflavone biosynthesis in plants.
Experimental Workflows: A Self-Validating System for Quantification
To accurately quantify the biosynthesis of 3,3',5,7-tetrahydroxyflavone in plant matrices, researchers must distinguish de novo synthesis from pre-existing basal levels. We employ a
Protocol: -Phenylalanine Tracing and LC-MS/MS Analysis
-
Isotopic Labeling (The Validation Core): Infuse living plant tissue (e.g., leaf discs or cell suspension) with 5 mM
-L-Phenylalanine for 24-48 hours.-
Causality: The heavy isotope acts as an internal metabolic tracer. Detection of M+6 mass shifts in the final flavonol creates a self-validating system, confirming active de novo biosynthesis rather than mere release from vacuolar glycosidic storage pools.
-
-
Matrix Quenching and Extraction: Lyophilize the tissue to halt enzymatic activity. Mill to a fine powder and extract using 80% aqueous methanol with ultrasonication (30 min, 4°C).
-
Causality: 80% MeOH optimally disrupts hydrogen bonding in the cellulose matrix while precipitating large proteins, effectively solubilizing moderately non-polar flavonols without degrading them.
-
-
SPE Purification: Load the extract onto a pre-conditioned C18 SPE cartridge. Wash with 10% MeOH to elute highly polar sugars and organic acids. Elute the flavonol fraction with 100% MeOH.
-
Causality: Removing the carbohydrate matrix prevents severe ion suppression during electrospray ionization (ESI), ensuring a linear MS response and high trustworthiness of the quantitative data.
-
-
LC-MS/MS Quantification: Analyze the eluate using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode (negative ion mode, [M-H]⁻). Monitor the transition m/z 285
151 for the unlabeled compound and m/z 291 157 for the -labeled newly synthesized compound.
Fig 2: Self-validating experimental workflow for isotopic tracing and LC-MS/MS quantification.
Quantitative Data Presentation
The efficiency of the biosynthetic pathway can be evaluated through the kinetic parameters of its core enzymes. The following table summarizes representative kinetic data derived from recombinant expression studies (e.g., in Saccharomyces cerevisiae and plant models) utilized in advanced bioengineering[3][6][8].
| Enzyme | Primary Substrate | Mechanistic Role in Pathway | ||
| CHS | p-Coumaroyl-CoA | 4.5 - 12.0 | 150 - 300 | Rate-limiting polyketide assembly |
| CHI | Naringenin chalcone | 15.0 - 25.0 | > 5,000 | Stereospecific cyclization |
| F3H | Naringenin | 30.0 - 45.0 | 400 - 600 | C-3 hydroxylation |
| FLS | Dihydrokaempferol | 20.0 - 35.0 | 250 - 450 | C-2/C-3 desaturation |
By understanding these kinetic bottlenecks—particularly the rate-limiting nature of CHS and the rapid turnover required by CHI—drug development professionals can optimize the elicitation of 3,3',5,7-tetrahydroxyflavone in agricultural matrices or engineer high-yield microbial cell factories[3][6].
References
- Kaempferol protects HIT-T15 pancreatic beta cells from 2-deoxy-D-ribose-induced oxid
- Chalcone synthase and its functions in plant resistance PMC - NIH
- Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase PMC - NIH
- Biosynthesis and engineering of kaempferol in Saccharomyces cerevisiae PMC - NIH
- Expanding flavone and flavonol production capabilities in Escherichia coli PMC - NIH
Sources
- 1. ovid.com [ovid.com]
- 2. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and engineering of kaempferol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone synthase - Wikipedia [en.wikipedia.org]
- 6. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding flavone and flavonol production capabilities in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability Mechanisms of Kaempferol: A Technical Guide
Executive Summary & Clinical Context
Kaempferol (3,4′,5,7-tetrahydroxyflavone) is a potent dietary flavonol with documented chemopreventive, anti-inflammatory, and cardioprotective properties. Despite its high in vitro efficacy, its clinical translation is severely bottlenecked by poor systemic bioavailability (typically ~2%). This guide dissects the pharmacokinetic (PK) mechanisms governing kaempferol's absorption, distribution, metabolism, and excretion (ADME), providing researchers with standardized protocols for PK evaluation and formulation enhancement.
Mechanistic Basis of Kaempferol Absorption and Metabolism
Intestinal Uptake and Efflux Dynamics
Kaempferol is primarily ingested as glycosides (e.g., rutinosides, glucosides) which undergo hydrolysis by lactase-phlorizin hydrolase (LPH) at the intestinal brush border, releasing the lipophilic aglycone[1]. The aglycone is absorbed into enterocytes via passive diffusion. However, intracellular concentrations are heavily regulated by apical efflux transporters, specifically P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which pump a significant fraction back into the intestinal lumen.
First-Pass Metabolism: The Bioavailability Bottleneck
The primary reason for kaempferol's ~2% absolute bioavailability is extensive first-pass metabolism[2].
-
Intestinal Phase II Metabolism: Within the enterocyte, kaempferol is rapidly conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs).
-
Hepatic Processing: The fraction that escapes the gut wall enters the portal vein and undergoes aggressive hepatic glucuronidation (predominantly forming kaempferol-7-O-glucuronide) and sulfation[3]. Consequently, circulating kaempferol exists almost exclusively as conjugated metabolites rather than the free aglycone.
Kaempferol absorption, efflux, and first-pass metabolism pathway to systemic circulation.
Quantitative Pharmacokinetic Profile
To establish a baseline for formulation optimization, it is critical to evaluate the standard PK parameters of kaempferol. The data below synthesizes findings from key in vivo rat models following oral and intravenous (IV) administration.
Table 1: Summary of Kaempferol Pharmacokinetic Parameters (Rat Models)
| Parameter | IV Administration (10 mg/kg) | Oral Administration (100 mg/kg) | Onion Peel Extract (Oral) |
| Cmax | ~3.5 µg/mL | ~0.5 - 1.2 µg/mL | 8.5 ± 1.5 µg/mL |
| Tmax | N/A | 1.0 - 2.0 h | 2.1 ± 0.6 h |
| AUC | ~1.5 µg·h/mL | ~3.0 µg·h/mL | 23.1 ± 4.5 µg·h/mL |
| Half-life (t1/2) | 2.9 - 4.0 h | 3.0 - 4.0 h | 3.2 ± 0.7 h |
| Clearance (CL) | 3.0 - 6.4 L/h/kg | High | N/A |
| Bioavailability (F) | 100% | ~2.0% | ~17.5% (Matrix assisted) |
Data synthesized from Barve et al.[2], Zabela et al.[4], and onion peel extract studies[5]. Note the dramatic increase in bioavailability when administered within a natural matrix (onion peel) compared to isolated aglycone.
Standardized Experimental Protocols for PK Assessment
As an application scientist, establishing a self-validating protocol is paramount. The following workflows detail the necessary steps to accurately quantify kaempferol PK, specifically isolating the variables of intestinal vs. hepatic metabolism.
Protocol 1: In Vivo Rat Pharmacokinetic & Portal Vein Cannulation Study
Rationale: Standard jugular vein sampling only measures systemic exposure. By simultaneously sampling the portal vein, researchers can isolate intestinal first-pass metabolism from hepatic clearance[2].
Step-by-Step Methodology:
-
Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing to eliminate dietary flavonoid interference. Provide water ad libitum.
-
Surgical Cannulation: Under isoflurane anesthesia, surgically implant cannulas into the jugular vein (for systemic blood) and the portal vein (for pre-hepatic blood). Allow 24 hours for recovery.
-
Dosing: Administer kaempferol suspended in 0.5% carboxymethyl cellulose (CMC) via oral gavage (e.g., 100 mg/kg).
-
Serial Sampling: Collect 200 µL blood samples from both cannulas at 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose into heparinized tubes.
-
Plasma Extraction: Centrifuge immediately at 4°C, 3000 × g for 10 minutes. To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., hesperetin) to precipitate proteins. Vortex for 1 minute, then centrifuge at 14,000 × g for 15 minutes.
-
Enzymatic Hydrolysis (Optional but Recommended): To quantify total kaempferol (aglycone + conjugates), incubate plasma with β-glucuronidase/sulfatase at 37°C for 45 minutes prior to extraction.
-
UHPLC-MS/MS Analysis: Inject the supernatant into a UHPLC system coupled with a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor the MRM transition for kaempferol (m/z 285.0 → 151.0).
Experimental workflow for in vivo pharmacokinetic analysis using dual-vein cannulation.
Protocol 2: In Vitro Microsomal Stability Assay
Rationale: To determine the intrinsic clearance (CL_int) and identify specific phase I/II metabolic pathways, liver and intestinal microsomes are utilized[2].
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a 1.5 mL Eppendorf tube, combine 0.5 mg/mL rat liver microsomes (RLM) or rat intestinal microsomes (RIM) with 100 mM phosphate buffer (pH 7.4) and 5 mM MgCl2.
-
Substrate Addition: Add kaempferol (final concentration 1-50 µM, dissolved in <1% DMSO).
-
Cofactor Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding cofactors:
-
For Phase I (Oxidation): Add 1 mM NADPH.
-
For Phase II (Glucuronidation): Add 2 mM UDP-glucuronic acid (UDPGA) and 25 µg/mL alamethicin (a pore-forming peptide to allow UDPGA access to the luminal active site of UGTs).
-
-
Termination: At designated time points (0, 15, 30, 60, 120 min), terminate the reaction by adding an equal volume of ice-cold methanol containing the internal standard.
-
Analysis: Centrifuge and analyze the supernatant via HPLC-UV or LC-MS/MS to calculate the depletion half-life and intrinsic clearance (Vmax/Km).
Strategies for Bioavailability Enhancement
Given the severe limitations of native kaempferol, drug development professionals must employ advanced formulation strategies:
-
Nanocrystal Suspensions: High-pressure homogenization (HPH) can reduce kaempferol particle size to the nanometer range (~400 nm). This drastically increases the surface area-to-volume ratio, enhancing dissolution velocity in the GI tract. Studies have shown that kaempferol nanosuspensions can increase absolute bioavailability from ~13% (in specific solution models) to over 38%, significantly elevating Cmax and AUC[6].
-
Co-administration with Efflux Inhibitors: Since kaempferol is a substrate for P-gp, co-administration with natural P-gp inhibitors (e.g., piperine or quercetin) can reduce intestinal efflux, effectively increasing the net absorption into the enterocyte.
-
Lipid-Based Delivery Systems: Encapsulating kaempferol in Solid Lipid Nanoparticles (SLNs) or self-microemulsifying drug delivery systems (SMEDDS) bypasses portal vein transport. Instead, these highly lipophilic carriers are absorbed via the intestinal lymphatic system, completely circumventing hepatic first-pass metabolism and delivering the aglycone directly into systemic circulation.
Conclusion
The clinical utility of kaempferol is heavily dependent on overcoming its pharmacokinetic barriers. While its intrinsic absorption via passive diffusion is adequate, its susceptibility to rapid intestinal efflux and aggressive Phase II glucuronidation results in a marginal ~2% bioavailability. By utilizing rigorous, dual-cannulation PK models and advanced nanotechnological formulations, researchers can accurately quantify and subsequently bypass these metabolic bottlenecks, unlocking kaempferol's full therapeutic potential.
References
- Dietary Quercetin and Kaempferol: Bioavailability and Potential Cardiovascular-Rel
- Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in r
- Hepatoprotective Effect of Kaempferol—A Review. MDPI.
- Pharmacokinetics of dietary kaempferol and its metabolite 4-hydroxyphenylacetic acid in rats.
- Pharmacokinetics and Bioavailability of Onion Peel Extracts.
- Production, Characterization and Evaluation of Kaempferol Nanosuspension for Improving Oral Bioavailability. Bentham Science Publishers.
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The Role of 3,3',5,7-Tetrahydroxyflavone in Modulating Oxidative Stress Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: March 7, 2026
Abstract
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the body, is a key etiological factor in a myriad of chronic and degenerative diseases. The flavonoid 3,3',5,7-Tetrahydroxyflavone, commonly known as Kaempferol, has emerged as a promising therapeutic agent due to its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms through which Kaempferol modulates key signaling pathways involved in the cellular response to oxidative stress, namely the Nrf2-ARE, MAPK, and NF-κB pathways. We will delve into the scientific rationale behind its multifaceted effects and provide detailed experimental protocols for researchers to investigate its therapeutic potential. This guide is intended to serve as a valuable resource for scientists and drug development professionals working to harness the power of natural compounds in the fight against oxidative stress-mediated pathologies.
Introduction to 3,3',5,7-Tetrahydroxyflavone (Kaempferol)
3,3',5,7-Tetrahydroxyflavone, or Kaempferol, is a naturally occurring flavonoid found in a wide variety of plants and plant-derived foods.[1] Its chemical structure, a yellow crystalline solid, is characterized by a C15 skeleton with four hydroxyl groups, which contribute to its potent antioxidant activity.[2][3]
Table 1: Chemical and Physical Properties of Kaempferol
| Property | Value |
| IUPAC Name | 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one |
| Synonyms | Kaempferol, Kaempherol, Robigenin, Populnetin |
| Molecular Formula | C₁₅H₁₀O₆ |
| Molecular Weight | 286.24 g/mol |
| Melting Point | 276–278 °C |
| Solubility | Slightly soluble in water; soluble in hot ethanol, ethers, and DMSO.[1] |
Kaempferol is abundant in a balanced diet, with significant concentrations found in kale, beans, tea, spinach, broccoli, apples, and grapes.[1] Its pharmacological profile is extensive, encompassing antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, making it a subject of intense research for its therapeutic potential.[4][5]
The Double-Edged Sword of Oxidative Stress
Oxidative stress arises from an overproduction of reactive oxygen species (ROS), such as superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), which overwhelms the body's antioxidant defenses. While ROS are natural byproducts of cellular metabolism and play roles in signaling, their excess can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, contributing to the pathogenesis of numerous diseases.
To counteract the damaging effects of ROS, cells have evolved intricate defense mechanisms centered around key signaling pathways. This guide will focus on three of the most critical pathways:
-
The Nrf2-ARE Pathway: The master regulator of the antioxidant response.
-
The MAPK Pathways: Key signal transducers in response to cellular stress.
-
The NF-κB Pathway: A central mediator of inflammation, which is intricately linked to oxidative stress.
Kaempferol's Modulation of Core Oxidative Stress Pathways
Kaempferol exerts its protective effects against oxidative stress through a multi-pronged approach, influencing the activity of these core signaling pathways.
Activation of the Nrf2-ARE Pathway: Fortifying the Cellular Antioxidant Arsenal
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress.[2] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and detoxification genes.
Kaempferol has been shown to be a potent activator of the Nrf2-ARE pathway.[3][4][5][6][7][8][9] It promotes the nuclear translocation of Nrf2, leading to the upregulation of a battery of protective genes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.
-
Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.
-
Catalase (CAT): An enzyme that decomposes hydrogen peroxide into water and oxygen.
-
Glutathione Peroxidase (GPx): A family of enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides.
-
Glutathione (GSH): A major cellular antioxidant.
By bolstering the expression of these antioxidant enzymes, Kaempferol enhances the cell's capacity to neutralize ROS and mitigate oxidative damage.
Figure 1: Kaempferol-mediated activation of the Nrf2-ARE pathway.
Attenuation of MAPK Signaling: Quelling the Stress Response
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are critical signaling cascades that are activated in response to a variety of cellular stressors, including oxidative stress.[6][10] While the activation of these pathways can have pro-survival effects, prolonged activation, particularly of the JNK and p38 pathways, is often associated with apoptosis and inflammation.
Kaempferol has been demonstrated to inhibit the activation of the JNK and p38 MAPK pathways in response to oxidative stress.[6][10] By dampening the activity of these stress-activated kinases, Kaempferol can help to prevent the downstream cellular damage and apoptosis that can result from excessive oxidative stress.
Inhibition of the NF-κB Pathway: A Dual Antioxidant and Anti-inflammatory Effect
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that orchestrates the inflammatory response.[1][3][6][11] Oxidative stress is a potent activator of the NF-κB pathway, creating a vicious cycle where oxidative stress triggers inflammation, and inflammation, in turn, generates more ROS.
Kaempferol has been shown to be a potent inhibitor of NF-κB activation.[1][3][6][11] It can achieve this through several mechanisms, including:
-
Inhibiting the degradation of IκBα: The inhibitor of NF-κB.
-
Preventing the nuclear translocation of the p65 subunit of NF-κB.
-
Indirectly, by activating the Nrf2 pathway, as some Nrf2-target genes, like HO-1, can suppress NF-κB signaling. [3]
By inhibiting the NF-κB pathway, Kaempferol not only reduces inflammation but also breaks the cycle of oxidative stress and inflammation, further contributing to its protective effects.
Figure 2: Overview of Kaempferol's modulation of oxidative stress pathways.
Experimental Protocols for Investigating the Effects of Kaempferol
To facilitate further research into the therapeutic potential of Kaempferol, this section provides detailed, step-by-step methodologies for key experiments to assess its effects on oxidative stress pathways.
Measurement of Intracellular Reactive Oxygen Species (ROS)
A common method for measuring intracellular ROS is the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Protocol: Intracellular ROS Measurement using DCFH-DA
-
Cell Culture: Plate cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with Kaempferol at various concentrations for the desired time period. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
DCFH-DA Staining:
-
Prepare a working solution of 10 µM DCFH-DA in serum-free medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Assessment of Antioxidant Enzyme Activity
Commercial assay kits are widely available for measuring the activity of key antioxidant enzymes. The general principles are outlined below.
Table 2: Principles of Antioxidant Enzyme Activity Assays
| Enzyme | Assay Principle |
| Superoxide Dismutase (SOD) | Measures the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system. |
| Catalase (CAT) | Measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ can be reacted with a probe to produce a colored or fluorescent product. |
| Glutathione Peroxidase (GPx) | Measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase. |
Analysis of Signaling Pathway Activation by Western Blot
Western blotting is a powerful technique to assess the activation of signaling pathways by examining the phosphorylation status of key proteins and the subcellular localization of transcription factors.
Protocol: Western Blot for Nrf2, Phospho-MAPKs, and NF-κB p65
-
Protein Extraction:
-
Treat cells with Kaempferol as described previously.
-
For Nrf2 and NF-κB p65 translocation, perform nuclear and cytoplasmic fractionation using a commercial kit. For total and phosphorylated MAPKs, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, p-p38, p-JNK, p-ERK, total p38, total JNK, total ERK, NF-κB p65, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions, and GAPDH for cytoplasmic fractions) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Nrf2-ARE Reporter Gene Assay
This assay directly measures the transcriptional activity of Nrf2.
Protocol: Nrf2-ARE Luciferase Reporter Assay
-
Transfection: Co-transfect cells with a luciferase reporter plasmid containing multiple copies of the ARE sequence and a control plasmid expressing Renilla luciferase (for normalization).
-
Treatment: After 24-48 hours, treat the transfected cells with Kaempferol.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold induction of Nrf2 transcriptional activity.
Conclusion and Future Directions
3,3',5,7-Tetrahydroxyflavone (Kaempferol) is a remarkable natural compound with a potent ability to modulate the cellular response to oxidative stress. Its multifaceted mechanism of action, involving the activation of the Nrf2-ARE pathway and the inhibition of the MAPK and NF-κB signaling cascades, makes it a highly promising candidate for the development of novel therapies for a wide range of oxidative stress-related diseases.
Further research is warranted to fully elucidate the intricate molecular interactions of Kaempferol and to optimize its therapeutic application. This includes studies on its bioavailability, pharmacokinetics, and potential synergistic effects with other therapeutic agents. The experimental protocols provided in this guide offer a solid foundation for researchers to continue to unravel the therapeutic potential of this fascinating flavonoid.
References
-
Kaempferol inhibits oxidative stress and reduces macrophage pyroptosis by activating the NRF2 signaling pathway. PLoS One. 2025;20(6):e0304587. [Link]
-
Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase. Age (Dordr). 2011;33(2):139-148. [Link]
-
Kaempferol Improves Exercise Performance by Regulating Glucose Uptake, Mitochondrial Biogenesis, and Protein Synthesis via PI3K/AKT and MAPK Signaling Pathways. Nutrients. 2024;16(7):1021. [Link]
-
Kaempferol works against NF-kappa B with consequent inhibition of inflammatory disorder. Phytother Res. 2021;35(5):2347-2356. [Link]
-
Kaempferol Protects Blood Vessels From Damage Induced by Oxidative Stress and Inflammation in Association With the Nrf2/HO-1 Signaling Pathway. Front Pharmacol. 2020;11:938. [Link]
-
Kaempferol Suppresses Carbon Tetrachloride-Induced Liver Damage in Rats via the MAPKs/NF-κB and AMPK/Nrf2 Signaling Pathways. Int J Mol Sci. 2023;24(8):6900. [Link]
-
The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction. Antioxidants (Basel). 2022;11(7):1284. [Link]
-
Kaempferol inhibits oxidative stress and reduces macrophage pyroptosis by activating the NRF2 signaling pathway. PLoS One. 2025;20(6):e0304587. [Link]
-
Kaempferol Attenuates Myocardial Ischemic Injury via Inhibition of MAPK Signaling Pathway in Experimental Model of Myocardial Ischemia‐Reperfusion Injury. J Biochem Mol Toxicol. 2018;32(1). [Link]
-
Pharmacological Targets of Kaempferol Within Inflammatory Pathways—A Hint Towards the Central Role of Tryptophan Metabolism. Int J Mol Sci. 2020;21(4):1496. [Link]
-
The berry constituents quercetin, kaempferol, and pterostilbene synergistically attenuate reactive oxygen species: involvement of the Nrf2-ARE signaling pathway. Food Funct. 2014;5(8):1732-1740. [Link]
-
Kaempferol Alleviates Oxidative Stress and Apoptosis Through Mitochondria-dependent Pathway During Lung Ischemia-Reperfusion Injury. Front Pharmacol. 2021;12:640185. [Link]
-
Kaempferol Alleviates Oxidative Stress and Apoptosis Through Mitochondria-dependent Pathway During Lung Ischemia-Reperfusion Injury. Front Pharmacol. 2021;12:640185. [Link]
-
Kaempferol mitigates inflammatory osteolysis via direct NRF2 activation and macrophage M2 repolarization. J Transl Med. 2026;24(1):86. [Link]
-
Kaempferol improves oxidative stress by activating the NRF2... ResearchGate. [Link]
-
The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling. Antioxidants. 2022;11(7):1284. [Link]
-
Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway. ACS Omega. 2023;8(7):6945-6955. [Link]
-
Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities. Molecules. 2024;29(9):2049. [Link]
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Natural sources and glycoside forms of 3,3',5,7-Tetrahydroxyflavone
This technical guide details the specific isomer 3,3',5,7-Tetrahydroxyflavone , a rare flavonol structurally distinct from the more common Kaempferol (3,4',5,7-OH) and Quercetin (3,3',4',5,7-OH).
Natural Sources, Glycoside Forms, and Analytical Characterization
Executive Summary & Chemical Identity
3,3',5,7-Tetrahydroxyflavone is a rare flavonol isomer characterized by a unique hydroxylation pattern on the B-ring (meta-position, 3') while lacking the para-hydroxyl (4') group typical of common dietary flavonols like Kaempferol. This structural specificity confers distinct chromatographic properties and biological activities, particularly as a potent anti-inflammatory agent.
-
IUPAC Name: 3,5,7-trihydroxy-2-(3-hydroxyphenyl)chromen-4-one
-
Common Synonyms: 3'-Hydroxygalangin (descriptive); often confused in literature with Kaempferol due to typo-prone numbering.
-
Molecular Formula:
[1] -
Molecular Weight: 286.24 g/mol [2]
Critical Distinction: Researchers must rigorously distinguish this molecule from Kaempferol (3,4',5,7-Tetrahydroxyflavone). While they share the same molecular mass (isobaric), their fragmentation patterns in MS/MS and retention times differ due to the B-ring substitution (meta vs. para).
Natural Sources and Biosynthesis
Unlike ubiquitous flavonols, the 3,3',5,7-isomer is restricted to specific plant families, primarily Euphorbiaceae and Costaceae.
Primary Botanical Sources
| Species | Family | Tissue | Concentration / Form |
| Alchornea floribunda | Euphorbiaceae | Leaves | High; primarily as 3-O-rhamnoside (AFF1) |
| Costus spicatus | Costaceae | Leaves | Trace to Moderate; often co-occurring with Tamarixetin glycosides |
| Alchornea laxiflora | Euphorbiaceae | Stems/Roots | Moderate; part of a complex flavonoid profile |
Biosynthetic Context
The biosynthesis likely diverges from the central phenylpropanoid pathway at the dihydroflavonol stage. Unlike the standard F3'H (Flavonoid 3'-hydroxylase) pathway that acts on Dihydrokaempferol to form Dihydroquercetin, the formation of 3,3',5,7-Tetrahydroxyflavone suggests a pathway where the B-ring is hydroxylated at the 3' position without the prerequisite 4'-hydroxylation, or via the specific dehydroxylation of Quercetin derivatives.
Figure 1: Putative biosynthetic divergence. The 3,3',5,7-isomer (Red) lacks the 4'-OH typical of the Kaempferol branch (Yellow).
Glycoside Forms
In natural matrices, 3,3',5,7-Tetrahydroxyflavone exists predominantly as O-glycosides. The aglycone is rarely found free due to its low water solubility and reactivity.
Key Glycoside: AFF1
The most characteristically defined glycoside is 3,5,7,3'-tetrahydroxyflavone-3-O-α-L-rhamnoside , isolated from Alchornea floribunda.[3]
-
Compound Code: AFF1
-
Structure: Aglycone attached to a rhamnose sugar at the C3 position.
-
Biological Relevance: Demonstrated anti-inflammatory activity superior to aspirin (50 mg/kg vs 100 mg/kg) in rat paw oedema models.[3]
-
Stability: The 3-O-glycosylation protects the C-ring from oxidative degradation, a common issue with free flavonols.
Other Potential Derivatives:
-
Tamarixetin derivatives: Often found in the same fractions; Tamarixetin is the 4'-methyl ether of Quercetin. If the 4'-OMe is demethylated metabolically, it could yield Quercetin, not 3,3',5,7. Therefore, 3,3',5,7 is chemically distinct from the Tamarixetin scaffold.
Extraction and Analytical Protocols
To isolate and identify this specific isomer, a rigorous protocol is required to separate it from the isobaric Kaempferol.
Extraction Workflow (Methodology)
-
Plant Material: Air-dried, pulverized leaves of Alchornea floribunda.
-
Defatting: Maceration with n-hexane (48h) to remove lipids and chlorophyll.
-
Extraction: Residue extracted with Methanol (MeOH) or 80% Ethanol.
-
Fractionation:
-
Partition MeOH extract between water and Ethyl Acetate (EtOAc).
-
The EtOAc fraction concentrates the flavonol glycosides.[3]
-
-
Purification: Column chromatography (Silica gel 60) eluting with increasing polarity (e.g., n-Hexane:EtOAc -> EtOAc:MeOH).
Analytical Validation (HPLC-DAD-MS)
-
Stationary Phase: C18 Reverse Phase Column (e.g., 250 x 4.6 mm, 5µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
Gradient: 10% B to 100% B over 30 min.
-
-
Detection:
-
UV: 254 nm and 365 nm. (Band I absorption for flavonols is typically 350-385 nm).
-
MS (Negative Mode): Look for parent ion
(Aglycone) or (Rhamnoside).
-
-
Differentiation Rule:
-
Kaempferol (3,4',5,7): MS/MS fragmentation yields specific B-ring fragments (
and ) diagnostic of para-substitution. -
3,3',5,7-Isomer: Fragmentation will show a distinct B-ring cleavage pattern consistent with meta-hydroxylation.
-
Figure 2: Bioactivity-guided fractionation workflow for isolation of 3,3',5,7-Tetrahydroxyflavone glycosides.
Pharmacological Potential
For drug development professionals, this isomer presents a unique scaffold:
-
Anti-Inflammatory Potency: The 3-O-rhamnoside (AFF1) exhibits significant inhibition of acute inflammation (rat paw oedema), potentially inhibiting the COX-2 pathway or cytokine release (TNF-α, IL-6).
-
Membrane Stabilization: It inhibits heat-induced haemolysis of erythrocytes, suggesting a mechanism involving cell membrane stabilization against oxidative stress.
-
Structure-Activity Relationship (SAR): The absence of the 4'-OH group alters the redox potential compared to Kaempferol. This may reduce susceptibility to auto-oxidation while maintaining interaction with active sites requiring the planar flavonol skeleton.
References
-
Okoye, F.B.C., & Osadebe, P.O. (2010). A new anti-inflammatory flavonol glycoside from Alchornea floribunda leaves.[3] Natural Product Research. Link
-
PubChem Database . 3,3',5,7-Tetrahydroxyflavone (CID 9860659). National Center for Biotechnology Information. Link
-
Siwe Noundou, X. (2014). Phytochemical and biological studies of Alchornea species. University of Johannesburg. Link
-
NP-MRD . Tamarixetin and related flavonols. Natural Products Magnetic Resonance Database. Link
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3,3',5,7-Tetrahydroxyflavone impact on cellular signaling cascades
[label="1. Serum Starvation\n(Synchronize Cells)", fillcolor="#F1F3
Fig 1. Tetrahydroxyflavone modulation of PI3K, NF-κB, and Nrf2 signaling cascades.
Quantitative Pharmacodynamics
To guide dosing and formulation in preclinical models, the following table synthesizes the quantitative impact of tetrahydroxyflavone derivatives (specifically luteolin/kaempferol models) on various cellular targets:
| Target Pathway | Cell Line / Model | Observed Effect & Metric | Reference |
| PI3K/Akt | Colon Cancer (LoVo) | Cytotoxicity via G2/M arrest; IC50 = 30.47 µM (72h) | [1] |
| PI3K/Akt | Broad Tumor Panel | Proliferation inhibition; IC50 range = 3–50 µM | [2] |
| NF-κB | Human Keratinocytes (HaCaT) | ~5-fold reduction in TNF-α-induced IL-6, IL-8, VEGF | [3] |
| Nrf2/HO-1 | Hepatocytes (BRL-3A) | Reverses 80% GPX4 depletion; prevents ferroptosis | [4] |
Self-Validating Experimental Protocols
To accurately assess the impact of tetrahydroxyflavones on signaling cascades, researchers must employ protocols that eliminate confounding variables. The following methodology details a self-validating system for quantifying NF-κB Nuclear Translocation and Akt Phosphorylation .
Rationale and Causality
Simply measuring total p65 or Akt expression is insufficient, as flavonoids primarily alter localization and phosphorylation states, not immediate protein synthesis[5]. Therefore, subcellular fractionation is mandatory to prove that p65 has been physically restricted from the nucleus. Furthermore, serum starvation is critical prior to treatment; serum contains growth factors that basally hyperactivate PI3K/Akt, which masks the inhibitory delta of the flavonoid.
Step-by-Step Methodology
Step 1: Cell Synchronization (Serum Starvation)
-
Seed target cells (e.g., HaCaT or Human Microvascular Endothelial Cells) in 6-well plates until 80% confluent.
-
Wash twice with warm PBS and culture in serum-free media for 12–16 hours. Causality: This halts the cell cycle at G0/G1 and reduces basal background phosphorylation of Akt and MAPKs, ensuring that any observed activation is strictly due to the subsequent stimulus.
Step 2: Flavonoid Pre-treatment
-
Reconstitute 3,3',5,7-Tetrahydroxyflavone in DMSO (ensure final DMSO concentration in culture is <0.1% to prevent solvent toxicity).
-
Treat cells with the compound (e.g., 10 µM, 25 µM, 50 µM) for 2 hours.
Step 3: Inflammatory Stimulation
-
Add TNF-α (50 ng/mL) directly to the media for exactly 30 minutes. Causality: The 30-minute window is the precise kinetic peak for IκBα degradation and p65 nuclear entry. Waiting longer allows for the resynthesis of IκBα via negative feedback loops, yielding false negatives.
Step 4: Subcellular Fractionation
-
Lyse cells in a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 3,000 x g for 5 minutes. The supernatant is the cytosolic fraction (contains p-Akt and sequestered p65).
-
Wash the remaining pellet, then resuspend in a hypertonic nuclear extraction buffer (20 mM HEPES, 1.5 mM MgCl2, 420 mM NaCl, 25% glycerol).
-
Sonicate briefly and centrifuge at 14,000 x g for 15 minutes. The supernatant is the nuclear fraction (contains translocated p65 and Nrf2).
Step 5: Western Blotting and Internal Validation
-
Run fractions on SDS-PAGE.
-
Crucial Validation Step: Probe the cytosolic fraction for GAPDH or α-Tubulin, and the nuclear fraction for Lamin B1 or Histone H3. Causality: If GAPDH appears in the nuclear fraction, the fractionation failed (cytosolic contamination), and the p65 translocation data is invalid. This creates a self-validating assay loop.
Fig 2. Self-validating in vitro workflow for assessing NF-κB nuclear translocation.
References
1.[6] "Luteolin delays the progression of IgA nephropathy by attenuating inflammation, oxidative stress and reducing extracellular matrix accumulation through activating the Nrf-2/HO-1 pathway" - PMC.[Link] 2.[7] "Luteolin Exerts Neuroprotection via Modulation of the p62/Keap1/Nrf2 Pathway in Intracerebral Hemorrhage" - Frontiers.[Link] 3.[8] "Dietary luteolin attenuates chronic liver injury induced by mercuric chloride via the Nrf2/NF-κB/P53 signaling pathway in rats" - Oncotarget.[Link] 4.[4] "Luteolin alleviates sorafenib-induced ferroptosis of BRL-3A cells through modulation of the Nrf2/GPX4 signaling pathway" - TMR Publishing Group.[Link] 5.[9] "Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach" - ResearchGate.[Link] 6.[2] "Therapeutic Potential of Luteolin on Cancer" - PMC.[Link] 7.[10] "Luteolin Isolated from the Flowers of Lonicera japonica Suppresses Inflammatory Mediator Release by Blocking NF-κB and MAPKs Activation Pathways in HMC-1 Cells" - MDPI.[Link] 8.[11] "Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules" - MDPI.[Link] 9.[1] "Mechanistic Insight into the Anticancer Activity of Luteolin" - Encyclopedia.pub.[Link] 10.[5] "Luteolin Alleviates the TNF-α-Induced Inflammatory Response of Human Microvascular Endothelial Cells via the Akt/MAPK/NF-κB Pathway" - PMC.[Link] 11.[3] "Luteolin Inhibits Human Keratinocyte Activation and Decreases NF-κB Induction That Is Increased in Psoriatic Skin" - PLOS.[Link] 12.[12] "Luteolin Alleviates Inflammation Induced by Staphylococcus aureus in Bovine Mammary Epithelial Cells by Attenuating NF-κB and MAPK Activation" - MDPI.[Link] 13.[13] "Diagnostic and Treatment Methods for Ulcerative Colitis and Colitis-Associated Cancer" - IGI Global.[Link] 14.[14] "Effects of Flavonoids and Other Phytochemicals on Fish CYP1A Monooxygenases, Embryonic and Reproductive Development" - Library and Archives Canada.[Link]
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- 6. Luteolin delays the progression of IgA nephropathy by attenuating inflammation, oxidative stress and reducing extracellular matrix accumulation through activating the Nrf-2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Luteolin Exerts Neuroprotection via Modulation of the p62/Keap1/Nrf2 Pathway in Intracerebral Hemorrhage [frontiersin.org]
- 8. Dietary luteolin attenuates chronic liver injury induced by mercuric chloride via the Nrf2/NF-κB/P53 signaling pathway in rats | Oncotarget [oncotarget.com]
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Toxicological Profile and Safety Assessment of Kaempferol
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Kaempferol, a flavonoid ubiquitously found in edible plants, has garnered significant scientific interest for its wide-ranging pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective properties. As its potential for therapeutic and nutraceutical applications grows, a thorough understanding of its toxicological profile is paramount for safe development. This guide synthesizes preclinical and clinical data to provide a comprehensive safety assessment. The evidence indicates that kaempferol possesses low acute and sub-chronic toxicity in vivo, with a high No-Observed-Adverse-Effect Level (NOAEL). However, a notable discrepancy exists between in vitro and in vivo genotoxicity studies, which warrants careful consideration. While some in vitro assays, such as the Ames test, show positive results for mutagenicity, in vivo studies have consistently failed to demonstrate genotoxic effects. This divergence is largely attributed to kaempferol's poor oral bioavailability and extensive first-pass metabolism, which prevents systemically effective concentrations from reaching target tissues. Human clinical trials, though limited, support its safety at dietary and supplementary intake levels. This document outlines the key toxicological endpoints, discusses the underlying mechanisms, and provides standardized protocols for its safety evaluation.
Introduction to Kaempferol
Kaempferol is a natural flavonol, a type of flavonoid, present in a wide variety of plants and plant-based foods such as kale, beans, tea, spinach, and broccoli. Its chemical structure, a tetrahydroxyflavone, endows it with potent antioxidant and anti-inflammatory properties, making it a subject of extensive research for its potential in managing cardiovascular, metabolic, and neurodegenerative diseases.[1][2][3][4][5] Despite its promising therapeutic profile, the transition from preclinical promise to clinical application requires a rigorous and systematic evaluation of its safety. This guide provides a detailed examination of the toxicological data available for kaempferol to support risk assessment and guide future development efforts.
Pharmacokinetics and Metabolism: The Key to Understanding Kaempferol's In Vivo Safety
The toxicological profile of any xenobiotic is inextricably linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For kaempferol, its pharmacokinetic profile is the central determinant of its low in vivo toxicity.
Absorption and Bioavailability: Following oral ingestion, kaempferol is absorbed from the small intestine.[6] However, its oral bioavailability is notably low, estimated to be around 2% in rats.[7][8] This limited systemic exposure is a critical factor mitigating potential toxicity.[6]
Metabolism: The primary reason for kaempferol's low bioavailability is extensive first-pass metabolism.[8][9] In the enterocytes of the intestinal wall and subsequently in the liver, kaempferol undergoes rapid and efficient Phase II conjugation, primarily glucuronidation, to form kaempferol-3-glucuronide and other conjugates.[6][8][10] This metabolic transformation significantly increases its water solubility, facilitating rapid excretion and preventing the accumulation of the parent aglycone.
Distribution and Excretion: Once in circulation, kaempferol conjugates are distributed to tissues before being primarily excreted via the renal pathway.[10] The parent compound has a very short half-life, measured in minutes, and is subject to rapid clearance from the plasma.[9][11]
The causality behind this ADME profile is crucial: the body possesses an efficient enzymatic system (UDP-glucuronosyltransferases) that recognizes and conjugates flavonoids like kaempferol, effectively treating it as a foreign substance to be eliminated. This prevents the parent compound, which may show activity in isolated in vitro systems, from reaching high enough concentrations in vivo to exert systemic toxicity.
Caption: Kaempferol's ADME Pathway.
Preclinical Toxicological Profile
A standard battery of toxicological tests has been applied to kaempferol, generally following internationally recognized protocols such as the OECD Guidelines for the Testing of Chemicals.[12]
Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. Across multiple studies in rodent models, kaempferol and its glycoside-rich extracts exhibit a very low acute toxicity profile. The median lethal dose (LD50) is consistently reported to be greater than 2000 mg/kg body weight, and in some cases, no mortality is observed even at doses as high as 5000 mg/kg.[13][14][15] According to OECD guidelines, these values classify kaempferol as a substance with low acute toxicity.[13]
Sub-chronic Toxicity
More indicative of the safety of repeated exposure, sub-chronic studies evaluate the effects of daily administration over a prolonged period. A key 13-week (91-day) oral toxicity study in Sprague-Dawley rats was conducted on a kaempferol aglycone-rich product.[1][2][5][16] In this study, daily gavage administration at doses of 500, 1000, and 2000 mg/kg/day produced no toxicologically significant changes in clinical signs, body weight, food consumption, hematology, clinical chemistry, or histopathology.[1][2][5][16] Consequently, the No-Observed-Adverse-Effect Level (NOAEL) for both male and female rats was determined to be 2000 mg/kg/day, the highest dose tested.[2][5][16] This high NOAEL provides strong evidence of kaempferol's safety upon repeated dietary exposure.
| Study Type | Species | Dosing Regimen | Key Finding | Classification/Result | Reference(s) |
| Acute Oral Toxicity | Rat | Single oral dose | LD50 > 2000 mg/kg | Low acute toxicity (GHS Category 5 or Unclassified) | [13][14] |
| Acute Oral Toxicity | Rat | Single oral dose | No mortality at 5000 mg/kg | Low acute toxicity | [15] |
| 13-Week Sub-chronic | Rat | Daily oral gavage | No adverse effects observed | NOAEL = 2000 mg/kg/day | [1][2][5][16] |
| Table 1: Summary of Acute and Sub-chronic Toxicity Data for Kaempferol. |
Genotoxicity and Mutagenicity
The assessment of genotoxicity is a critical component of safety evaluation, and for kaempferol, it presents the most complex data. There is a clear and recurring conflict between in vitro and in vivo findings.[17][18]
-
In Vitro Evidence: In the bacterial reverse mutation test (Ames test), kaempferol and kaempferol-rich products have shown positive results, indicating mutagenic potential in several Salmonella typhimurium strains, both with and without metabolic activation.[1][2][5][16] Additionally, studies in Chinese hamster ovary (CHO) cells have shown that kaempferol can induce chromosomal aberrations.[19]
-
In Vivo Evidence: In stark contrast to the in vitro data, in vivo studies have consistently returned negative results. In the mammalian erythrocyte micronucleus test, oral administration of kaempferol at very high doses (e.g., up to 4000 mg/kg) did not increase the frequency of micronucleated polychromatic erythrocytes in the bone marrow of rats.[1][2][16] This indicates a lack of clastogenic or aneugenic activity in the whole animal.
The rationale for this discrepancy is primarily linked to kaempferol's ADME profile.[6] The high concentrations used in in vitro assays are not achievable systemically in vivo due to poor absorption and rapid metabolic conjugation.[6][8] The parent aglycone is the form tested in vitro, but in vivo, the body is primarily exposed to inactive glucuronide metabolites.
| Assay | System | Endpoint | Result | Interpretation | Reference(s) |
| Ames Test | S. typhimurium | Gene Mutation | Positive | Mutagenic potential in vitro | [1][2][5][16] |
| Chromosomal Aberration | CHO Cells | Clastogenicity | Positive | Clastogenic potential in vitro | [19] |
| Micronucleus Test | Rat (in vivo) | Chromosomal Damage | Negative | Not genotoxic in vivo | [1][16] |
| Table 2: Summary of Genotoxicity Studies, Highlighting the In Vitro vs. In Vivo Discrepancy. |
Reproductive and Developmental Toxicity
Data on reproductive and developmental toxicity is less extensive. Some in vitro and zebrafish studies suggest that flavonoids, including kaempferol, can have weak estrogenic activity and may pose a risk to development at high concentrations.[20][21] However, other studies highlight a protective role. For instance, kaempferol has been shown to ameliorate reproductive toxicity induced by endocrine disruptors like bisphenol A (BPA) in male rats, restoring testosterone levels and protecting testicular tissue from oxidative damage.[22][23] It has also shown protective effects against lead acetate-induced testicular toxicity.[24] The relevance of these findings to human safety at typical dietary intake levels remains to be fully elucidated, but the low oral bioavailability would likely limit systemic exposure to levels below those causing adverse reproductive effects.
Mechanistic Insights into Kaempferol's Toxicological Profile
Understanding the "why" behind toxicological findings is essential. For kaempferol, two key mechanisms are often discussed: its dual role as an antioxidant/pro-oxidant and its metabolic activation.
-
Antioxidant vs. Pro-oxidant Activity: At physiological concentrations, kaempferol acts as an antioxidant by scavenging free radicals.[17] However, at very high concentrations, typical of in vitro experiments, it can exhibit pro-oxidant effects, which may contribute to observed cytotoxicity or genotoxicity in these systems.[17][18]
-
Metabolic Activation: It has been proposed that the in vitro mutagenicity of kaempferol may be due to its metabolic conversion by the CYP1A1 enzyme into quercetin, a structurally similar flavonoid with known mutagenic properties in some in vitro systems.[6][17] This highlights that the metabolic context is critical for interpreting toxicity data.
Caption: Duality of Kaempferol's Bioactivity.
Clinical Safety and Tolerability
Ultimately, human data is the most crucial evidence for safety assessment. While large-scale, long-term trials are lacking, existing clinical studies on kaempferol are reassuring.
| Study Design | Population | Dose | Duration | Key Outcome | Reference(s) |
| Randomized, double-blind, placebo-controlled | Healthy Adults (n=48) | 50 mg/day | 4 weeks | No adverse events; no changes in safety bloodwork or urinalysis. | [3][4] |
| Table 3: Summary of Human Clinical Safety Study on Kaempferol. |
Safety Assessment Strategy & Methodologies
A robust safety assessment for a natural compound like kaempferol follows a tiered approach, guided by international standards like the OECD Test Guidelines.[12][27] This ensures data is reliable, reproducible, and accepted by regulatory bodies.
Caption: A Standardized Toxicological Assessment Workflow.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
-
Causality and Purpose: This in vitro test is a primary screen for genotoxicity. It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The purpose is to determine if the test substance (kaempferol) can cause reverse mutations, enabling the bacteria to grow on a histidine-free medium. It is chosen for its high sensitivity and ability to detect various types of point mutations. The inclusion of a liver enzyme extract (S9 mix) is critical to assess the mutagenicity of metabolites.
-
Step-by-Step Methodology (Adapted from OECD Guideline 471):
-
Strain Selection: Utilize a range of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).
-
Metabolic Activation: Prepare two sets of experiments for each concentration: one with and one without a metabolic activation system (S9 fraction from induced rat liver).
-
Dose Selection: Conduct a preliminary range-finding study to determine cytotoxic concentrations. The main experiment should use at least five different concentrations of kaempferol, including a non-toxic level and one that shows some toxicity.
-
Exposure: In a test tube, combine the tester strain, the test substance (kaempferol dissolved in a suitable solvent like DMSO), and either buffer (for -S9) or the S9 mix (for +S9).
-
Plating: After a brief pre-incubation, mix the contents with molten top agar and pour onto minimal glucose agar plates (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+) on each plate. Include negative (solvent) and positive controls (known mutagens) for each strain.
-
Interpretation: A positive result is defined as a dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the negative control.
-
Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test
-
Causality and Purpose: This in vivo test is a critical follow-up to positive in vitro findings. Its purpose is to assess genotoxicity in a whole animal, which incorporates the complexities of ADME. The test detects damage to chromosomes or the mitotic apparatus by identifying micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in newly formed red blood cells. A negative result in this robust assay, as seen with kaempferol, provides strong evidence that the in vitro findings do not translate to an in vivo hazard.
-
Step-by-Step Methodology (Adapted from OECD Guideline 474):
-
Animal Selection: Use a suitable rodent species, typically rats or mice. Group animals (usually 5 per sex per group).
-
Dose Administration: Administer kaempferol, typically via oral gavage, at a minimum of three dose levels. The highest dose should be the maximum tolerated dose (MTD) or a limit dose (e.g., 2000 mg/kg). Include a vehicle control and a positive control group (e.g., cyclophosphamide).
-
Exposure and Sampling: Collect bone marrow at appropriate time points after the final administration (typically 24 and 48 hours) to capture the peak of erythroblast proliferation.
-
Slide Preparation: Extract bone marrow from the femur or tibia, create a cell suspension, and prepare smears on microscope slides.
-
Staining: Stain the slides with a dye that differentiates polychromatic erythrocytes (PCEs - young red blood cells) from normochromatic erythrocytes (NCEs - mature cells), such as Giemsa or acridine orange.
-
Analysis: Using a microscope, score at least 2000 PCEs per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs to assess for bone marrow cytotoxicity.
-
Interpretation: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control.
-
Conclusion and Future Directions
The comprehensive body of evidence strongly suggests that kaempferol has a favorable safety profile for use as a dietary supplement or in functional foods. Its low acute and sub-chronic toxicity, combined with a lack of genotoxicity in vivo, provides a high degree of confidence in its safety. The positive results observed in some in vitro genotoxicity assays are not considered predictive of a human health risk due to kaempferol's poor oral bioavailability and rapid, extensive metabolism, which effectively prevents the parent compound from reaching or accumulating in target tissues. Clinical data in humans further supports its safety and tolerability at doses well above typical dietary intake.
Future research should focus on long-term chronic toxicity and carcinogenicity studies to provide a complete safety profile, especially if higher therapeutic doses are considered. Additionally, more extensive studies on reproductive and developmental toxicity would be valuable to fully address any potential concerns in sensitive populations.
References
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Kimoto, H., Akiyama, M., Ito, H., et al. (2022). Genotoxicity and subchronic toxicity of a kaempferol aglycone-rich product produced from horseradish leaves. Journal of Toxicological Sciences, 47(1), 39-49. [Link]
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Power. (2026). Kaempferol for Healthy Subjects. Power. [Link]
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Rane, G. T., & Phatak, A. A. (2020). Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing. Molecules, 25(18), 4073. [Link]
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ResearchGate. (n.d.). An overview of kaempferol ADME processes in the body. ResearchGate. [Link]
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Kimoto, H., Akiyama, M., Ito, H., et al. (2022). Genotoxicity and subchronic toxicity of a kaempferol aglycone-rich product produced from horseradish leaves. ResearchGate. [Link]
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Al-Khayri, J. M., et al. (2023). Hepatoprotective Effect of Kaempferol—A Review. Molecules, 28(5), 2345. [Link]
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da Silva, A. B., et al. (2021). Analysis of the toxicological and pharmacokinetic profile of Kaempferol-3-O-β-D-(6”-E-p-coumaryl) glucopyranoside - Tiliroside: in silico, in vitro and ex vivo assay. Brazilian Journal of Biology, 83, e248507. [Link]
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Li, Y., et al. (2022). In Silico, In Vitro, and In Vivo Evaluation of the Developmental Toxicity, Estrogenic Activity, and Mutagenicity of Four Natural Phenolic Flavonoids at Low Exposure Levels. Environmental Science & Technology, 56(4), 2446–2457. [Link]
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Feswick, A., et al. (2018). Comparative Developmental Toxicity of Flavonoids Using an Integrative Zebrafish System. Toxicological Sciences, 165(2), 487-507. [Link]
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OECD. (n.d.). Guidelines for the Testing of Chemicals. OECD. [Link]
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Kumar, R., & Sharma, S. (2021). KAEMPFEROL: A Key Emphasis on its Counter-Wired Potential. Journal of Drug Delivery and Therapeutics, 11(1-s), 143-151. [Link]
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J-Stage. (2022). Genotoxicity and subchronic toxicity of a kaempferol aglycone-rich product produced from horseradish leaves. J-Stage. [Link]
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Carver, J. H., et al. (1983). Genetic effects of the flavonols quercetin, kaempferol, and galangin on Chinese hamster ovary cells in vitro. Mutation Research, 113(1), 45-60. [Link]
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Akiyama, M., et al. (2023). A randomized, placebo-controlled trial evaluating the safety of excessive administration of kaempferol aglycone. Food Science & Nutrition, 11(9), 5427-5434. [Link]
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Zabela, V., et al. (2016). Pharmacokinetics of dietary kaempferol and its metabolite 4-hydroxyphenylacetic acid in rats. Molecular Nutrition & Food Research, 60(11), 2396-2405. [Link]
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Alrumaihi, F., et al. (2024). Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities. Molecules, 29(9), 2007. [Link]
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Ren, Q., & Chen, J. (2007). Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(11), 874-877. [Link]
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Zabela, V., et al. (2016). Pharmacokinetics of dietary kaempferol and its metabolite 4-hydroxyphenylacetic acid in rats. PubMed. [Link]
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Chen, L., et al. (2015). Safety Evaluation, in Vitro and in Vivo Antioxidant Activity of the Flavonoid-Rich Extract from Maydis stigma. Molecules, 20(12), 22066-22079. [Link]
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Kazemi, S., et al. (2024). Kaempferol alleviates bisphenol A reproductive toxicity in rats in a dose-dependent manner. Biochemical and Biophysical Research Communications, 704, 149674. [Link]
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Ortiz-Andrade, R., et al. (2020). Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches. Molecules, 25(24), 5959. [Link]
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ResearchGate. (2025). The Protective Effects of Kaempferol and Quercetin on Cisplatin-Induced Oxidative Stress and Genotoxicity in Human Peripheral Blood Lymphocytes. ResearchGate. [Link]
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ClinicalTrials.gov. (2024). Kaempferol Absorption and Pharmacokinetics Evaluation. ClinicalTrials.gov. [Link]
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ACS Publications. (2022). In Silico, In Vitro, and In Vivo Evaluation of the Developmental Toxicity, Estrogenic Activity, and Mutagenicity of Four Natural Phenolic Flavonoids at Low Exposure Levels. ACS Publications. [Link]
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Akiyama, M., et al. (2023). A randomized, placebo-controlled trial evaluating the safety of excessive administration of kaempferol aglycone. PubMed. [Link]
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MDPI. (2020). Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing. MDPI. [Link]
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Ortiz-Andrade, R., et al. (2020). Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches. Repositorio Ipicyt. [Link]
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ResearchGate. (2024). Kaempferol alleviates bisphenol A reproductive toxicity in rats in a dose-dependent manner. ResearchGate. [Link]
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Zhou, Z., et al. (2016). Pharmacokinetic evaluation of the interaction between oral kaempferol and ethanol in rats. Acta Pharmaceutica, 66(4), 563-568. [Link]
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ResearchGate. (n.d.). Safety evaluation of kaempferol glycosides-rich standardized roasted goji berry leaf extract. ResearchGate. [Link]
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Wang, Y., et al. (2025). Transformation mechanism, kinetics and ecotoxicity of kaempferol and quercetin in the gaseous and aqueous phases: A theoretical combined experimental study. Chemosphere, 371, 143521. [Link]
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Lee, S., et al. (2023). Safety evaluation of kaempferol glycosides-rich standardized roasted goji berry leaf extract. Food Science and Technology, 43. [Link]
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e-kenkyu.com. (2022). Genotoxicity and subchronic toxicity of a kaempferol aglycone-rich product produced from horseradish leaves. e-kenkyu.com. [Link]
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ResearchGate. (2024). (PDF) Kaempferol alleviates bisphenol A reproductive toxicity in rats in a. ResearchGate. [Link]
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Al-Otaibi, A. S., et al. (2024). Antioxidant, anti-inflammatory, and anti-reprotoxic effects of kaempferol and vitamin E on lead acetate-induced testicular toxicity in male rats. Environmental Science and Pollution Research, 31(1), 1-13. [Link]
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SciSpace. (2023). Review Article Hepatoprotective Effect of Kaempferol: A Review of the Dietary Sources, Bioavailability, Mechanisms of Action, an. SciSpace. [Link]
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Frontiers. (2020). The Pharmacological Action of Kaempferol in Central Nervous System Diseases: A Review. Frontiers. [Link]
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European Medicines Agency. (n.d.). Search. European Medicines Agency. [Link]
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Methodological & Application
Application Note: Optimized HPLC Separation of Kaempferol (3,3',5,7-Tetrahydroxyflavone)
This guide outlines an optimized High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 3,3',5,7-Tetrahydroxyflavone , commonly known as Kaempferol .
Executive Summary
Kaempferol (C₁₅H₁₀O₆) is a tetrahydroxyflavone found ubiquitously in plant matrices (e.g., Ginkgo biloba, tea, broccoli). Its structural similarity to other flavonols—specifically Quercetin (3,3',4',5,7-pentahydroxyflavone) and Isorhamnetin (3'-methoxy-3,4',5,7-tetrahydroxyflavone)—presents a significant chromatographic challenge.
This protocol details a Reverse-Phase (RP-HPLC) method optimized for:
-
Critical Resolution: Baseline separation of Kaempferol from its structural analogs (Quercetin and Isorhamnetin).[1][2]
-
Peak Symmetry: Suppression of silanol interactions using acidified mobile phases.
-
Reproducibility: Use of a validated Internal Standard (IS) to correct for extraction variability.
Chemical Identity & Properties
Understanding the physicochemical properties is the "first principle" of this separation design.
| Property | Value | Chromatographic Implication |
| Common Name | Kaempferol | Target Analyte |
| IUPAC Name | 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | |
| Molecular Weight | 286.24 g/mol | Small molecule; elutes based on hydrophobicity.[3] |
| pKa | ~6.3 (7-OH), ~8.5 (4'-OH) | Crucial: Mobile phase pH must be < 3.0 to keep analyte protonated (neutral) and prevent peak tailing. |
| LogP | 1.96 | Moderately lipophilic; retains well on C18 columns. |
| UV Maxima | Band II: 265 nmBand I: 365–370 nm | 370 nm is preferred for high selectivity against non-flavonoid interferences. |
Experimental Workflow
The following diagram illustrates the critical path from raw sample to data acquisition, emphasizing the hydrolysis step required to convert glycosides (e.g., astragalin) into the Kaempferol aglycone.
Caption: Workflow for the extraction, hydrolysis, and HPLC analysis of Kaempferol aglycone.
Optimized HPLC Protocol
Instrumentation & Stationary Phase
-
System: HPLC with Binary Pump and Diode Array Detector (DAD).[4]
-
Column: C18 (Octadecylsilane) end-capped column.
-
Recommended: 250 mm × 4.6 mm, 5 µm (e.g., Hypersil ODS, Zorbax Eclipse, or equivalent).
-
Reasoning: The 250 mm length provides the theoretical plates necessary to resolve Kaempferol (RT ~19 min) from Isorhamnetin (RT ~21 min).
-
-
Temperature: 30°C (Controlled).
-
Note: Temperature fluctuations >2°C can shift retention times and degrade resolution between critical pairs.
-
Mobile Phase System
-
Solvent A (Aqueous): 0.1% Formic Acid in Water (v/v).[4][5][6]
-
Function: Maintains pH ~2.7, suppressing ionization of phenolic hydroxyls to ensure sharp peaks.
-
-
Solvent B (Organic): 100% Acetonitrile (HPLC Grade).
-
Advantage:[7] Acetonitrile provides sharper peaks and lower backpressure compared to Methanol for flavonols.
-
Gradient Profile (Linear)
This gradient is designed to separate the "Critical Triad": Quercetin (early), Kaempferol (middle), and Isorhamnetin (late).
| Time (min) | % Solvent A (0.1% FA) | % Solvent B (ACN) | Flow Rate (mL/min) | Phase Description |
| 0.0 | 90 | 10 | 1.0 | Equilibration |
| 5.0 | 90 | 10 | 1.0 | Isocratic Hold (Elute polar impurities) |
| 25.0 | 50 | 50 | 1.0 | Separation Gradient (Critical Region) |
| 30.0 | 10 | 90 | 1.0 | Column Wash (Elute lipophilic compounds) |
| 35.0 | 10 | 90 | 1.0 | Wash Hold |
| 36.0 | 90 | 10 | 1.0 | Return to Initial |
| 45.0 | 90 | 10 | 1.0 | Re-equilibration |
Detection Settings
-
Primary Wavelength: 370 nm (Band I absorption, specific to flavonols).[8]
-
Secondary Wavelength: 254 nm or 265 nm (For general impurity profiling).
-
Reference Wavelength: 550 nm (or OFF) to compensate for drift.
Internal Standard & Validation
To ensure Trustworthiness and Scientific Integrity , this protocol relies on an Internal Standard (IS) rather than external calibration alone.
-
Recommended IS: Naringin or Baicalein .
-
Naringin: Elutes earlier than the flavonol aglycones (more polar glycoside).
-
Baicalein: Structurally similar flavone, elutes distinctively from Kaempferol.
-
-
Preparation: Add IS to the sample after hydrolysis but before bringing to final volume.
-
System Suitability Criteria:
-
Resolution (
): > 1.5 between Quercetin and Kaempferol. -
Tailing Factor (
): 0.9 < < 1.2 for the Kaempferol peak. -
Precision: RSD < 2.0% for retention time and peak area (n=6).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions | Ensure Mobile Phase A pH is < 3.0. Add 0.1% Triethylamine (TEA) if using phosphate buffer (not needed with Formic Acid). |
| Poor Resolution (Quercetin/Kaempferol) | Gradient slope too steep | Decrease the slope between 15–25 mins (e.g., change 10%→50% B to 15%→40% B). |
| Retention Time Drift | Temperature fluctuation | Ensure column oven is active and pre-heat mobile phase if possible. |
| Split Peaks | Sample solvent mismatch | Dissolve sample in initial mobile phase (90:10 Water:ACN) rather than 100% MeOH. |
References
-
Skalicka-Woźniak, K., et al. (2011). "HPLC Analysis of Kaempferol and Quercetin Derivatives Isolated by Different Extraction Techniques from Plant Matrix." Journal of AOAC International. Link
-
Olszewska, M. (2008). "Separation of quercetin, sexangularetin, kaempferol and isorhamnetin for simultaneous HPLC determination of flavonoid aglycones." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Phenomenex Application Note. "Separation of Quercetin and its Organic Impurities per USP Monograph." Link
-
Dou, L-L., et al. (2017).[6] "An UHPLC-MS/MS method for simultaneous determination of... kaempferol 3-O-rutinoside... in rat plasma." Chinese Journal of Natural Medicines. Link
-
PubChem. "Kaempferol Compound Summary." National Library of Medicine. Link
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Advanced Solid-Phase Extraction (SPE) and LC-MS/MS Quantification of 3,3',5,7-Tetrahydroxyflavone in Human Plasma
Application Note & Methodological Guide Target Audience: Bioanalytical Researchers, Pharmacokineticists, and Drug Development Scientists
Introduction & Scientific Rationale
The bioanalysis of 3,3',5,7-tetrahydroxyflavone—a potent flavonoid isomer structurally related to quercetin and kaempferol—presents a unique set of challenges in pharmacokinetic (PK) studies. As a Senior Application Scientist, I frequently observe that the primary point of failure in flavonoid quantification is not the mass spectrometer's sensitivity, but the sample preparation strategy.
Upon entering the systemic circulation, flavonoids readily bind to blood plasma proteins, particularly human serum albumin (HSA), and undergo rapid Phase II metabolism (glucuronidation and sulfation)[1]. To accurately quantify the aglycone, the extraction method must be aggressive enough to disrupt these protein-flavonoid complexes, yet highly selective to isolate the target analyte from endogenous phospholipids.
While Protein Precipitation (PPT) is fast, it often results in severe ion suppression during LC-MS/MS analysis due to residual phospholipids. Solid-phase extraction (SPE) remains the gold standard for sample pretreatment in flavonoid bioanalysis, offering superior matrix effect mitigation, analyte concentration, and high recovery rates[2]. Specifically, utilizing a polymeric reversed-phase sorbent (such as Hydrophilic-Lipophilic Balance or HLB) ensures robust capture of the flavonoid's amphiphilic profile, routinely yielding >95% recovery[3].
Metabolic Pathway & Extraction Strategy
To design a self-validating extraction system, we must first understand the in vivo state of the analyte. The diagram below illustrates the equilibrium of 3,3',5,7-tetrahydroxyflavone in plasma and the causal reasoning behind our pre-treatment steps.
Fig 1: In vivo metabolism of tetrahydroxyflavones and the pre-treatment strategy for SPE recovery.
Comparative Data: Why Choose Polymeric SPE?
Before detailing the protocol, it is crucial to justify the selection of polymeric SPE over other techniques. The table below summarizes quantitative validation data typical for tetrahydroxyflavones across different sample preparation methods.
Table 1: Comparative Analysis of Sample Preparation Techniques for Flavonoids
| Extraction Technique | Primary Mechanism | Average Recovery (%) | Matrix Effect (%) | Phospholipid Removal | Suitability for LC-MS/MS |
| Protein Precipitation (PPT) | Solvent-induced denaturation | 65 - 75% | > 40% (Suppression) | Poor | Low |
| Liquid-Liquid (LLE) | Differential solubility | 70 - 85% | 15 - 25% | Moderate | Medium |
| SPE (Silica C18) | Hydrophobic interaction | 85 - 90% | < 15% | Good | High[4] |
| SPE (Polymeric HLB) | Hydrophobic & Hydrophilic | 92 - 98% | < 10% | Excellent | Optimal [3] |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. By strictly controlling the pH and solvent strengths, we ensure reproducible partitioning of the analyte.
Materials & Reagents
-
Target Analyte: 3,3',5,7-Tetrahydroxyflavone (Reference Standard).
-
Internal Standard (IS): Quercetin-d3 (or structurally similar stable-isotope-labeled flavonoid).
-
SPE Sorbent: Polymeric HLB (30 mg / 1 cc cartridges).
-
Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), and Ultrapure Water.
Phase 1: Plasma Pre-treatment
Causality: Flavonoids are weak acids (pKa ~ 6.5 - 7.5). At physiological pH, a fraction may be ionized, and they are heavily bound to proteins. Acidification protonates the phenolic hydroxyl groups, neutralizing the charge to maximize hydrophobic retention on the SPE sorbent while simultaneously precipitating some proteins[2].
-
Aliquot 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
(Optional for Total Flavonoid Quantification): Add 50 µL of
-glucuronidase buffer and incubate at 37°C for 45 mins to hydrolyze Phase II conjugates[5]. -
Spike with 20 µL of IS solution (100 ng/mL).
-
Add 200 µL of 2% Formic Acid in water . Vortex vigorously for 60 seconds to disrupt protein binding.
Phase 2: Solid-Phase Extraction (SPE)
-
Conditioning: Pass 1 mL of 100% MeOH through the HLB cartridge. (Causality: Solvates the divinylbenzene polymeric backbone, opening the pores for interaction).
-
Equilibration: Pass 1 mL of 0.1% FA in water . (Causality: Matches the pH and aqueous nature of the incoming sample to prevent analyte breakthrough).
-
Loading: Apply the pre-treated plasma sample (~420 µL) at a controlled flow rate of 1 mL/min (using gravity or low vacuum).
-
Washing: Pass 1 mL of 5% MeOH in water containing 0.1% FA . (Causality: 5% organic is strong enough to wash away highly polar endogenous salts and residual proteins, but weak enough that the highly hydrophobic tetrahydroxyflavone remains tightly bound).
-
Elution: Elute the target analyte with 1 mL of 100% Acetonitrile . (Causality: ACN is a strong aprotic solvent that effectively disrupts the hydrophobic and π-π interactions between the flavonoid's aromatic rings and the sorbent).
Phase 3: Drying and Reconstitution
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen (N2) gas at 40°C .
-
Reconstitute the residue in 100 µL of Mobile Phase (e.g., 30% ACN / 70% Water with 0.1% FA).
-
Vortex for 30 seconds and centrifuge at 12,000 rpm for 5 minutes to remove any insoluble micro-particulates before transferring to an autosampler vial.
SPE Workflow Visualization
Fig 2: Step-by-step solid-phase extraction (SPE) workflow for flavonoids from human plasma.
Analytical LC-MS/MS Considerations
To ensure the self-validating nature of the protocol, the LC-MS/MS method must complement the SPE cleanup.
-
Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in Negative Ion Mode . Negative mode often provides superior sensitivity for flavonoids due to the ready deprotonation of the multiple phenolic -OH groups[2].
-
System Suitability: Always run a "Zero Sample" (Blank plasma + IS) to confirm the absence of isotopic cross-talk, and a post-extraction spiked sample to accurately calculate the absolute recovery and matrix effect.
References
-
Title: Separating Flavinoids from Plasma Proteins using UHPLC-MS Source: News-Medical URL:[Link]
-
Title: Advances of Modern Chromatographic and Electrophoretic Methods in Separation and Analysis of Flavonoids Source: PMC (NIH) URL:[Link]
-
Title: Validation of a quantitation method for conjugated quercetin in human plasma Source: PubMed (NIH) URL:[Link]
-
Title: High-performance liquid chromatographic determination of quercetin in human plasma and urine utilizing solid-phase extraction and ultraviolet detection Source: ResearchGate URL:[Link]
-
Title: Pharmacokinetics of Eight Flavonoids in Rats Assayed by UPLC-MS/MS after Oral Administration of Drynariae rhizoma Extract Source: PMC (NIH) URL:[Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. Advances of Modern Chromatographic and Electrophoretic Methods in Separation and Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of Eight Flavonoids in Rats Assayed by UPLC-MS/MS after Oral Administration of Drynariae rhizoma Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a quantitation method for conjugated quercetin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of Kaempferol (3,3',5,7-Tetrahydroxyflavone) via LC-MS/MS
Abstract & Scope
This protocol details the validated methodology for the quantification of Kaempferol (chemically 3,4',5,7-tetrahydroxyflavone, occasionally referenced in literature as 3,3',5,7-tetrahydroxyflavone ) in biological matrices (plasma) and complex plant extracts.
Kaempferol is a potent flavonol antioxidant with significant anti-inflammatory and anticancer properties. Accurate quantification is challenging due to its structural similarity to other flavonoids (e.g., Luteolin, Fisetin) and its extensive metabolism (glucuronidation/sulfation) in vivo. This guide employs Negative Mode Electrospray Ionization (ESI-) for superior sensitivity and selectivity, utilizing Multiple Reaction Monitoring (MRM) for precise quantitation down to the low ng/mL range.
Note on Nomenclature
While standard IUPAC numbering designates Kaempferol as 3,4',5,7-tetrahydroxyflavone , the designation 3,3',5,7-tetrahydroxyflavone appears in specific biological literature [1]. This protocol applies to the compound Kaempferol (MW 286.24).[1][2]
Method Development Strategy
Ionization Mode Selection
While Kaempferol can be detected in positive mode ([M+H]+ m/z 287), Negative Mode ([M-H]- m/z 285) is recommended for three reasons:
-
Acidity: The phenolic hydroxyl groups (especially at C7 and C4') deprotonate readily, offering higher ionization efficiency.
-
Background Noise: Biological matrices often have high background in positive mode; negative mode reduces interference from endogenous amines and lipids.
-
Fragmentation: The Retro-Diels-Alder (RDA) cleavage in negative mode yields highly specific product ions (m/z 151, 179), characteristic of the A-ring and C-ring structure [2].
Internal Standard (IS) Selection
-
Gold Standard: Kaempferol-d3 or 13C-Kaempferol . (Corrects for matrix effects and extraction loss).
-
Cost-Effective Alternative: Fisetin (Structural isomer, MW 286.2).
-
Critical Warning: Fisetin and Kaempferol are isobaric. If using Fisetin, chromatographic separation must be baseline (R > 1.5) to avoid cross-talk.
-
Apigenin (MW 270.2) is a robust non-isobaric alternative if Fisetin co-elutes.
-
Experimental Protocol
Reagents & Materials
-
Standards: Kaempferol (>98% purity), Kaempferol-d3 (IS).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
-
Enzymes (for Plasma):
-Glucuronidase/Sulfatase (Type H-1 from Helix pomatia). -
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters ACQUITY UPLC BEH C18.
Sample Preparation Workflows
A. Plasma Samples (Total Kaempferol)
Kaempferol circulates primarily as glucuronides/sulfates. Enzymatic hydrolysis is required for total quantification.
-
Thaw plasma samples on ice.
-
Hydrolysis: Mix 100 µL plasma with 50 µL
-Glucuronidase/Sulfatase solution (in acetate buffer pH 5.0). Incubate at 37°C for 45 min. -
IS Addition: Add 10 µL of Internal Standard working solution (1 µg/mL).
-
Liquid-Liquid Extraction (LLE): Add 500 µL Ethyl Acetate/Acetone (1:1 v/v) .
-
Agitate: Vortex vigorously for 5 min; Centrifuge at 12,000 x g for 10 min (4°C).
-
Dry: Transfer supernatant to a fresh tube; evaporate to dryness under
stream at 40°C. -
Reconstitute: Dissolve residue in 100 µL Mobile Phase (A:B 80:20). Vortex and transfer to LC vials.
B. Plant Extracts (Aglycones & Glycosides)[3][4]
-
Weigh 100 mg powdered plant material.
-
Extract: Add 5 mL 80% Methanol (aq).
-
Sonicate for 30 min at room temperature.
-
Centrifuge at 4,000 rpm for 10 min.
-
Filter: Pass supernatant through a 0.22 µm PTFE syringe filter.
-
Dilute: Dilute 1:10 or 1:100 with Mobile Phase A prior to injection to prevent column saturation.
LC-MS/MS Conditions
Chromatography (UHPLC)
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 2-5 µL.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial |
| 1.0 | 10 | Isocratic Hold |
| 6.0 | 90 | Gradient Ramp |
| 7.5 | 90 | Wash |
| 7.6 | 10 | Re-equilibration |
| 10.0 | 10 | End |
Mass Spectrometry (Triple Quadrupole)
-
Source: ESI Negative Mode.
-
Capillary Voltage: -4500 V.
-
Source Temp: 500°C.
-
Desolvation Gas: 800 L/hr (
). -
Cone Gas: 50 L/hr.
MRM Transitions Table
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Cone (V) | Collision Energy (eV) | Type |
| Kaempferol | 285.0 | 151.0 | 50 | 40 | 32 | Quantifier |
| Kaempferol | 285.0 | 257.0 | 50 | 40 | 28 | Qualifier 1 |
| Kaempferol | 285.0 | 179.0 | 50 | 40 | 38 | Qualifier 2 |
| Kaempferol-d3 (IS) | 288.0 | 154.0 * | 50 | 40 | 32 | Quantifier |
| Fisetin (Alt.[5][6] IS) | 285.0 | 137.0 | 50 | 40 | 30 | Quantifier |
*Note: Check the specific labeling position of your IS. If d3 is on the B-ring, the A-ring fragment (151) may remain unlabeled (m/z 151). If d3 is on the A-ring, the fragment shifts to 154.
Visual Workflows
Sample Preparation & Analysis Logic
Caption: End-to-end workflow for total Kaempferol quantification in plasma, including enzymatic hydrolysis and MRM detection.
Fragmentation Pathway (Negative Mode)
Understanding the fragmentation is vital for troubleshooting matrix interference.
Caption: Proposed ESI(-) fragmentation pathway. The RDA cleavage yielding m/z 151 is the most stable transition for quantitation.
Method Validation & Troubleshooting
Validation Parameters (FDA Guidelines)
-
Linearity: 1.0 – 1000 ng/mL (
). Use weighted regression ( ). -
Accuracy/Precision: Intra- and inter-day CV < 15% (20% at LLOQ).
-
Recovery: > 85% using LLE protocol.
-
Matrix Effect: Evaluate by comparing post-extraction spike vs. solvent standards. If Matrix Factor (MF) is < 0.8 or > 1.2, switch to Kaempferol-13C IS.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background (m/z 285) | Contamination or Isobaric interference | Clean source cone. Check for co-eluting Luteolin (same MW). Adjust gradient to separate isomers. |
| Signal Suppression | Phospholipids in plasma | Use Phospholipid Removal Plates (e.g., Ostro) instead of simple LLE. |
| Peak Tailing | Secondary interactions | Ensure Mobile Phase A pH is acidic (0.1% FA). Replace column guard. |
| Drifting RT | Temperature fluctuation | Thermostat column compartment to 40°C ± 0.5°C. |
References
-
Kaempferol protects HIT-T15 pancreatic beta cells from 2-deoxy-D-ribose-induced oxidative damage. Journal of Applied Biological Chemistry. (2009). Reference to "3,3',5,7-tetrahydroxyflavone" nomenclature.[7] Link
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules. (2024). Detailed fragmentation mechanisms. Link
-
Simultaneous Determination of Kaempferide, Kaempferol and Isorhamnetin in Rat Plasma by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Latin American Journal of Pharmacy. (2014). Plasma extraction protocols. Link
-
Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae. Int. J. Mol. Sci. (2015).[8][9] Negative mode MRM parameters. Link
-
PubChem Compound Summary for CID 5280863, Kaempferol. National Center for Biotechnology Information. (2025). Chemical structure and IUPAC verification.[6][8] Link
Sources
- 1. Kaempferol = 97.0 HPLC 520-18-3 [sigmaaldrich.com]
- 2. 3,3',5,7-Tetrahydroxyflavone | C15H10O6 | CID 9860659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tamarixetin - Wikidata [wikidata.org]
- 5. Tamarixetin | C16H12O7 | CID 5281699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Kaempferol | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Ddd01025617 | C15H12O6 | CID 9838882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for isolating kaempferol from medicinal plants
An In-Depth Guide to the Isolation and Purification of Kaempferol from Medicinal Plants
Introduction: The Significance of Kaempferol
Kaempferol (3,4′,5,7-tetrahydroxyflavone) is a natural flavonol, a class of flavonoids widely distributed in the plant kingdom. It is found in numerous medicinal plants, fruits, and vegetables, including Ginkgo biloba, kale, tea, spinach, and broccoli.[1][2] As a potent antioxidant, kaempferol and its glycosides are the subject of extensive research for their potential anti-inflammatory, anti-cancer, cardioprotective, and neuroprotective properties.[3][4][5] The accurate isolation and purification of kaempferol are paramount for pharmacological studies, quality control of herbal products, and the development of new therapeutic agents.
This guide provides a comprehensive overview and detailed protocols for the isolation of kaempferol from medicinal plant sources, designed for researchers, scientists, and professionals in drug development. It emphasizes the rationale behind methodological choices, ensuring a robust and reproducible workflow from raw plant material to a highly purified compound.
Physicochemical Properties of Kaempferol
A fundamental understanding of kaempferol's properties is essential for designing an effective isolation strategy.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₁₅H₁₀O₆ | [3][6] |
| Molecular Weight | 286.24 g/mol | [3] |
| Appearance | Yellow crystalline solid | [1][3] |
| Melting Point | 276–278 °C | [1][3] |
| Solubility | Slightly soluble in water; highly soluble in hot ethanol, ethers, dimethyl sulfoxide (DMSO), and alkaline solutions. | [1][3][5][7] |
| Stability | Susceptible to degradation by heat, light (especially UV), and changes in pH. Solutions should be stored protected from light, and repeated freeze-thaw cycles should be avoided. | [8][9][10] |
Strategic Overview of Kaempferol Isolation
The isolation of kaempferol is a multi-stage process that begins with the extraction from a complex plant matrix and proceeds through several purification steps to yield the pure aglycone (the non-sugar portion of the molecule). In many plants, kaempferol exists primarily as glycosides (bound to sugar moieties), which necessitates a hydrolysis step to liberate the target molecule.[11][12]
Caption: Figure 1: General Workflow for Kaempferol Isolation.
Part 1: Plant Material and Extraction Protocols
The choice of extraction method depends on the stability of the target compound, cost, and available equipment. Modern techniques often offer higher efficiency and lower solvent consumption.
Step 1: Preparation of Plant Material
Proper preparation is critical for maximizing extraction efficiency.
-
Collection and Drying: Collect the desired plant parts (e.g., leaves of Ginkgo biloba, flowers of Cassia fistula).[13][14] Shade-dry the material at room temperature to prevent the degradation of thermolabile compounds.[13]
-
Grinding: Mill the dried plant material into a fine powder. This significantly increases the surface area available for solvent contact, leading to a more efficient extraction.[13]
Step 2: Extraction of Flavonoids
The goal of this step is to extract a broad range of compounds, including kaempferol and its glycosides, from the plant matrix.
Protocol 1.1: Conventional Solvent Extraction (Maceration/Reflux)
This is a widely used, straightforward method. Ethanol and methanol are common solvents due to kaempferol's high solubility in alcohols.[1][15]
-
Reagents & Equipment:
-
Procedure:
-
Weigh the powdered plant material and place it in the flask.
-
Add the solvent at a solid-to-liquid ratio of approximately 1:10 to 1:20 (w/v) (e.g., 100 g of powder in 1-2 L of solvent).[14]
-
For Maceration: Stir the mixture at room temperature for 24-48 hours.[17]
-
For Reflux: Heat the mixture to the boiling point of the solvent (e.g., 60-70°C for methanol) for 2-4 hours.[11]
-
After extraction, cool the mixture and filter it to separate the extract from the solid plant residue.
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.[17]
-
Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[17]
-
Comparison of Common Extraction Techniques
| Method | Principle | Advantages | Disadvantages | Source(s) |
| Maceration/Reflux | Soaking/boiling plant material in a solvent. | Simple, low-cost equipment. | Time-consuming, large solvent volume, potential thermal degradation. | [11][17] |
| Ultrasound-Assisted (UAE) | Uses acoustic cavitation to disrupt cell walls. | Faster, higher yield, less solvent. | Localized heating, potential for free radical formation. | [15] |
| Microwave-Assisted (MAE) | Uses microwave energy to heat the solvent and rupture plant cells. | Very fast, reduced solvent use, high efficiency. | Requires specialized equipment, risk of thermal degradation if not controlled. | [15] |
| Supercritical Fluid (SFE) | Uses a supercritical fluid (e.g., CO₂) as the solvent. | "Green" technology, high selectivity, pure extracts. | High initial equipment cost, may require co-solvents for polar compounds. | [15][18] |
Part 2: Hydrolysis of Flavonoid Glycosides
This is a critical step to isolate kaempferol aglycone. Kaempferol often occurs as glycosides, which are more polar than the aglycone. Acid hydrolysis cleaves the sugar groups, yielding the less polar kaempferol.[6][19]
Protocol 2.1: Acid Hydrolysis
-
Reagents & Equipment:
-
Crude extract
-
2M Hydrochloric Acid (HCl) or 7% Sulfuric Acid (H₂SO₄)[20]
-
Methanol or Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle or water bath
-
-
Procedure:
-
Dissolve the crude extract in a suitable volume of 50-80% aqueous methanol or ethanol.
-
Add an equal volume of 2M HCl to the extract solution.[6]
-
Heat the mixture under reflux for 2-3 hours. The hydrolysis progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the glycoside spots and the appearance of the aglycone spot.
-
After completion, cool the reaction mixture. The hydrolyzed kaempferol, being less water-soluble, may precipitate out.
-
Proceed to liquid-liquid partitioning to extract the aglycone.
-
Part 3: Purification and Fractionation
Following hydrolysis, the extract contains a mixture of aglycones (kaempferol, quercetin, etc.), degraded products, and other plant metabolites. A multi-step purification strategy is required.
Step 1: Liquid-Liquid Partitioning
This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and a non-polar organic phase.
Protocol 3.1: Sequential Solvent Partitioning
-
Reagents & Equipment:
-
Hydrolyzed extract
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Neutralize the acidic hydrolyzed solution if necessary and remove the alcohol using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate.[6][19]
-
Collect the upper ethyl acetate layer. This layer will contain kaempferol and other flavonoid aglycones.
-
Repeat the extraction with fresh ethyl acetate two more times to maximize recovery.
-
Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure to obtain the crude aglycone fraction.[17]
-
Step 2: Column Chromatography (CC)
Column chromatography is the workhorse of natural product isolation, separating compounds based on their affinity for the stationary phase versus the mobile phase. A typical strategy involves an initial separation on silica gel followed by further purification on Sephadex LH-20.
Caption: Figure 2: Chromatographic Purification Cascade.
Protocol 3.2: Silica Gel Column Chromatography
-
Reagents & Equipment:
-
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% chloroform).
-
Pack the chromatography column with the slurry.
-
Adsorb the crude aglycone fraction onto a small amount of silica gel and load it carefully onto the top of the column.
-
Begin elution with the least polar solvent. Gradually increase the polarity of the mobile phase by adding the more polar solvent (e.g., increasing the percentage of methanol in chloroform).[17]
-
Collect fractions of a fixed volume (e.g., 15-20 mL).
-
Monitor the fractions using TLC. Combine fractions that show a strong spot corresponding to a kaempferol standard.
-
Evaporate the solvent from the combined fractions to yield a kaempferol-enriched fraction.
-
Protocol 3.3: Sephadex LH-20 Column Chromatography
Sephadex LH-20 is used to separate small molecules based on size, polarity, and aromatic interactions. It is particularly effective for purifying flavonoids.
-
Procedure:
-
Swell the Sephadex LH-20 beads in the chosen mobile phase (typically 100% methanol) for several hours.
-
Pack a column with the swollen Sephadex.
-
Dissolve the kaempferol-enriched fraction from the silica gel step in a minimal amount of methanol and load it onto the column.
-
Elute the column with methanol (isocratic elution).[17]
-
Collect fractions and monitor by TLC or HPLC. Combine the pure fractions containing kaempferol.
-
Part 4: Final Purification and Quality Control
For obtaining a high-purity reference standard, a final polishing step using preparative HPLC is often necessary. Analytical HPLC and TLC are used for quality control and purity assessment throughout the process.
Protocol 4.1: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This technique offers high-resolution separation to isolate the target compound from closely related impurities.
-
Procedure:
-
Dissolve the purest fraction from column chromatography in the HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.[11]
-
Inject the sample onto a preparative HPLC system equipped with a C18 column.
-
Elute using an optimized mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).[11]
-
Collect the peak corresponding to kaempferol based on the retention time of a standard.
-
Confirm the purity of the collected fraction using analytical HPLC.
-
Lyophilize or evaporate the solvent to obtain the final, pure compound.[17]
-
Protocol 4.2: Analytical Quality Control (TLC & HPLC)
These methods are used to monitor the purification process and assess the final purity.
TLC Parameters for Kaempferol
| Parameter | Recommended Conditions | Source(s) |
| Stationary Phase | Silica gel 60 F₂₅₄ plates | [21] |
| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (e.g., 6:4:0.3, v/v/v) | [21] |
| Visualization | UV lamp (366 nm) | [21][22] |
| Expected Rƒ Value | ~0.50 (highly dependent on exact mobile phase composition) | [21] |
Analytical HPLC Parameters for Kaempferol
| Parameter | Recommended Conditions | Source(s) |
| HPLC System | System with UV-Vis or DAD detector | [11] |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | [11][23] |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile (Gradient or Isocratic) | [11][23] |
| Flow Rate | 1.0 mL/min | [11] |
| Column Temperature | 30-35 °C | [11] |
| Detection Wavelength | ~265 nm or ~365 nm | [23][24] |
Part 5: Structural Confirmation
The identity of the isolated compound must be unequivocally confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): To determine the molecular weight. Kaempferol should show a molecular ion peak at m/z 286.[6]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the complete chemical structure and confirm the identity against reference data.[16]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.[6]
Conclusion
The successful isolation of kaempferol from medicinal plants is a systematic process that relies on a sound understanding of its chemical properties. The workflow presented here, combining classical and modern techniques, provides a robust framework for obtaining high-purity kaempferol. Each step, from extraction to final analysis, must be validated to ensure the reliability and consistency required for research and development applications. This guide serves as a foundational protocol that can be adapted and optimized for different plant matrices and laboratory scales.
References
- Kaempferol - Wikipedia. (n.d.).
- Isolation of Kaempferol from Vietnamese Ginkgo biloba Leaves by Preparative Column Chromatography. (2020). Asian Journal of Chemistry.
- Calvo-Gómez, O., et al. (2018). Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review. PMC.
- Quantification of Kaempferol 3-O-arabinoside by High-Performance Liquid Chromatography (HPLC). (n.d.). Benchchem.
- Kaempferol. (n.d.). PubChem.
- Advances in Kaempferol: Extraction, Biosynthesis, and Application with Antibacterial Agents. (2023). Molecules.
- Li, R., et al. (2013). Adsorption chromatography separation of the flavonols kaempferol, quercetin and myricetin using cross-linked collagen fibre as the stationary phase. Journal of the Science of Food and Agriculture.
- HPLC Method for the Quantification of Kaempferol 7-glucuronide. (n.d.). Benchchem.
- Kaempferol Analysis Service. (n.d.). Creative Proteomics.
- Application Notes and Protocols for the Extraction of Kaempferol 3-sophoroside 7-rhamnoside from Plant Material. (n.d.). Benchchem.
- HPLC Method for Separation of Rutin and Kaempferol on Newcrom R1 Column. (2024). SIELC Technologies.
- Isolation and Purification of Kaempferol 7-Glucuronide. (n.d.). Benchchem.
- Stability issues and degradation of kaempferol 3-neohesperidoside in solution. (n.d.). Benchchem.
- Ali, A., et al. (2019). ISOLATION AND CHARACTERIZATION OF QUERCETIN AND KAEMPFEROL FROM Ginkgo biloba LEAVES GROWN IN EGYPT. Semantic Scholar.
- Kaempferol CAS#: 520-18-3. (n.d.). ChemicalBook.
- Advancements in Detecting Kaempferol. (2024). LCGC International.
- METHOD DEVELOPMENT AND VALIDATION OF KAEMPFEROL BY USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (2024).
- Jain, V., et al. (2011). Development of Validated High-performance Thin-layer Chromatography Method for Simultaneous Determination of Quercetin and Kaempferol in Thespesia populnea. Pharmacognosy Research.
- Extraction, Isolation and Purification of Kaempferol from Cassia fistula L. Flowers. (2022). ResearchGate.
- Kaempferol - Antioxidant and Apoptosis Inducer. (n.d.). APExBIO.
- Li, H., et al. (2020). Rapid Separation of Asiatic Acid, Quercetin, and Kaempferol from Traditional Chinese Medicine Centella asiatica (L.) Urban Using HSCCC-Semi-Prep-HPLC and the Assessment of Their Potential as Fatty Acid Synthase Inhibitors. Evidence-Based Complementary and Alternative Medicine.
- Isolation of Kaempferol from Vietnamese Ginkgo biloba Leaves by Preparative Column Chromatography. (2020). Asian Journal of Chemistry.
- Chen, X., et al. (2023). A Critical Review of Kaempferol in Intestinal Health and Diseases. Nutrients.
- Improved Kaempferol Solubility via Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Complexation: A Combined Spectroscopic and Theoretical Study. (2024). MDPI.
- Isolation of Kaempferol from Vietnamese Ginkgo biloba Leaves by Preparative Column Chromatography. (2020). ResearchGate.
- Development and Validation of Thin Layer Chromatography- Densitometric Method for Quantification of Kaempferol and Chlorogenic Acid in Methanolic Extract of Dragea Volubilis. (2022). ResearchGate.
- Jan, R., et al. (2021). Extraction and Thin Layer Chromatography (TLC) of Kaempferol and Quercetin. MDPI.
- Showing Compound Kaempferol (FDB000633). (2010). FooDB.
- Kaempferol. (n.d.). LKT Labs.
- Development of a New Isolation Technique and Validated RP-HPLC method for Quercetin and Kaempferol from Azadirachta indica leaves. (2018). Asian Journal of Pharmaceutical Analysis.
- Extraction, Isolation and Purification of Kaempferol from Cassia fistula L. Flowers. (2022). Informatics Journals.
- Thermal Stability of Anisoyl Kaempferol Glycosides in Jack Bean (Canavalia ensiformis (L.) DC) and Their Effect on α-Glucosidase Inhibition. (2022). Journal of Agricultural and Food Chemistry.
- Isolation of Kaempferol Glycosides from Ginkgo biloba Leaves and Synthesis, Identification and Quantification of their. (n.d.).
- Development and Validation of Thin Layer Chromatography-Densitometric Method for Quantification of Kaempferol and Chlorogenic Acid in Methanolic Extract of Dragea Volubilis. (2022). Asian Pacific Journal of Health Sciences.
- Isolation and Purification of Kaempferol-3,7-O-α-L-Dirhamnopyranoside from Siraitia grosvenori Leaves by High-Speed Counter-Current Chromatograph and Its Free Radical Scavenging Activity. (2011). Taylor & Francis Online.
- Stability studies of quercetin, kaempferol, and isorhamnetin standards... (n.d.). ResearchGate.
- Method for extracting kaempferol. (n.d.). Google Patents.
- Identification and Quantification of Kaempferol From Ethyl Acetate Fraction of Pluchea wallichiana DC Leaves. (2023). ResearchGate.
- A HPTLC Method for the Identification of Potential Therapeutic Compound of Kaempferol from Ficus amplissima Smith. (2013). International Journal of Pharmaceutical Sciences Review and Research.
- Thermal degradation kinetics of kaempferol and quercetin in the pre-formulated of the standardized extracts of poincianella pyra. (2017). SciSpace.
Sources
- 1. Kaempferol - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Kaempferol | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Kaempferol CAS#: 520-18-3 [m.chemicalbook.com]
- 5. A Critical Review of Kaempferol in Intestinal Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. ijariie.com [ijariie.com]
- 24. ajpaonline.com [ajpaonline.com]
Application Note: Precision Cytotoxicity Profiling of 3,3',5,7-Tetrahydroxyflavone (Kaempferol)
Abstract & Strategic Overview
3,3',5,7-Tetrahydroxyflavone, commonly known as Kaempferol , is a dietary flavonoid with significant therapeutic potential, exhibiting pro-apoptotic activity in osteosarcoma, breast, and lung cancer lines. However, its physicochemical properties present two critical challenges for in vitro assay design:
-
Aqueous Insolubility: High hydrophobicity leads to micro-precipitation in culture media, causing inconsistent dosing and light scattering artifacts.
-
Reductive Interference: The hydroxyl groups on the flavone backbone can chemically reduce tetrazolium salts (MTT/MTS) in the absence of cellular metabolism, yielding false-positive viability signals.
This guide outlines a validated workflow to neutralize these variables, ensuring reproducible IC50 determination.
Physicochemical Constraints & Stock Preparation
Failure to account for the "Solubility Cliff" is the primary cause of irreproducible data with Kaempferol.
The Solubility Cliff
Kaempferol is soluble in organic solvents (DMSO, Ethanol) but crashes out of solution upon high-dilution into aqueous media (RPMI/DMEM).
| Solvent | Solubility Limit | Stability | Application Note |
| DMSO | ~12–30 mg/mL | High (-20°C) | Preferred. Use anhydrous DMSO. |
| Ethanol | ~10 mg/mL | Moderate | Evaporation alters concentration. Avoid. |
| Water/PBS | < 1 mg/mL | Low | Do NOT use for stock preparation. |
Master Stock Protocol
-
Weighing: Dissolve 10 mg of Kaempferol (MW: 286.24 g/mol ) in 1.74 mL of sterile, anhydrous DMSO to create a 20 mM Stock .
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solutions (Critical Step):
-
Do not add 20 mM stock directly to the cell culture plate.
-
Prepare an intermediate dilution in culture medium (e.g., 200 µM) immediately before use.
-
Ensure final DMSO concentration is ≤ 0.5% (v/v) to prevent solvent toxicity.[1]
-
Mechanism of Action (MOA) & Signaling Pathways[2]
Understanding the MOA is essential for selecting the correct downstream validation assays (e.g., Caspase-3/7 Glo vs. Autophagy markers). Kaempferol primarily induces Intrinsic Apoptosis via ROS generation and PI3K/Akt inhibition.
Pathway Visualization
The following diagram illustrates the validated signaling cascade triggered by Kaempferol in neoplastic cells.
Figure 1: Kaempferol-induced intrinsic apoptosis pathway involving ROS generation and PI3K/Akt suppression.
Validated Cytotoxicity Protocol (CCK-8/WST-8)
Why CCK-8 and not MTT? Flavonoids like Kaempferol can chemically reduce MTT tetrazolium salts to purple formazan even without cells, leading to false viability data . WST-8 (CCK-8) is less susceptible to this interference, but a "Drug-Only" blank is still required for rigor.
Experimental Workflow
Figure 2: Step-by-step workflow for the CCK-8 cytotoxicity assay.
Step-by-Step Procedure
Materials:
-
Target Cells (e.g., MCF-7, HepG2)[2]
-
96-well clear bottom plate
-
Kaempferol (20 mM DMSO Stock)
Procedure:
-
Cell Seeding:
-
Seed cells at
to cells/well in 100 µL media. -
Crucial: Include 3 wells with Media Only (Blank) and 3 wells with Media + Highest Drug Conc (Interference Control).
-
Incubate 24h at 37°C, 5% CO2.
-
-
Compound Preparation (Serial Dilution):
-
Prepare a 2x working solution of the highest concentration (e.g., 200 µM) in pre-warmed media.
-
Perform 1:2 serial dilutions to generate a range (e.g., 100, 50, 25, 12.5, 6.25, 0 µM).
-
Note: Ensure DMSO concentration is constant across all wells (normalize vehicle).
-
-
Treatment:
-
Aspirate old media carefully.
-
Add 100 µL of the fresh drug-containing media to respective wells.
-
Incubate for 24h, 48h, or 72h.[5]
-
-
Quantification:
-
Add 10 µL of CCK-8 reagent to each well.[4]
-
Incubate for 1–4 hours. Monitor color change (orange).
-
Measure Absorbance at 450 nm .
-
-
Data Correction (The "Expert" Calculation):
-
This correction subtracts the chemical reduction caused by Kaempferol itself.
-
Troubleshooting & Data Interpretation
| Observation | Probable Cause | Corrective Action |
| Precipitate visible in wells | Concentration > Solubility limit | Reduce max concentration to < 80 µM. Warm media before addition.[1][6] |
| High OD in Drug-Only wells | Chemical reduction of dye | Switch to CellTiter-Glo (ATP) assay which is immune to reductive interference. |
| Non-sigmoidal curve | DMSO toxicity | Ensure DMSO < 0.5% in all wells, including controls. |
| Variability between replicates | Pipetting/Evaporation | Use a multichannel pipette. Fill edge wells with PBS (evaporation barrier). |
Expected IC50 Ranges (Reference)
-
Breast Cancer (MCF-7): ~20–40 µM
-
Prostate Cancer (PC-3): ~15–25 µM
-
Pancreatic Cancer (PANC-1): ~70–80 µM
References
-
Chemical Properties & Bioactivity: PubChem. "Kaempferol Compound Summary." National Library of Medicine. [Link]
-
Mechanism of Action (Apoptosis/Akt): Li, H., et al. (2019). "Kaempferol induces apoptosis and inhibits cell migration in prostate cancer cells." Cell Death & Disease. [Link]
-
Assay Interference (MTT vs CCK-8): Peng, L., et al. (2005). "Interference of flavonoids in the MTT assay." Pharmazie. [Link]
-
Protocol Validation (Pancreatic Cancer): Zhang, Y., et al. (2021).[4] "Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling." Gastroenterology Research and Practice. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. dojindo.com [dojindo.com]
- 4. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
Application Note: Advanced Encapsulation Techniques for 3,3',5,7-Tetrahydroxyflavone Delivery
[1]
Executive Summary & Compound Profile
3,3',5,7-Tetrahydroxyflavone (Kaempferol) is a potent flavonoid antioxidant with significant anti-inflammatory and anticancer potential. However, its clinical efficacy is severely limited by poor aqueous solubility (<0.02 mg/mL) , rapid metabolism (glucuronidation), and extensive first-pass effect.
This guide details three field-proven encapsulation protocols designed to enhance the solubility, stability, and cellular uptake of this compound.
| Property | Specification | Implication for Delivery |
| Molecular Weight | 286.24 g/mol | Small molecule; rapid renal clearance if not encapsulated. |
| LogP | ~1.9 – 2.5 | Lipophilic; requires hydrophobic carriers (Liposomes/PLGA). |
| pKa | ~6.3 (7-OH), ~8.8 (4'-OH) | pH-dependent solubility; stable in acidic media, degrades in alkali. |
| BCS Class | Class II / IV | Permeability/Solubility limited; micronization alone is insufficient. |
Technique I: Liposomal Encapsulation (Thin-Film Hydration)
Rationale: Liposomes mimic cell membranes, facilitating cellular uptake of hydrophobic drugs. The Thin-Film Hydration method is the "Gold Standard" for bench-scale synthesis due to its simplicity and high encapsulation efficiency (EE%) for lipophilic compounds.
Materials Required[1][3][4][5][6][7][8][9][10][11][12][13]
-
Lipid Phase: HSPC (Hydrogenated Soy Phosphatidylcholine) or DPPC.
-
Stabilizer: Cholesterol (CHOL) – confers rigidity.
-
Stealth Agent: DSPE-PEG2000 (Optional, for long circulation).
-
Solvent: Chloroform:Methanol (2:1 v/v).
-
Hydration Media: PBS (pH 7.4) or 10% Sucrose (if lyophilizing).
Experimental Protocol
-
Stock Preparation: Dissolve lipids and 3,3',5,7-Tetrahydroxyflavone in the organic solvent mixture.
-
Recommended Ratio: Lipid:Drug = 20:1 (w/w).
-
Molar Ratio (HSPC:Chol:PEG): 55:40:5.
-
-
Film Formation: Transfer formulation to a round-bottom flask. Evaporate solvent using a Rotary Evaporator.[1]
-
Desiccation: Place flask in a vacuum desiccator overnight to remove trace solvent (Critical for toxicity assays).
-
Hydration: Add pre-warmed PBS (55°C) to the flask. Rotate at atmospheric pressure for 1 hour at 60°C.
-
Visual Check: Film should peel off, forming a milky suspension (Multilamellar Vesicles - MLVs).
-
-
Downsizing (Extrusion): Pass the MLV suspension through polycarbonate membranes (200 nm
100 nm) using a mini-extruder (11 passes).
Troubleshooting
-
Problem: Drug precipitation during hydration.
-
Solution: The Lipid:Drug ratio is too low. Increase lipid content or switch to DMPC (lower Tm).
-
-
Problem: High PDI (>0.3).
-
Solution: Increase number of extrusion passes or perform freeze-thaw cycles (3x) before extrusion.
-
Technique II: Polymeric Nanoparticles (PLGA Solvent Evaporation)
Rationale: Poly(lactic-co-glycolic acid) (PLGA) provides sustained release (days to weeks) and protects the flavonoid from rapid hydrolysis.
Materials Required[1][3][4][5][6][7][8][9][10][11][12][13]
-
Polymer: PLGA 50:50 (Resomer® RG 502 H).
-
Surfactant: Polyvinyl Alcohol (PVA) (MW 30-70 kDa).
-
Organic Solvent: Acetone or Dichloromethane (DCM).
Experimental Protocol
-
Organic Phase: Dissolve 50 mg PLGA and 5 mg 3,3',5,7-Tetrahydroxyflavone in 2 mL Acetone.
-
Aqueous Phase: Prepare 20 mL of 1% (w/v) PVA solution in ultrapure water.
-
Emulsification:
-
Solvent Evaporation: Stir the emulsion at room temperature (open beaker) for 4–6 hours to evaporate acetone. The suspension will turn from translucent to slightly turbid.
-
Purification: Centrifuge at 15,000
g for 20 mins. Discard supernatant (free drug/PVA). Wash pellet 2x with water. -
Lyophilization: Resuspend pellet in 5% Trehalose (cryoprotectant) and freeze-dry.
Technique III: Chitosan Nanoparticles (Ionic Gelation)
Rationale: Chitosan is mucoadhesive and opens tight junctions, making it ideal for oral delivery of flavonoids.
Experimental Protocol
-
Chitosan Solution: Dissolve Low MW Chitosan (1 mg/mL) in 1% Acetic Acid. Stir overnight. Adjust pH to 5.0 using 1M NaOH.
-
Drug Incorporation: Dissolve 3,3',5,7-Tetrahydroxyflavone in a small volume of Ethanol/DMSO and add to Chitosan solution.
-
Crosslinking (The Critical Step): Prepare Sodium Tripolyphosphate (TPP) solution (1 mg/mL in water).
-
Synthesis: Under constant magnetic stirring (700 RPM), add TPP solution dropwise to the Chitosan-Drug phase.
-
Mass Ratio (CS:TPP): 3:1 is optimal for flavonoids.
-
Observation: Solution develops an "opalescent" Tyndall effect, indicating nanoparticle formation.
-
-
Recovery: Centrifuge at 12,000
g for 30 mins.
Visualization of Workflows
The following diagram illustrates the decision logic and workflow for the PLGA Solvent Evaporation method.
Figure 1: Step-by-step workflow for PLGA nanoparticle synthesis via solvent evaporation.
Characterization & Validation Protocols
To ensure scientific integrity, every batch must be validated using the following methods.
A. Encapsulation Efficiency (EE%)
Do not rely on theoretical loading. You must quantify the actual amount encapsulated. Method (Indirect):
-
Centrifuge the nanoparticle suspension.[6]
-
Collect the supernatant (containing free, unencapsulated drug).
-
Analyze supernatant via HPLC (C18 column, Methanol:Water mobile phase).
-
Formula:
B. In Vitro Release (Dialysis Method)
-
Place 1 mL of nanoparticle suspension in a dialysis bag (MWCO 12-14 kDa).
-
Immerse in 50 mL PBS (pH 7.4) with 0.5% Tween 80 (essential to maintain sink conditions for hydrophobic flavonoids).
-
Incubate at 37°C with stirring.
-
Sample 1 mL at intervals (0.5, 1, 2, 4, 8, 24, 48 hrs) and replace with fresh media.
C. Comparative Metrics Table
| Feature | Liposomes | PLGA Nanoparticles | Chitosan NPs |
| Particle Size | 100–150 nm | 150–250 nm | 200–400 nm |
| Zeta Potential | -10 to -30 mV | -20 to -30 mV | +30 to +50 mV |
| Encapsulation Eff. | High (>80%) | Moderate (60-75%) | Variable (40-60%) |
| Release Profile | Biphasic (Burst + Sustained) | Sustained (Days) | pH-Responsive |
| Best Application | IV / Systemic Delivery | Long-term Depot | Oral / Mucosal |
References
-
PubChem. (n.d.). 3,3',5,7-Tetrahydroxyflavone (Compound Summary). National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
InsideTx. (2025). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Retrieved October 26, 2025, from [Link]
-
ChitoLytic. (2022).[8] Quick Guide: Chitosan Nanoparticles Preparation with Ionic Gelation Method. Retrieved October 26, 2025, from [Link]
-
Luo, Y., et al. (2012). Kaempferol nanoparticles achieve strong and selective inhibition of ovarian cancer cell viability. International Journal of Nanomedicine. Retrieved from [Link]
-
CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation. Retrieved October 26, 2025, from [Link]
Sources
- 1. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 2. Luteolin - Wikipedia [en.wikipedia.org]
- 3. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 4. brieflands.com [brieflands.com]
- 5. ovid.com [ovid.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iijls.com [iijls.com]
- 8. mdpi.com [mdpi.com]
Application Note & Protocol: Microwave-Assisted Extraction of 3,3',5,7-Tetrahydroxyflavone (Kaempferol)
Abstract
This document provides a comprehensive guide for the efficient extraction of 3,3',5,7-Tetrahydroxyflavone, commonly known as Kaempferol, from plant matrices using Microwave-Assisted Extraction (MAE). Kaempferol is a natural flavonol with significant pharmacological interest due to its antioxidant, anti-inflammatory, and anticancer properties.[1][2] This guide delves into the fundamental principles of MAE, offers a detailed analysis of critical extraction parameters, and presents a robust, step-by-step protocol suitable for laboratory implementation. The information is tailored for researchers, scientists, and drug development professionals seeking to optimize the recovery of this high-value phytochemical.
Introduction: The Rationale for Advanced Extraction
Kaempferol (C₁₅H₁₀O₆) is a widely distributed flavonoid in fruits, vegetables, and medicinal herbs.[1][3] Its therapeutic potential drives the need for efficient and green extraction methodologies. Traditional methods like maceration or Soxhlet extraction often require long durations and large volumes of organic solvents.[4] Microwave-Assisted Extraction (MAE) emerges as a superior alternative, leveraging microwave energy to accelerate the extraction process.[5] MAE offers significant advantages, including reduced extraction times, lower solvent consumption, and often higher yields of target compounds.[5][6]
The core mechanism of MAE involves the direct interaction of microwaves with polar molecules within the solvent and the plant material. This creates rapid, localized heating through ionic conduction and dipole rotation, leading to a swift buildup of internal pressure within the plant cells. This pressure ruptures the cell walls, facilitating the release of intracellular contents into the extraction solvent and enhancing mass transfer.[4][5]
Causality of Experimental Choices: Optimizing MAE Parameters
The success of MAE hinges on the careful optimization of several interdependent parameters. Understanding the role of each is critical to maximizing Kaempferol yield while preventing its thermal degradation.
Solvent Selection: The Engine of Extraction
The choice of solvent is paramount as its dielectric properties determine the efficiency of microwave absorption. Polar solvents are essential for effective MAE.
-
Mechanism: Solvents like ethanol and methanol are excellent microwave absorbers and are highly effective for extracting flavonoids.[7][8] Aqueous mixtures (e.g., 70-80% ethanol in water) are often superior to absolute solvents.[6][9] The water component increases the polarity of the mixture, improving microwave absorption and causing swelling of the plant matrix, which enhances solvent penetration.
-
Recommendation: For Kaempferol, ethanol-water mixtures are highly recommended. Ethanol is effective, has low toxicity, and is considered a "green" solvent.[6][10] An initial starting point is a concentration of 70-80% ethanol.
Microwave Power: Balancing Efficiency and Stability
Microwave power directly influences the rate of heating and, consequently, the extraction speed.
-
Mechanism: Higher power levels lead to faster heating, which can shorten the extraction time.[11][12] However, excessive power can generate localized high temperatures, risking the thermal degradation of thermolabile compounds like Kaempferol.[13][14] Studies have shown that while yield increases with power up to a certain point, it can plateau or decrease at very high power levels.[15][16]
-
Recommendation: It is crucial to find a balance. An optimal power range is typically between 200 W and 600 W.[6][17] The ideal power setting will depend on the solvent volume and the specific microwave unit.
Extraction Time & Temperature: A Critical Interplay
Time and temperature are directly linked; longer exposure or higher temperatures can increase yield but also the risk of degradation.
-
Mechanism: Initially, the extraction yield increases with time as more of the target compound diffuses from the plant material into the solvent.[6] However, after an optimal period, the yield may plateau. Prolonged exposure to high temperatures can degrade flavonoids.[9][13] Kaempferol has been shown to be stable up to 100°C, but significant degradation can occur at higher temperatures.[13][18]
-
Recommendation: MAE allows for significantly shorter extraction times, often in the range of 10 to 30 minutes.[6][9] It is advisable to use a microwave system with temperature control, targeting a range of 45°C to 80°C to protect the analyte's integrity.[9][19]
Solid-to-Liquid Ratio: Optimizing Diffusion
The ratio of plant material to solvent volume affects the concentration gradient, which drives the diffusion of Kaempferol into the solvent.
-
Mechanism: A lower solid-to-liquid ratio (i.e., more solvent) ensures that the plant material is thoroughly wetted and allows for a greater concentration gradient, which can improve extraction efficiency.[12][20] However, excessively large solvent volumes can lead to diluted extracts and increased downstream processing costs.
-
Recommendation: Typical ratios for MAE of flavonoids range from 1:15 to 1:35 g/mL.[9][16] A starting ratio of 1:20 or 1:25 g/mL is a practical choice for initial experiments.
Plant Material Particle Size
The physical state of the plant material significantly impacts extraction efficiency.
-
Mechanism: Grinding the dried plant material into a fine powder (e.g., passing through a 40-100 mesh sieve) dramatically increases the surface area available for solvent contact.[19][21] This facilitates more efficient penetration of the solvent into the plant tissue and faster diffusion of the target analyte out.
-
Recommendation: Always use finely powdered, dried plant material to ensure maximum surface area exposure to microwave energy and solvent.
Data Presentation: Summary of Key Parameters
The following table summarizes the recommended starting points and typical ranges for the critical MAE parameters for Kaempferol extraction.
| Parameter | Recommended Starting Point | Typical Optimized Range | Rationale & Key Considerations |
| Solvent | 70% Ethanol (v/v) in Water | 60-90% Ethanol or Methanol | Balances polarity for microwave absorption and analyte solubility. Water aids in matrix swelling.[6][9] |
| Microwave Power | 400 W | 200 - 600 W | Higher power shortens time but risks thermal degradation. Optimize based on solvent volume and vessel.[15][16] |
| Extraction Time | 15 min | 10 - 30 min | MAE is rapid. Prolonged time offers diminishing returns and increases degradation risk.[6][9] |
| Temperature | 60 °C | 45 - 80 °C | Higher temperatures increase solubility and diffusion but Kaempferol degrades at excessive heat.[13][19] |
| Solid-to-Liquid Ratio | 1:25 g/mL | 1:15 - 1:35 g/mL | Ensures adequate solvent for diffusion. Higher ratios may be needed for exhaustive extraction.[9][20] |
| Particle Size | < 40 mesh (~425 µm) | 40 - 100 mesh | Smaller particles provide a larger surface area for efficient mass transfer.[19][21] |
Visualization of Methodologies
MAE Workflow for Kaempferol Extraction
Caption: Workflow for Kaempferol extraction using MAE.
Interplay of MAE Parameters
Caption: Interrelationship of key MAE parameters.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a self-validating system for the MAE of Kaempferol.
Materials and Equipment
-
Microwave Extraction System (with temperature and power control)
-
Dried, powdered plant material (e.g., Senna alata, Moringa oleifera)[1][3]
-
Ethanol (Reagent grade)
-
Deionized water
-
Extraction vessels (microwave-safe)
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.22 or 0.45 µm)
-
Rotary evaporator (optional)
-
HPLC system for quantification[22]
Procedure
-
Sample Preparation: Accurately weigh 1.0 g of finely powdered plant material and place it into a microwave extraction vessel.
-
Solvent Addition: Add 25 mL of 70% ethanol-water solution to the vessel, ensuring the powder is fully submerged. This corresponds to a 1:25 g/mL solid-to-liquid ratio.
-
Extraction Parameters: Secure the vessel in the microwave extractor. Set the following initial parameters:
-
Microwave Power: 400 W
-
Extraction Time: 15 minutes
-
Max Temperature: 60°C (if control is available)
-
Stirring: On (if available)
-
-
Extraction: Start the MAE program.
-
Cooling: Once the program is complete, carefully remove the vessel and allow it to cool to room temperature.
-
Separation: Transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes to pellet the solid residue.
-
Collection: Carefully decant the supernatant (the extract). For analytical purposes, filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Quantify the concentration of Kaempferol in the extract using a validated HPLC method.
Post-Extraction: Quantification by HPLC
Accurate quantification is essential to validate the extraction efficiency. High-Performance Liquid Chromatography (HPLC) is the standard method.[7][22]
| HPLC Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 150 mm x 2.1 mm, 4.5 µm)[23] |
| Mobile Phase | Acetonitrile : Water with 0.1% formic acid (e.g., 50:50, v/v)[22][24] |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.3 - 1.0 mL/min[23] |
| Detection Wavelength | 265 nm or 350 nm[23][24] |
| Column Temperature | Ambient or 25 °C[23] |
| Injection Volume | 10 µL |
References
- Benchchem. (n.d.). A Comparative Guide to HPLC Methods for the Quantification of Kaempferol 3-Neohesperidoside and Related Flavonoids.
- MDPI. (n.d.). Advances in Kaempferol: Extraction, Biosynthesis, and Application with Antibacterial Agents.
- Benchchem. (n.d.). Application Note: HPLC Method for the Quantification of Kaempferol 7-glucuronide.
- ijariie. (2024). METHOD DEVELOPMENT AND VALIDATION OF KAEMPFEROL BY USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.
- CORE. (n.d.). Microwave-assisted extraction of phenolic acids and flavonoids and production of antioxidant ingredients from tomato.
- PMC. (n.d.). Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review.
- PMC. (n.d.). Analysis of conditions for microwave-assisted extraction of total water-soluble flavonoids from Perilla Frutescens leaves.
- Asian Journal of Green Chemistry. (2025). Optimization of Microwave-Assisted Extraction Process for Flavonoids from Avicennia Marina Stem Using Response Surface Methodology.
- ResearchGate. (n.d.). Stability studies of quercetin, kaempferol, and isorhamnetin standards....
- LCGC International. (2024). Advancements in Detecting Kaempferol.
- Benchchem. (n.d.). A Comprehensive Technical Guide to the Natural Sources of Kaempferol 3-Neohesperidoside.
- BioResources. (2021). Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro.
- SFA ScholarWorks. (n.d.). Quantification of Kaempferol Conjugates in Watercress Juice and Methanol Extract: A Study Using HPLC and Protein Binding.
- Journal of Food and Drug Analysis. (n.d.). Investigation of optimum extraction conditions for determination of quercetin and kaempferol in coriander (Conundrum sativum L.).
- SciELO México. (n.d.). Microwave-assisted extraction of flavonoids from lechuguilla guishe.
- ResearchGate. (2014). What solvent should I use to dissolve kaempferol and quercetin standards for HPLC?.
- PMC. (2016). Optimization of Microwave-Assisted Extraction Conditions for Five Major Bioactive Compounds from Flos Sophorae Immaturus (Cultivars of Sophora japonica L.) Using Response Surface Methodology.
- ResearchGate. (n.d.). (PDF) Comparison of Microwave and Ultrasonic Assisted Extraction of Kaempferol from Cassia Alata.
- PubMed. (2016). Optimization of Microwave-Assisted Extraction Conditions for Five Major Bioactive Compounds from Flos Sophorae Immaturus (Cultivars of Sophora japonica L.) Using Response Surface Methodology.
- MDPI. (2016). Optimization of Microwave-Assisted Extraction Conditions for Five Major Bioactive Compounds from Flos Sophorae Immaturus (Cultivars of Sophora japonica L.) Using Response Surface Methodology.
- Semantic Scholar. (2022). Optimization of Microwave Assisted Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant and Anti-Microbial.
- BioResources. (2023). Microwave-assisted Extraction of Functional Compounds from Plants: A Review.
- ResearchGate. (n.d.). Investigation on phenolic compounds stability during microwave-assisted extraction | Request PDF.
- UCA. (n.d.). Investigation on phenolic compounds stability during microwave-assisted extraction.
- MDPI. (2025). Optimization of Microwave-Assisted Extraction Process for Production of Polyphenol-Rich Crude Extract from Cinnamomum iners Leaves.
- Perpustakaan. (n.d.). 303 Sequential Microwave-Ultrasound Assisted Extraction of Flavonoid from Moringa oleifera.
- MDPI. (2022). Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits.
Sources
- 1. Advances in Kaempferol: Extraction, Biosynthesis, and Application with Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 3. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. perpustakaan.poltekkes-malang.ac.id [perpustakaan.poltekkes-malang.ac.id]
- 5. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 6. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted extraction of flavonoids from lechuguilla guishe [scielo.org.mx]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. Analysis of conditions for microwave-assisted extraction of total water-soluble flavonoids from Perilla Frutescens leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajgreenchem.com [ajgreenchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits | MDPI [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. bibrepo.uca.es [bibrepo.uca.es]
- 19. jfda-online.com [jfda-online.com]
- 20. researchgate.net [researchgate.net]
- 21. Optimization of Microwave-Assisted Extraction Conditions for Five Major Bioactive Compounds from Flos Sophorae Immaturus (Cultivars of Sophora japonica L.) Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. ijariie.com [ijariie.com]
Western blot analysis of proteins treated with 3,3',5,7-Tetrahydroxyflavone
Application Note: Profiling the Molecular Mechanisms of 3,3',5,7-Tetrahydroxyflavone (Luteolin) via Western Blot Analysis
Introduction & Pharmacological Context
3,3',5,7-Tetrahydroxyflavone, commonly known as Luteolin, is a naturally occurring flavonoid recognized for its potent anti-inflammatory, antioxidant, and anti-neoplastic properties. In preclinical drug development, Luteolin is frequently investigated for its ability to modulate complex intracellular signaling cascades. Specifically, it has been shown to induce apoptosis in various cancer models by suppressing the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways[1], while simultaneously mitigating inflammation via the inhibition of Nuclear Factor-kappa B (NF-κB)[2][3].
For application scientists and researchers, Western blotting remains the gold standard for validating these mechanistic pathways. However, capturing the transient effects of Luteolin on kinase activation states requires precise experimental timing, rigorous sample preparation, and a self-validating system of internal controls. This guide provides an authoritative, causality-driven protocol for the Western blot analysis of Luteolin-treated cells.
Mechanistic Pathways Modulated by Luteolin
Understanding the biochemical targets of Luteolin is critical for designing your Western blot panel. Luteolin does not typically alter the total expression of kinases; rather, it targets their activation state (phosphorylation)[4]. For example, Luteolin downregulates the expression of phosphorylated Akt (p-Akt) and phosphorylated PI3K (p-PI3K) in a dose-dependent manner, shifting the cellular balance toward apoptosis by upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2[1][5].
Fig 1: Mechanistic overview of Luteolin-mediated signaling pathway modulation.
Experimental Design & Rationale
A robust Western blot protocol is a self-validating system. Every step must be optimized to preserve the integrity of the target proteins.
-
Temporal Dynamics of Treatment: Phosphorylation events are rapid and transient. To capture changes in p-Akt, p-STAT3, or p-NF-κB, shorter Luteolin exposure times (1 to 24 hours) are required[4][6]. Conversely, downstream apoptotic executioners (e.g., cleaved caspase-3, Bax/Bcl-2 ratio alterations) require longer incubation periods (48 to 72 hours) to accumulate detectable protein levels[1][5].
-
Lysis Buffer Causality: Radioimmunoprecipitation assay (RIPA) buffer is mandatory for this workflow[1][6]. Milder buffers (like NP-40) fail to fully extract nuclear proteins (such as translocated NF-κB p65) or membrane-associated receptor complexes.
-
Preservation of Phospho-States: Because Luteolin acts as a kinase inhibitor, preventing artificial dephosphorylation during cell lysis is paramount. The lysis buffer must be supplemented with a broad-spectrum phosphatase inhibitor cocktail (targeting Ser/Thr and Tyr phosphatases) alongside standard protease inhibitors.
Step-by-Step Protocol: Western Blotting of Luteolin-Treated Cells
Fig 2: Standardized Western blot workflow for profiling kinase activation states.
Step 1: Cell Seeding and Luteolin Treatment
-
Seed target cells (e.g., A549, BGC-823) in 6-well plates or 10-cm dishes to achieve 70-80% confluency prior to treatment[1][6].
-
Prepare Luteolin in Dimethyl Sulfoxide (DMSO) to create a concentrated stock.
-
Treat cells with a dose-response gradient of Luteolin (e.g., 0, 20, 40, and 60 µM) in complete medium[1][5]. Critical Control: Ensure the vehicle control (0 µM) contains an equivalent concentration of DMSO (strictly <0.1% v/v to prevent solvent-induced cytotoxicity).
-
Include a positive control well treated with a known pathway inhibitor (e.g., LY294002 for PI3K/Akt inhibition) to validate the pathway's responsiveness[5].
Step 2: Protein Extraction
-
Place dishes strictly on ice to halt cellular metabolism and kinase/phosphatase activity. Wash cells twice with ice-cold PBS (pH 7.4)[1][6].
-
Add ice-cold RIPA buffer supplemented with 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail.
-
Detach cells using a pre-chilled cell scraper and transfer the lysate to a microcentrifuge tube[1].
-
Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet cellular debris[6]. Collect the supernatant.
Step 3: Quantification and Sample Preparation
-
Determine total protein concentration using a BCA assay to ensure equal loading[4][6].
-
Mix lysates with 4X Laemmli sample buffer (containing β-mercaptoethanol or DTT) and boil at 95°C for 5 minutes to denature proteins.
Step 4: Electrophoresis, Transfer, and Immunoblotting
-
Resolve 20-30 µg of protein per lane on an SDS-PAGE gel (percentage optimized for your target molecular weight).
-
Transfer proteins to a PVDF membrane. Note: For small apoptotic proteins like Bax (21 kDa) or Cytochrome c (14 kDa), use a 0.22 µm pore size PVDF membrane to prevent blow-through.
-
Block the membrane in 5% BSA (do not use non-fat milk for phospho-antibodies, as casein contains phosphoproteins that cause high background).
-
Probe with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize using Enhanced Chemiluminescence (ECL) and quantify band intensities using densitometry software.
Quantitative Data Interpretation & Expected Outcomes
When analyzing the efficacy of Luteolin, the absolute expression of a phosphorylated protein is meaningless without its total protein counterpart. The true metric of Luteolin's pharmacological activity is the Phospho-to-Total ratio [2][4].
Table 1: Expected Protein Expression Modulations Post-Luteolin Treatment
| Target Protein | Cellular Process | Expected Luteolin Effect | Optimal Treatment Time |
| p-Akt (Ser473) | Survival / Proliferation | Significant Dose-Dependent Decrease | 6 - 24 hours |
| Total Akt | Survival / Proliferation | Unchanged (Internal Control) | 6 - 24 hours |
| p-NF-κB p65 | Inflammation | Significant Decrease | 1 - 6 hours |
| Bax | Apoptosis | Dose-Dependent Increase | 24 - 48 hours |
| Bcl-2 | Apoptosis | Dose-Dependent Decrease | 24 - 48 hours |
| Cleaved Caspase-3 | Apoptotic Execution | Significant Increase | 48 hours |
| β-actin / GAPDH | Housekeeping | Unchanged (Loading Control) | Any |
Troubleshooting & Self-Validating Controls
To guarantee trustworthiness in your findings, implement the following checks:
-
Total Protein Unchanged: If Luteolin treatment decreases both p-Akt and Total Akt, the compound may be inducing global protein degradation or cell death rather than specific kinase inhibition. Total Akt must remain stable[4].
-
Positive Pathway Controls: If investigating the Akt/MDM2/p53 pathway, treat a parallel sample with the PI3K inhibitor LY294002. Luteolin should mimic the downstream effects (decreased MDM2, increased p53) of this validated inhibitor[5].
-
Viability Correlation: Ensure that the concentrations of Luteolin used for Western blot align with the IC50 values determined via parallel cell viability assays (e.g., CCK-8 or Resazurin assays)[5][6].
References
- BenchChem. Application Note: Using Luteolin in Cell Culture Assays. BenchChem.
- Mengie et al. Luteolin inhibits diffuse large B-cell lymphoma cell growth through the JAK2/STAT3 signaling pathway. Frontiers.
- Wang et al. Luteolin targets the AGE-RAGE signaling to mitigate inflammation and ferroptosis in chronic atrophic gastritis. Aging-US.
- Lu et al. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer. NIH PMC.
- Zhang et al. Luteolin suppresses inflammation and oxidative stress in chronic obstructive pulmonary disease through inhibition of the NOX4-mediated NF-κB signaling pathway. PubMed.
- Chen et al. Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments. Frontiers.
Sources
- 1. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin targets the AGE-RAGE signaling to mitigate inflammation and ferroptosis in chronic atrophic gastritis | Aging [aging-us.com]
- 3. Luteolin suppresses inflammation and oxidative stress in chronic obstructive pulmonary disease through inhibition of the NOX4-mediated NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Luteolin inhibits diffuse large B-cell lymphoma cell growth through the JAK2/STAT3 signaling pathway [frontiersin.org]
- 5. Frontiers | Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments [frontiersin.org]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing In Vivo Solubility of 3,3',5,7-Tetrahydroxyflavone
[1][2]
Physicochemical Profile & Solubility Landscape
Before attempting formulation, understand that 3,3',5,7-Tetrahydroxyflavone exhibits "brick dust" properties: high melting point and high lipophilicity (LogP ~2.5–3.0), leading to poor aqueous solubility (< 1 µg/mL).[1] Simple dilution of a DMSO stock into saline will almost invariably result in immediate precipitation, invalidating in vivo data due to embolism risk or erratic absorption.[1]
Solubility Matrix (Approximate at 25°C)
| Solvent / Medium | Solubility Rating | Estimated Conc.[2] | Usage Context |
| Water / Saline | Insoluble | < 0.01 mg/mL | Not suitable alone.[1][3] |
| DMSO | High | > 100 mg/mL | Primary stock solvent. Toxic at high volumes (>10% v/v). |
| PEG 400 | Moderate | 10–50 mg/mL | Excellent co-solvent for IP/Oral. |
| Ethanol | Moderate | 2–10 mg/mL | Co-solvent; limits apply due to volatility/toxicity. |
| HP-β-Cyclodextrin (40%) | High | 5–20 mg/mL | Gold Standard for IV/IP injection.[1][3] |
| Corn Oil / MCT | Low-Moderate | 0.5–2 mg/mL | Suitable for oral oil gavage only.[1][3] |
Formulation Decision Framework
Use this logic flow to select the appropriate vehicle based on your study endpoint and route of administration.
Figure 1: Decision tree for selecting the optimal vehicle based on administration route and solubility requirements.
Protocol 1: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation
Best for: IV (Intravenous) and IP (Intraperitoneal) administration.[1][3] Mechanism: The hydrophobic flavonoid enters the hydrophobic cavity of the cyclodextrin torus, while the hydrophilic exterior ensures water solubility.
Materials
-
3,3',5,7-Tetrahydroxyflavone (Micronized powder preferred)[1]
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharma grade)[1][3]
Step-by-Step Methodology
-
Prepare Vehicle: Dissolve HP-β-CD in Milli-Q water to create a 20% to 40% (w/v) solution.[1][3]
-
Note: 40% w/v is viscous but necessary for doses > 10 mg/kg.
-
-
Add Compound: Add the flavonoid powder slowly to the CD solution while stirring.
-
Equilibration (Critical):
-
Stir magnetically at room temperature for 24–48 hours , protected from light.
-
Alternative (Speed): Sonication for 30 minutes can accelerate complexation, but monitor temperature (keep < 40°C to prevent degradation).[1]
-
-
Filtration: Filter the resulting suspension through a 0.45 µm PES filter to remove uncomplexed drug.
-
Quantification: Analyze the filtrate via HPLC/UV-Vis to determine the exact concentration of solubilized drug before dosing.
-
Lyophilization (Optional): Freeze-dry the filtrate to obtain a soluble powder that can be reconstituted instantly in saline.[3]
Troubleshooting Q&A:
Q: My solution is still cloudy after 48 hours. A: You have exceeded the saturation limit of the complex. Filter the solution; the clear filtrate contains the maximum soluble drug. If the concentration is too low, you must use a co-solvent method (see Protocol 2) or increase CD concentration.
Protocol 2: Co-Solvent System (DMSO/PEG)
Best for: IP (Acute studies) or Oral gavage.[1] Warning: High DMSO content (>10%) can cause hemolysis (IV) or peritonitis (IP).[1]
Composition (v/v)
-
10% DMSO (Dissolve drug here first)[1]
-
40% PEG 400 (Add second)[1]
-
50% Saline or Water (Add last, slowly)[1]
Step-by-Step Methodology
-
Primary Solubilization: Dissolve the calculated amount of 3,3',5,7-Tetrahydroxyflavone completely in pure DMSO. Ensure it is clear.
-
Stabilization: Add PEG 400 to the DMSO stock and vortex.
-
Dilution: Dropwise , add the warm (37°C) Saline/Water while vortexing vigorously.
-
Crucial: Adding water too fast will cause the flavonoid to "crash out" (precipitate).
-
-
Usage: Use immediately. This formulation is thermodynamically unstable and may precipitate within hours.
Protocol 3: Self-Emulsifying Drug Delivery System (SEDDS)
Best for: Oral administration (Maximizes bioavailability).[1][3] Mechanism: Forms a nano-emulsion spontaneously in the gut.[3]
Recommended Formula (Type IIIA SEDDS)
| Component | Function | Example Reagent | Ratio (w/w) |
| Oil Phase | Solubilizer | Capmul MCM or Castor Oil | 20% |
| Surfactant | Emulsifier | Tween 80 or Cremophor EL | 40% |
| Co-Surfactant | Co-solvent | PEG 400 or Propylene Glycol | 40% |
Methodology
-
Mix Oil, Surfactant, and Co-Surfactant in a glass vial.[1]
-
Add 3,3',5,7-Tetrahydroxyflavone to this mixture.
-
Vortex and sonicate at 40°C until the drug is fully dissolved (clear isotropic solution).
-
Administer: Oral gavage of this oily liquid directly. Upon contact with gastric fluids, it forms a nano-emulsion.[1][3]
FAQ & Troubleshooting
Q: Why does the compound precipitate when I inject it, even if it looked clear in the syringe? A: This is the "dilution shock." The bloodstream (pH 7.4) acts as a massive sink that dilutes your co-solvents (DMSO/PEG) instantly.[1] If the drug's solubility in water is exceeded before it binds to plasma proteins, it precipitates.
-
Fix: Switch to the HP-β-CD complex (Protocol 1). Cyclodextrins maintain solubility upon dilution in the blood.
Q: Can I use pH adjustment to dissolve it? A: Flavonoids are acidic (pKa ~6.5 for the 7-OH group).[3] They dissolve well in alkaline pH (pH > 8.5).
-
Risk: However, they oxidize rapidly in alkaline conditions (turning brown/black).[1] Unless you use an anaerobic buffer with antioxidants (Ascorbic acid), avoid high pH strategies for survival surgery.[1]
Q: What is the maximum dose I can deliver? A:
References
-
Milackova, I. et al. (2015).[1][4] Anti-inflammatory effect of quercetin and its derivatives in a rat model of colitis. Free Radical Biology and Medicine .
-
Relevance: Establishes in vivo efficacy of synthetic quercetin derivatives including 3,3',5,7-tetrahydroxyflavone.[1]
-
-
Jain, S. et al. (2013).[1] Novel self-emulsifying formulation of quercetin for improved in vivo antioxidant potential. Journal of Controlled Release .
- Relevance: Provides the validated SEDDS protocol (Capmul/Tween/Ethanol) adapted in Protocol 3.
-
Li, H. et al. (2014).[1] Quercetin-containing self-nanoemulsifying drug delivery system for improving oral bioavailability. Journal of Pharmaceutical Sciences .
- Relevance: Confirms the PEG 400/Castor Oil/Tween 80 system stability and pharmacokinetics.
-
Yang, L. et al. (2022).[1] Characterization of Quercetin/Hydroxypropyl-β-Cyclodextrin Inclusion Complex. Asian Journal of Chemistry .
- Relevance: Validates the 1:1 molar inclusion complex
Technical Support Center: Stabilizing Kaempferol in Solution
Welcome to the technical support guide for handling kaempferol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the oxidative degradation of kaempferol in solution. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common stability issues encountered during experimental procedures.
Understanding Kaempferol's Instability: A Quick Primer
Kaempferol is a natural flavonoid renowned for its antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2][3] However, its poly-phenolic structure, which is key to its biological activity, also makes it highly susceptible to oxidative degradation.[4][5] The C-ring and the hydroxyl groups on the flavonoid structure are particularly vulnerable to oxidation, which can lead to ring cleavage and the formation of smaller, less active or inactive phenolic compounds.[4][6] Ensuring the structural integrity of kaempferol in your experimental solutions is paramount for obtaining accurate, reproducible, and meaningful results.[7]
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding kaempferol stability.
Q1: What are the primary factors that cause kaempferol degradation in solution?
A1: The stability of kaempferol is primarily influenced by a combination of environmental and chemical factors. The most critical are:
-
pH: Kaempferol is significantly more stable in acidic to neutral conditions and is highly susceptible to degradation in alkaline (basic) environments.[5][7]
-
Oxygen: The presence of dissolved oxygen or other oxidizing agents is a direct driver of oxidative degradation.[4][5][7]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[4][5][7][8]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[4][5]
-
Metal Ions: Trace metal ions can catalyze oxidative reactions.
Q2: What are the visible signs of kaempferol degradation?
A2: While a change in the color or clarity of a solution can indicate degradation, significant degradation can occur without any visible changes.[7] Therefore, relying solely on visual inspection is insufficient. The most reliable method for assessing the integrity of your kaempferol solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[1][7]
Q3: What are the ideal short-term and long-term storage conditions for kaempferol solutions?
A3: Proper storage is the most effective preventative measure. Conditions vary based on the duration of storage.
-
Short-Term Storage (up to 1 month): Store solutions at -20°C in tightly sealed, light-protected containers (e.g., amber vials).[4][7]
-
Long-Term Storage (1-6 months): For optimal stability, store solutions at -80°C.[4][7] It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4][7]
Q4: Which solvent should I use to dissolve kaempferol?
A4: Kaempferol is soluble in solvents like DMSO and ethanol.[2] For stock solutions, DMSO is a common choice. However, for working solutions, it is crucial to consider the pH and composition of your experimental buffer. A slightly acidic buffer (pH 5-7) is recommended to maintain stability.[7] It is also good practice to deoxygenate your solvents and buffers before use.[5]
Troubleshooting Guide: Solving Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Problem 1: My kaempferol solution is showing a new, unidentified peak in the HPLC chromatogram.
-
Possible Cause: This is a classic sign of degradation. Kaempferol's flavonoid structure can break down into various smaller byproducts. The primary degradation pathway involves the cleavage of the heterocyclic C-ring, leading to the formation of compounds like 4-hydroxybenzoic acid or phloroglucinolcarboxylic acid.[4][6][9]
-
Troubleshooting Steps:
-
Confirm Degradation: Use mass spectrometry (MS) to determine the molecular weight of the new peaks and compare them to known degradation products of kaempferol.[7]
-
Review Solution Preparation: Was the buffer pH alkaline? Was the solvent deoxygenated? High pH and the presence of oxygen are major culprits.[5][7][10]
-
Check Storage: Was the solution recently prepared or has it been stored for a while? Was it protected from light and stored at the correct temperature (-20°C or -80°C)?[4][7]
-
Prepare Fresh Solution: Prepare a fresh stock solution using the detailed protocol below, ensuring all preventative measures are taken.
-
Problem 2: The biological activity of my kaempferol solution is lower than expected or inconsistent between experiments.
-
Possible Cause: A loss of active compound due to degradation is the most likely reason for diminished or variable biological effects.[7] Even partial degradation can significantly reduce the concentration of intact kaempferol, leading to non-reproducible results.
-
Troubleshooting Steps:
-
Quantify Kaempferol Concentration: Immediately analyze your current working solution and the primary stock solution via a validated HPLC method to determine the actual concentration of intact kaempferol.[1][11]
-
Implement Strict Aliquoting: If you aren't already, prepare single-use aliquots of your stock solution to avoid contaminating the main stock and to prevent degradation from repeated freeze-thaw cycles.[4][7]
-
Evaluate Experimental Conditions: Assess your experimental workflow. Are your incubation times long? Are they at an elevated temperature (e.g., 37°C)? While necessary for many assays, these conditions can accelerate degradation. Consider running a time-course experiment to measure kaempferol stability under your specific assay conditions.
-
Incorporate an Antioxidant: For experiments requiring long incubation periods or harsh conditions, consider adding a co-antioxidant like ascorbic acid (0.1% w/v) to your buffer to protect the kaempferol.[5]
-
Problem 3: The color of my kaempferol stock solution in DMSO has changed from yellow to brownish.
-
Possible Cause: A color change is a strong visual indicator of significant oxidative degradation. This often occurs when the solution has been exposed to oxygen, light, or stored at an inappropriate temperature over time.
-
Troubleshooting Steps:
-
Discard the Solution: Do not use this solution for any experiments. The color change indicates the presence of multiple degradation products and an unknown concentration of the active compound.
-
Review Your Storage Protocol: Ensure you are using amber vials or tubes wrapped in foil to protect from light.[5][7] Confirm that your freezer is maintaining the target temperature (-20°C or -80°C).
-
Purge with Inert Gas: When preparing the new stock solution, gently bubble nitrogen or argon gas through the solvent before adding the kaempferol powder.[5][7] This displaces dissolved oxygen. After aliquoting, flush the headspace of each vial with the inert gas before sealing.
-
Data Summary & Key Parameters
The following tables summarize the critical factors influencing kaempferol stability.
Table 1: Recommended Storage Conditions for Kaempferol
| Form | Storage Temperature | Duration | Key Considerations | Citations |
| Solid Powder | Room Temperature or -20°C | ≥ 3 years | Store in a dry, dark, tightly sealed container. | [7][12] |
| Solution (Short-Term) | -20°C | Up to 1 month | Use amber vials; aliquot for single use. | [4][7] |
| Solution (Long-Term) | -80°C | Up to 6 months | Purge with inert gas; aliquot to avoid freeze-thaw cycles. | [4][7] |
Table 2: Influence of pH and Temperature on Kaempferol Degradation Rate
| pH Range | Temperature | Degradation Rate | Rationale | Citations |
| Acidic (pH 4-6) | 4°C - 25°C | Low | Kaempferol structure is most stable. | [5][7] |
| Neutral (pH 7) | 25°C | Moderate | Stability begins to decrease. | [7] |
| Neutral (pH 7) | 37°C | Moderate to High | Physiological temperature accelerates degradation. | [4][5] |
| Alkaline (pH > 8) | 25°C - 40°C | Very High | Alkaline conditions promote rapid oxidative degradation and ring cleavage. | [7][10] |
Visualized Workflows and Concepts
Diagrams help clarify the factors and processes involved in maintaining kaempferol stability.
Caption: Key factors contributing to the degradation of kaempferol.
Caption: Workflow for preparing a stable kaempferol stock solution.
Detailed Experimental Protocols
Follow these step-by-step methodologies to minimize degradation.
Protocol 1: Preparation of a Stabilized Kaempferol Stock Solution
This protocol incorporates best practices to create a stable, reliable stock solution.
-
Solvent Preparation (Deoxygenation):
-
Choose a high-purity solvent (e.g., DMSO, ethanol).
-
Transfer the required volume to a glass container.
-
Gently bubble nitrogen or argon gas through the solvent for 15-20 minutes to remove dissolved oxygen. Keep the container sealed or under a gentle positive pressure of inert gas.[5]
-
-
Weighing and Dissolution:
-
Accurately weigh the required amount of kaempferol powder in an appropriate container.
-
Add the deoxygenated solvent to the powder to achieve the desired concentration (e.g., 10-50 mM).
-
Vortex or sonicate briefly until the kaempferol is fully dissolved. Perform this step quickly to minimize exposure to atmospheric oxygen.
-
-
Aliquoting and Storage:
-
Immediately dispense the stock solution into single-use amber glass vials or polypropylene tubes.[7] The aliquot volume should correspond to what you typically use in a single experiment.
-
Before sealing each vial, gently flush the headspace with nitrogen or argon gas to create an inert atmosphere.[7]
-
Tightly cap the vials.
-
Label clearly and store immediately at -80°C for long-term storage.[4]
-
Protocol 2: Monitoring Kaempferol Stability via HPLC
Regularly checking the purity of your stock solution is critical.
-
Sample Preparation:
-
Thaw a single aliquot of your kaempferol stock solution.
-
Dilute the stock to a working concentration (e.g., 10-50 µg/mL) using the mobile phase as the diluent.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid) is common. A starting point could be a 50:50 mixture of Acetonitrile:Water with 0.1% formic acid.[1] The acid helps to ensure sharp peak shapes and maintain a stable, non-degrading pH.
-
Detection: UV-Vis detector set to the absorbance maximum of kaempferol, typically around 365-370 nm.[10][13]
-
-
Analysis:
-
Inject the prepared sample.
-
Analyze the resulting chromatogram. A stable solution should show a single, sharp peak corresponding to kaempferol at its expected retention time.
-
The presence of additional peaks, particularly fronting or tailing of the main peak, suggests degradation. The peak area of the main kaempferol peak should remain consistent over time for stored aliquots.
-
References
- Benchchem. (n.d.). Preventing the degradation of kaempferol 3-neohesperidoside during storage.
- Benchchem. (n.d.). Stability issues and degradation of kaempferol 3-neohesperidoside in solution.
- Benchchem. (n.d.). How to prevent degradation of Kaempferol 3-O-arabinoside during extraction.
-
DC Chemicals. (2024, January 1). Kaempferol|520-18-3|MSDS. Retrieved from [Link]
-
International Journal of Advanced Research in Innovative Ideas and Education. (2024, August 17). METHOD DEVELOPMENT AND VALIDATION OF KAEMPFEROL BY USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]
-
Speisky, H., et al. (2023, January 9). Oxidation of Quercetin and Kaempferol Markedly Amplifies Their Antioxidant, Cytoprotective, and Anti-Inflammatory Properties. PMC. Retrieved from [Link]
-
Fisher Digital Publications. (2016, December 11). Kaempferol-Phospholipid Complex: Formulation, and Evaluation of Improved Solubility, In Vivo Bioavailability, and Antioxidant. Retrieved from [Link]
-
PubMed. (2003, February 26). Radiolysis of kaempferol in water/methanol mixtures. Evaluation of antioxidant activity of kaempferol and products formed. Retrieved from [Link]
- ResearchGate. (n.d.). Stability studies of quercetin, kaempferol, and isorhamnetin standards....
-
Taylor & Francis. (2024, April 10). Preparation and characterisation of kaempferol composite carrier solid dispersion: evaluation of its application in preventing soybean oil spoilage. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Are the biological properties of kaempferol determined by its oxidation products? | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathway of the flavonols kaempferol, quercetin and myricetin. DOPAC, 3,4 Dihydroxyphenylacetic acid. Retrieved from [Link]
-
MDPI. (2022, August 5). In Vitro Evaluation of Kaempferol-Loaded Hydrogel as pH-Sensitive Drug Delivery Systems. Retrieved from [Link]
-
MDPI. (2023, January 9). Oxidation of Quercetin and Kaempferol Markedly Amplifies Their Antioxidant, Cytoprotective, and Anti-Inflammatory Properties. Retrieved from [Link]
-
PMC. (2021, December 5). Formulation and Evaluation of Kaempferol Loaded Nanoparticles against Experimentally Induced Hepatocellular Carcinoma: In Vitro and In Vivo Studies. Retrieved from [Link]
-
LCGC International. (2024, September 16). Advancements in Detecting Kaempferol. Retrieved from [Link]
-
Oxford Academic. (2018, December 15). Peroxidative Cleavage of Kaempferol Contributes to the Biosynthesis of the Benzenoid Moiety of Ubiquinone in Plants. Retrieved from [Link]
-
OUCI. (n.d.). Oxidation of Quercetin and Kaempferol Markedly Amplifies Their Antioxidant, Cytoprotective, and Anti-Inflammatory Properties. Retrieved from [Link]
-
RSC Publishing. (2023, December 1). Co-encapsulated astaxanthin and kaempferol nanoparticles: fabrication, characterization, and their potential synergistic effects on treating non-alcoholic fatty liver disease. Retrieved from [Link]
-
MDPI. (n.d.). Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. Retrieved from [Link]
-
SciSpace. (n.d.). Thermal degradation kinetics of kaempferol and quercetin in the pre-formulated of the standardized extracts of poincianella pyra. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation kinetic kaempferol of the preformulateds during times storage. Retrieved from [Link]
-
PMC - NIH. (2021, September 5). Antioxidant Role of Kaempferol in Prevention of Hepatocellular Carcinoma. Retrieved from [Link]
-
MDPI. (2023, December 5). The Study of Amorphous Kaempferol Dispersions Involving FT-IR Spectroscopy. Retrieved from [Link]
Sources
- 1. ijariie.com [ijariie.com]
- 2. 山柰酚 ≥90% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation of Quercetin and Kaempferol Markedly Amplifies Their Antioxidant, Cytoprotective, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kaempferol|520-18-3|MSDS [dcchemicals.com]
- 13. fisherpub.sjf.edu [fisherpub.sjf.edu]
Resolving peak tailing in 3,3',5,7-Tetrahydroxyflavone chromatography
Status: Operational Subject: Troubleshooting Peak Tailing & Asymmetry Ticket Priority: High (Method Validation Critical) Assigned Specialist: Senior Application Scientist
Executive Summary: The Molecule & The Problem
You are analyzing 3,3',5,7-Tetrahydroxyflavone , commonly known as Kaempferol .[1]
This molecule is a flavonol, a subclass of flavonoids. Its structure features four hydroxyl groups and a ketone at the 4-position. While standard C18 chromatography is the baseline approach, this molecule is notorious for peak tailing (Asymmetry factor > 1.5) .
Why is it tailing? Unlike simple hydrophobic compounds, Kaempferol tails due to two distinct, competing mechanisms:
-
Lewis Acid-Base Chelation: The 5-hydroxy and 4-carbonyl groups form a "molecular pincer" that chelates trace metals (Iron/Stainless Steel) in your LC system.
-
Silanol Ion-Exchange: The 7-hydroxyl group (pKa ~6.4) is acidic.[2][3] If your mobile phase pH is > 3.5, this group ionizes and binds to residual silanols on the silica backbone.
Module 1: The "Hidden" Variable – Metal Chelation
Diagnosis: If your peak tails heavily and you see broadness at the base, or if the tailing persists despite low pH, you are likely seeing metal chelation. Kaempferol is a potent chelator. It binds to trace iron (Fe) or aluminum (Al) leached from stainless steel frits or column bodies.
The Mechanism: The 5-OH and 4-C=O groups form a stable 6-membered ring complex with metal ions. This acts as a "pseudo-stationary phase," trapping the molecule and causing drag (tailing).
Corrective Protocol: System Passivation & Chelation Suppression
Option A: Mobile Phase Additive (For UV Detection)
-
Action: Add 2.5 mM Disodium EDTA to Mobile Phase A (Aqueous).
-
Why: EDTA has a higher formation constant for Fe/Al than Kaempferol, effectively "scrubbing" the metals from the column.
-
Warning: Do NOT use EDTA with LC-MS (it suppresses ionization).
Option B: Mobile Phase Additive (For LC-MS)
-
Action: Add 0.1% Formic Acid or Medronic Acid (InfinityLab Deactivator).
-
Why: Formic acid is standard, but Medronic acid is specifically designed to shield metal surfaces without suppressing MS signal.
Option C: Hardware Passivation (The Permanent Fix)
-
Step 1: Flush system (minus column) with 30% Phosphoric Acid for 30 minutes.
-
Step 2: Flush with water until neutral pH.
-
Step 3: Replace stainless steel frits with PEEK or Titanium frits.
Module 2: Silanol Activity & pH Strategy
Diagnosis: If the peak shape improves slightly with a new column but degrades quickly, or if retention times drift, you are fighting ionization.
The Mechanism:
-
Kaempferol pKa: The 7-OH group has a pKa of approximately 6.4 .
-
Silanol pKa: Residual silanols on silica columns have a pKa of ~3.5 - 4.5 .
-
The Danger Zone: At pH 4-6, both the silanols and the Kaempferol are partially ionized. The negative Kaempferol binds to impurities or interacts with the hydration shell of the silica.
Corrective Protocol: The "Rule of 2"
To ensure Kaempferol is fully protonated (neutral) and silanols are suppressed, you must operate at 2 pH units below the pKa of the silanols .
Recommended Mobile Phase:
| Component | Specification | Function |
|---|---|---|
| Solvent A | Water + 0.1% Formic Acid (pH ~2.7) | Suppresses ionization of 7-OH; Compatible with MS. |
| Solvent B | Acetonitrile + 0.1% Formic Acid | Matches ionic strength; Prevents baseline drift. |
| Alternative | Water + 0.1% Phosphoric Acid (pH ~2.1) | UV Only. Stronger suppression of silanols. Best peak shape. |
Module 3: Column Selection Logic
Not all C18 columns are equal.[4] For Kaempferol, "End-capping" is non-negotiable.
Decision Matrix:
-
Standard C18: Often insufficient due to exposed silanols.
-
End-Capped C18 (Recommended): These undergo a secondary bonding reaction to cover residual silanols.
-
Examples: Agilent ZORBAX SB-C18, Phenomenex Luna Omega.
-
-
Polar-Embedded Group (PEG): These have a polar group near the surface that creates a "water shield," preventing Kaempferol from interacting with the silica surface.
-
Examples: Waters SymmetryShield, Supelco Ascentis Express RP-Amide.
-
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision pathway for resolving tailing specific to Kaempferol.
Caption: Logical workflow for isolating the root cause of Kaempferol peak tailing, prioritizing pH control and metal chelation.
Frequently Asked Questions (FAQs)
Q: Can I use Trifluoroacetic Acid (TFA) instead of Formic Acid? A: Yes, and it will likely give you the best peak shape because TFA is a strong ion-pairing agent that masks silanols effectively. However, TFA suppresses MS sensitivity significantly (signal drop >50%). If you are using UV detection only, 0.05% TFA is the "gold standard" for sharpening flavonoid peaks.
Q: My retention time is shifting earlier with every injection. Why? A: This is often "Column Overload" or "Dewetting." Kaempferol is poorly soluble in water.[5] If your starting gradient is too aqueous (e.g., 95% Water), the molecule may precipitate at the head of the column.
-
Fix: Start your gradient at 10-15% Acetonitrile to ensure solubility.
Q: Why does Kaempferol tail more than Quercetin? A: Quercetin has an extra hydroxyl group (3,3',4',5,7-pentahydroxyflavone). While similar, Kaempferol's specific lack of the 3'-OH changes its polarity and pKa slightly, often making it more sensitive to silanol interactions in specific mid-polarity regions of the chromatogram.
References
-
Benchchem Technical Support. (2025). Technical Support Center: Troubleshooting Peak Tailing of Flavonoids in Reverse-Phase HPLC. Retrieved from
-
Chromatography Online. (2022). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from
-
Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Remediation. Retrieved from
-
Phenomenex. (2025).[6] HPLC Tech Tip: Peak Tailing of Basic and Acidic Analytes. Retrieved from
-
Journal of Food and Drug Analysis. (2009). Investigation of optimum extraction conditions for determination of quercetin and kaempferol. Retrieved from
Sources
- 1. ijariie.com [ijariie.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Technical Support Center: Optimizing 3,3',5,7-Tetrahydroxyflavone (Kaempferol) Extraction
Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of 3,3',5,7-Tetrahydroxyflavone (commonly known as Kaempferol) from complex botanical matrices. Kaempferol is a highly valuable flavonol, but its rigid integration into plant cell walls via hydrogen bonding and its susceptibility to thermal degradation often result in sub-optimal yields.
This guide abandons generic advice in favor of field-proven troubleshooting, self-validating protocols, and mechanistic insights to help you maximize recovery using advanced techniques like Ultrasound-Assisted Extraction (UAE) and Natural Deep Eutectic Solvents (NADES).
🛠️ Troubleshooting & FAQs
Q1: My kaempferol yield using conventional solvents (methanol/ethanol) is plateauing around 40-50%. How can I overcome this mass transfer limitation? Causality & Solution: Conventional solvents often fail to fully disrupt the complex hydrogen-bonded network of the plant cell wall matrix (cellulose, hemicellulose, and lignin). To overcome this, transition your solvent system to Natural Deep Eutectic Solvents (NADES). NADES, such as Betaine-Malic acid (Bet-Mal) or Choline chloride-Lactic acid-Ethylene glycol (ChCl-LA-EG), act as powerful hydrogen bond donors and acceptors. This mechanism actively disrupts the plant matrix, significantly enhancing the solubility of moderately polar flavonoids like kaempferol. Studies demonstrate that utilizing a Bet-Mal NADES can achieve exceptional extraction recoveries of 89.56–98.74% even at ambient temperatures (20 °C)[1].
Q2: I am experiencing significant thermal degradation of kaempferol when scaling up my Soxhlet extraction. What is the alternative? Causality & Solution: Prolonged exposure to high temperatures (>70°C) in Soxhlet systems leads to the oxidation and cleavage of the C-ring in the flavonol backbone. You must decouple extraction efficiency from thermal input. Implement Ultrasound-Assisted Extraction (UAE). Acoustic cavitation generates localized micro-bubbles that implode, creating micro-jets that physically rupture cell walls without raising the bulk solvent temperature. Optimizing a Box-Behnken Design (BBD) for UAE typically reveals that shorter exposure times (e.g., 5 mins) at moderate temperatures (60°C) prevent degradation while maximizing the yield to nearly 95 ng/spot in HPTLC quantification[2].
Q3: My NADES extract is highly viscous, causing severe backpressure during downstream filtration and HPLC injection. How do I resolve this without losing yield? Causality & Solution: The inherent high viscosity of deep eutectic solvents hinders mass transfer and complicates downstream processing. The self-validating fix is to modulate the water content of the NADES. Adding 25-40% (v/v) water reduces the fluid's viscosity and surface tension, facilitating better penetration into the biomass and easier filtration. However, be cautious: exceeding 50% water disrupts the supramolecular hydrogen-bonded network of the NADES, which drastically reduces its solvating power for less polar compounds like kaempferol[3].
📊 Data Presentation: Comparative Extraction Yields
The following table summarizes the quantitative advantages of transitioning from conventional methods to optimized, modern extraction systems.
| Extraction Method | Solvent System | Temp (°C) | Time (min) | Kaempferol Recovery / Yield | Reference |
| Conventional Maceration | 60% Ethanol | 60 | 120 | ~45 - 55% | Baseline |
| UAE + NADES | Betaine-Malic Acid | 20 | 35 | 89.56% – 98.74% | [1] |
| UAE + TDES | ChCl-LA-EG (1:4:2) | 70 | 35 | 0.19 ± 0.08 mg/g (High purity) | [4] |
| Optimized UAE | 79.99% Methanol | 60 | 5 | 94.7 ng/spot (HPTLC) | [2] |
🔬 Experimental Protocol: Self-Validating UAE-NADES Workflow
This protocol integrates the physical disruption of ultrasound with the chemical affinity of deep eutectic solvents. Every step includes a built-in validation check to ensure system integrity.
Step 1: Biomass Preparation
-
Action: Dry the raw biomass at 40°C to a constant weight. Mill and sieve to a particle size of 40-60 mesh.
-
Causality: Drying prevents endogenous enzymatic degradation of flavonoids. The specific mesh size maximizes the surface area-to-volume ratio without creating a paste that clogs filters.
Step 2: NADES Synthesis & Viscosity Tuning
-
Action: Mix Betaine and Malic acid at a 1:1 molar ratio. Heat at 80°C under constant magnetic stirring until a clear, homogeneous liquid is formed. Add 30% (v/v) ultrapure water[1].
-
Self-Validation Check: The liquid must remain entirely transparent upon cooling to room temperature. Any cloudiness indicates incomplete eutectic formation or precipitation, requiring reheating.
Step 3: Ultrasound-Assisted Extraction (UAE)
-
Action: Combine the biomass and NADES at a solid-to-liquid ratio of 1:30 (g/mL). Place the suspension in an ultrasonic processor (e.g., 200W, 24 kHz)[5]. Sonicate at 20°C for 35 minutes.
-
Self-Validation Check: Monitor the bulk temperature of the water bath continuously. If acoustic energy causes the temperature to exceed 30°C, pause sonication immediately to prevent thermal degradation of the tetrahydroxyflavone structure.
Step 4: Separation & Resin Purification
-
Action: Centrifuge the homogenate at 5000 rpm for 10 minutes. Collect the supernatant and pass it through an AB-8 macroporous resin column. Wash the column with deionized water to elute the highly polar NADES components, then elute the enriched kaempferol fraction using 70% ethanol[4].
-
Causality: AB-8 resin has a specific affinity for the aromatic rings of flavonoids, allowing for the complete separation of the target compound from the non-volatile deep eutectic solvent.
🗺️ Visualizations
Workflow of Ultrasound-Assisted NADES Extraction for Kaempferol Recovery
📚 References
1.[1] Application of Natural Deep Eutectic Solvents in the Extraction of Quercetin from Vegetables - MDPI - 1 2.[4] Exploration of a ternary deep eutectic solvent for the efficient extraction of plantamajoside, acteoside, quercetin and kaempferol from Plantago asiatica L - ResearchGate - 4 3.[2] Optimization of Ultrasonicated Kaempferol Extraction from Ocimum basilicum Using a Box–Behnken Design and Its Densitometric Validation - ResearchGate - 2 4.[3] Natural Deep Eutectic Solvents as a New Extraction Media for Phenolic Metabolites in Carthamus tinctorius L. - ACS Publications - 3 5.[5] Optimizing Quercetin and Kaempferol Extraction from Moringa oleifera Leaves via Ultrasonic Assisted Extraction: Kinetic Modeling and Process Optimization - ResearchGate - 5
Sources
Troubleshooting reproducibility issues in kaempferol bioassays
Welcome to the technical support center for kaempferol bioassays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common reproducibility issues encountered during in vitro studies. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to generate robust and reliable data.
Section 1: Kaempferol Preparation & Handling - The Root of Many Issues
Inconsistent results often originate from the very first step: preparing your compound. Kaempferol, a flavonoid, has specific physicochemical properties that demand careful handling to ensure accurate and reproducible dosing.[1][2]
Question: My kaempferol stock solution in DMSO looks clear, but I suspect it's precipitating when diluted in my aqueous cell culture medium. How can I confirm and prevent this?
Answer:
This is a critical and common issue. Kaempferol is hydrophobic and has poor aqueous solubility.[3][4][5] While it dissolves well in organic solvents like DMSO, the high polarity of cell culture media can cause it to crash out of solution, leading to a much lower effective concentration than intended.
Causality & Expert Insight: The final concentration of DMSO in your media is a key factor. While cells can often tolerate up to 0.5% DMSO, this concentration may not be sufficient to keep a high concentration of kaempferol in solution. The presence of proteins in fetal bovine serum (FBS) can sometimes help stabilize compounds, but this is not guaranteed and can be a source of variability itself.
Protocol: Validating Kaempferol Solubility in Working Solutions
This self-validating protocol ensures your test compound remains in solution at the desired concentration.
-
Preparation of Highest Working Concentration: Prepare a sample of your highest intended concentration of kaempferol in your complete cell culture medium (including FBS). For example, if your highest dose is 100 µM, prepare that solution.
-
Vehicle Control: Prepare a parallel sample containing only the vehicle (e.g., DMSO) at the same final concentration, but without kaempferol.
-
Incubation: Incubate both tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for at least 1-2 hours.
-
Visual Inspection: After incubation, hold the tubes against a dark background and visually inspect for any signs of precipitation (cloudiness, visible particles).
-
(Optional) Microscopic Examination: Place a drop of the solution on a microscope slide and look for crystalline structures.
-
(Definitive) Centrifugation & Quantification: Centrifuge the tube at high speed (e.g., 14,000 x g) for 15 minutes. Carefully collect the supernatant and measure the kaempferol concentration using HPLC or UV-Vis spectrophotometry. A significant decrease from the nominal concentration confirms precipitation.
Troubleshooting Action: If precipitation occurs, you must lower the working concentration of kaempferol or, if possible, slightly increase the final DMSO concentration (while ensuring it remains non-toxic to your cells by running vehicle-only toxicity controls).
Workflow for Kaempferol Solution Preparation
Caption: Workflow for preparing and validating kaempferol solutions.
Question: I've been using the same stock solution for several months and my results are drifting. Could the kaempferol be degrading?
Answer:
Absolutely. Kaempferol is susceptible to degradation, especially with improper storage.[6] The stability of kaempferol in solution is influenced by pH, temperature, light, and oxidation.[6]
Causality & Expert Insight: Repeated freeze-thaw cycles can introduce moisture and accelerate degradation. Exposure to light (especially UV) can cause photodegradation.[6] Even when stored frozen, the DMSO can absorb water over time, which may facilitate hydrolysis, particularly if the pH is not neutral.
Best Practices for Kaempferol Stability
| Parameter | Recommendation | Rationale |
| Storage Temp. | Store DMSO stock solutions at -80°C for long-term use (up to 6 months).[6] | Minimizes thermal degradation and prevents water absorption by DMSO. |
| Aliquoting | Prepare small, single-use aliquots. | Avoids repeated freeze-thaw cycles which are a primary cause of degradation.[6] |
| Light Protection | Use amber or foil-wrapped vials for storage and preparation.[6] | Prevents photodegradation of the flavonoid structure. |
| Solvent Purity | Use anhydrous, high-purity DMSO. | Water content can lead to hydrolysis of kaempferol or its glycosides. |
| Working Solutions | Prepare fresh working solutions for each experiment from a frozen aliquot. | Kaempferol stability in aqueous media at 37°C is limited; do not store diluted solutions. |
Section 2: Troubleshooting Specific Bioassays
Reproducibility issues can also be specific to the assay being performed.
A. Anti-inflammatory Assays (e.g., Nitric Oxide Inhibition)
Question: I'm not seeing a consistent dose-dependent inhibition of nitric oxide (NO) production in my LPS-stimulated RAW264.7 macrophages. Sometimes a high dose shows less effect than a medium dose. Why?
Answer:
This "U-shaped" or inconsistent dose-response curve in an NO assay can be caused by two primary issues: cytotoxicity at high concentrations or assay interference.
Causality & Expert Insight:
-
Cytotoxicity: High concentrations of kaempferol can be cytotoxic to certain cell lines.[7][8] If the cells die, they cannot produce NO, which you might mistakenly interpret as a potent anti-inflammatory effect. However, if a very high dose causes significant cell death while a medium dose is only mildly cytotoxic, you can get a skewed curve.
-
Pro-oxidant Effect: At certain concentrations and under specific conditions, flavonoids like kaempferol can exhibit pro-oxidant activity, which could generate reactive species and complicate the interpretation of assays measuring redox-sensitive molecules like NO.[9]
Protocol: Decoupling Cytotoxicity from Anti-inflammatory Effects
This is a self-validating system that must be run in parallel with your primary assay.
-
Plate Setup: Seed cells on two identical 96-well plates. One will be for the NO assay (Griess assay), and the other for a cytotoxicity assay (e.g., MTT, MTS, or LDH).[7][10]
-
Dosing: Treat both plates with the exact same concentrations of kaempferol and controls (vehicle, LPS-only).
-
Incubation: Incubate for the standard duration (e.g., 24 hours).
-
Assay Execution:
-
Data Normalization: For each kaempferol concentration, normalize the NO production level to the corresponding cell viability percentage. For example: Corrected NO Inhibition (%) = 100 - [(NO_sample / NO_LPS_control) * (Viability_LPS_control / Viability_sample)] * 100.
Trustworthiness Check: By running these assays in parallel, you can confidently attribute a decrease in NO to a specific anti-inflammatory mechanism (e.g., inhibition of iNOS) only at concentrations that are shown to be non-toxic (e.g., >90% cell viability).[12] Any data from cytotoxic concentrations should be excluded or clearly noted as confounded by cell death.
Kaempferol's Anti-inflammatory Mechanism
Sources
- 1. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Production, Characterization and Evaluation of Kaempferol Nanosuspension for Improving Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Kaempferol Mitigates CSE‐Induced Lung Injury and Epithelial Cell Ferroptosis via Modulating Nrf2/NCOA4/GPx4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcmas.com [ijcmas.com]
- 9. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Kaempferol induces apoptosis in ovarian cancer cells through activating p53 in the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 3,3',5,7-Tetrahydroxyflavone (Luteolin) Recrystallization & Solvent Selection
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of polyphenols. 3,3',5,7-Tetrahydroxyflavone, commonly known as Luteolin, presents a classic crystallization paradox: its rigid, planar flavone backbone and four hydroxyl groups create a robust crystal lattice that strongly resists dissolution in water, yet it is too polar for standard non-polar organic solvents.
Successful recrystallization depends entirely on manipulating the temperature-solubility gradient. This guide provides the foundational data, validated workflows, and troubleshooting steps required to isolate high-purity luteolin crystals.
Knowledge Base: Thermodynamic Solubility Profile
To select an optimal solvent system, you must understand the causality behind luteolin's solubility. Solvents like Dimethyl Sulfoxide (DMSO) act as strong hydrogen-bond acceptors, easily breaking the intermolecular H-bonds between luteolin molecules. However, while DMSO provides excellent solubility, its high boiling point makes solvent recovery nearly impossible without degrading the compound. Conversely, water cannot overcome luteolin's lattice energy, making it an ideal anti-solvent.
According to product data from Cayman Chemical, luteolin exhibits a practical kinetic solubility of approximately 5 mg/mL in ethanol, 10 mg/mL in DMSO, and 20 mg/mL in DMF 1. However, thermodynamic equilibrium studies utilizing HPLC demonstrate that luteolin's true equilibrium solubility at 27°C follows the decreasing order: DMSO > THF > butanol > 1,4-dioxane > methanol > ethanol > ethyl acetate > water 2.
Quantitative Comparison of Recrystallization Solvents
| Solvent System | Solubility at 25-27°C (mg/mL) | Boiling Point (°C) | Recrystallization Suitability |
| Dimethyl Sulfoxide (DMSO) | 10.0 - 20.0 | 189 | Poor (High BP, prone to oiling out) |
| Pure Ethanol | ~ 5.0* | 78 | Moderate (Flatter solubility curve) |
| Methanol | ~ 0.28 | 65 | Good (Requires concentration step) |
| 60% Aqueous Ethanol | < 0.1 at 4°C, > 5.0 at 70°C | ~ 85 | Excellent (Steep solubility gradient) |
| Deionized Water | < 0.01 | 100 | Excellent (Used as Anti-Solvent) |
*Note: Thermodynamic equilibrium values in pure ethanol can be as low as 0.25 mg/mL depending on the polymorph, whereas the kinetic solubility of amorphous crude extracts can reach up to 5.0 mg/mL.
Rational Solvent Selection Workflow
Industrial purification protocols frequently utilize a 60% aqueous ethanol system for recrystallization, leveraging the steep temperature-solubility gradient to maximize yield 3. The logical progression of this workflow is mapped below.
Workflow for solvent/anti-solvent recrystallization of 3,3',5,7-Tetrahydroxyflavone.
Standard Operating Procedure (SOP): 60% Aqueous Ethanol Recrystallization
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint criteria are met.
Step 1: Solvent Preparation & Dissolution
-
Action: Suspend 5.0 g of crude luteolin in 300 mL of 60% (v/v) aqueous ethanol. Heat the mixture to 70°C under continuous reflux stirring 3.
-
Causality: The 60% ethanol system provides enough polarity to disrupt the luteolin crystal lattice at high temperatures, while the 40% water content ensures the compound will be virtually insoluble at low temperatures, creating a steep solubility gradient.
-
Validation Checkpoint: The solution must transition from a cloudy suspension to a transparent, deep golden-yellow liquid. If particulate matter remains after 15 minutes at 70°C, insoluble impurities are present.
Step 2: Hot Filtration
-
Action: Pass the boiling solution through a pre-warmed Buchner funnel using a medium-porosity filter paper.
-
Causality: Pre-warming the apparatus prevents premature nucleation of luteolin in the funnel stem, which would clog the filter and drastically reduce yield.
-
Validation Checkpoint: Inspect the filtrate against a strong light source. It must be optically clear. Any turbidity indicates premature crystallization or passage of impurities; if observed, reheat and refilter.
Step 3: Concentration & Supersaturation
-
Action: Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure to approximately 1/5th of its original volume (approx. 60 mL) 3.
-
Causality: Removing the primary solvent (ethanol) forces the system into a state of supersaturation, lowering the activation energy required for crystal nucleation.
-
Validation Checkpoint: The concentrated solution should remain liquid while hot but show immediate signs of cloudiness or micro-crystal formation upon slight cooling.
Step 4: Controlled Crystallization
-
Action: Allow the concentrated solution to cool ambiently to room temperature (25°C) over 2 hours, then transfer to a 4°C environment for 12 hours.
-
Causality: A slow cooling rate favors the growth of large, pure, golden-yellow needle crystals by allowing impurities time to diffuse away from the growing crystal lattice. Rapid crash-cooling traps impurities within the matrix.
-
Validation Checkpoint: Distinct needle-like crystals should be visible at the bottom of the flask. The supernatant (mother liquor) should be pale yellow, indicating the majority of the luteolin has precipitated.
Step 5: Harvesting & Drying
-
Action: Collect the crystals via vacuum filtration. Wash the filter cake with 20 mL of ice-cold deionized water. Dry the crystals in a vacuum oven at 65°C until a constant weight is achieved 3.
-
Causality: Washing with cold water removes residual mother liquor and surface impurities without dissolving the purified luteolin. Vacuum drying at 65°C removes intercalated water molecules (luteolin often crystallizes as a monohydrate) without causing thermal degradation.
-
Validation Checkpoint: Weigh the dried product at 2-hour intervals. The system is validated when the mass change between consecutive weighings is <0.1%.
Troubleshooting & FAQs
Q: Why did my luteolin "oil out" instead of forming crystals? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it precipitates from the solvent. This frequently happens if you attempt to use a pure DMSO/Water system. Because luteolin is highly soluble in DMSO 1, adding water causes a massive, instantaneous drop in solubility, forcing the luteolin to crash out as an amorphous oil rather than a structured crystal. Troubleshooting: Switch to the 60% aqueous ethanol system detailed in the SOP. If oiling out still occurs, seed the hot solution with a pure luteolin crystal just before it reaches the cloud point.
Q: How do I handle luteolin's poor solubility in pure water during downstream biological assays? A: While water is an excellent anti-solvent for purification, it is highly problematic for biological assays (solubility <0.01 mg/mL) 2. Do not attempt to dissolve pure luteolin directly in aqueous buffers. Instead, create a concentrated stock solution in DMSO (up to 10 mg/mL) or DMF (up to 20 mg/mL). For maximum aqueous solubility, dilute this stock into your buffer immediately before use (e.g., a 1:5 ratio of DMF to PBS yields approx 1 mg/mL). Warning: Do not store the final aqueous dilution for more than 24 hours, as luteolin will eventually precipitate out of the buffer 1.
Q: Can I use ethyl acetate for recrystallization? A: Ethyl acetate is a semi-polar solvent that offers moderate solubility (~0.25 mg/mL at 27°C) 2. However, its relatively flat temperature-solubility curve for luteolin means that the difference in solubility between its boiling point (77°C) and room temperature is not large enough to drive a high-yield crystallization. It is better suited for liquid-liquid extraction from crude plant matrices rather than final recrystallization.
References
-
Title: Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC Source: MDPI (Processes) URL: [Link]
- Title: CN1687054A - Method for preparing compound of luteolin Source: Google Patents URL
Sources
Technical Support Hub: Minimizing Matrix Effects in 3,3',5,7-Tetrahydroxyflavone (Kaempferol) Mass Spectrometry
Content ID: TSH-KMP-001 Subject: Troubleshooting & Minimizing Ion Suppression/Enhancement in LC-MS/MS Bioanalysis Target Analyte: Kaempferol (3,3',5,7-Tetrahydroxyflavone); MW: 286.24 Da Primary Audience: Bioanalytical Scientists, DMPK Researchers
System Overview & Core Challenge
3,3',5,7-Tetrahydroxyflavone (Kaempferol) is a tetrahydroxyflavone widely analyzed in pharmacokinetic (PK) studies and natural product research. Due to its four hydroxyl groups and polyphenolic structure, it typically ionizes via Electrospray Ionization (ESI) in Negative Mode ([M-H]⁻, m/z 285) , though Positive Mode ([M+H]⁺, m/z 287) is also utilized.
The Core Challenge: In biological matrices (plasma, urine, tissue homogenates), Kaempferol analysis is notoriously susceptible to Matrix Effects (ME) —specifically Ion Suppression .[1][2] Co-eluting endogenous components, particularly glycerophosphocholines (GPC) and lysophospholipids , compete for charge in the ESI droplet surface, reducing the ionization efficiency of Kaempferol. This leads to poor sensitivity, non-linear calibration, and failed validation batches.
This guide provides a self-validating framework to diagnose, quantify, and eliminate these effects.
Diagnostic Hub: Troubleshooting Q&A
Q1: My internal standard (IS) response varies significantly between samples. Is this a matrix effect?
A: Yes, this is a classic signature of "Differential Matrix Effect." If your IS response in extracted plasma is <85% or >115% of the response in neat solvent, you have significant suppression or enhancement.
-
The Mechanism: Phospholipids from the matrix elute in broad bands. If your IS co-elutes with a phospholipid burst in one patient sample but not another (due to biological variability), quantification fails.
-
Immediate Action: Calculate the IS-Normalized Matrix Factor (MF) . If the CV of the IS-normalized MF across 6 different lots of matrix is >15%, your method is not valid.
Q2: I see a drop in Kaempferol signal at specific retention times. How do I visualize the interference?
A: You must perform a Post-Column Infusion (PCI) experiment. This is the "Gold Standard" for qualitative assessment.
-
The Logic: By maintaining a constant background signal of Kaempferol, any dip or spike in the baseline during a blank matrix injection reveals exactly when suppressors elute.
-
Protocol: (See Workflow 1 below).
Q3: Which Internal Standard (IS) should I use to fix this?
A: The choice of IS is the single most critical factor in compensating for matrix effects.
-
Tier 1 (Required for Regulated Bioanalysis): Stable Isotope Labeled (SIL) Kaempferol (e.g., Kaempferol-d3 or 13C-Kaempferol ). Because SIL-IS co-elutes exactly with the analyte, it experiences the exact same suppression, mathematically canceling out the error.
-
Tier 2 (Risky): Structural Analogs (e.g., Quercetin, Luteolin). Warning: These are naturally occurring. If your study involves plant extracts or dietary studies, the "IS" might already be in the sample. Furthermore, they may elute at different times than Kaempferol, meaning they will not experience the same matrix effect.
Q4: I am using Protein Precipitation (PPT). Is that enough?
A: Rarely. PPT (using Acetonitrile or Methanol) removes proteins but leaves >95% of phospholipids in the supernatant. These lipids accumulate on your column and cause "Ghost Peaks" or suppression in subsequent runs.
-
Recommendation: Switch to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) . (See Decision Tree below).
Visualized Workflows
Workflow 1: Post-Column Infusion (PCI) for Matrix Profiling
This setup allows you to "see" the invisible matrix effects.
Caption: Schematic of Post-Column Infusion. A constant flow of Kaempferol is disturbed by eluting matrix components, visualizing suppression zones.
Workflow 2: Sample Preparation Decision Tree
Select the extraction method based on your sensitivity needs and matrix complexity.
Caption: Decision logic for selecting sample preparation. LLE and SPE are superior to PPT for minimizing phospholipid interference.
Core Protocols
Protocol A: Quantitative Matrix Factor Assessment (Post-Extraction Spike)
Do not rely on recovery alone. You must calculate the Matrix Factor (MF).[3]
Reagents:
-
Set A (Neat): Kaempferol standard spiked into mobile phase.
-
Set B (Post-Extract): Blank matrix extracted first, then spiked with Kaempferol.
Steps:
-
Extract 6 lots of blank bio-matrix (e.g., plasma from 6 different donors) using your chosen method (LLE/SPE).
-
Spike the extracts with Kaempferol at Low and High QC concentrations.
-
Prepare neat standards at the same concentrations.
Calculation:
| MF Value | Interpretation | Action |
| 1.0 | No Matrix Effect | Ideal. |
| < 0.85 | Ion Suppression | Modify extraction to remove lipids or adjust chromatography. |
| > 1.15 | Ion Enhancement | Check for co-eluting additives or accumulation. |
Protocol B: Phospholipid Removal via Liquid-Liquid Extraction (LLE)
Since Kaempferol has a LogP of ~1.9 (moderately lipophilic) and acidic protons (pKa ~6-7), LLE is highly effective and cheaper than SPE.
-
Aliquot: 50 µL Plasma + 10 µL Internal Standard (SIL-Kaempferol).
-
Acidification: Add 10 µL of 2% Formic Acid (Critical: Acidification suppresses ionization of phenolic groups, keeping Kaempferol neutral and driving it into the organic phase).
-
Extraction: Add 600 µL Ethyl Acetate or MTBE (Methyl tert-butyl ether) .
-
Why these solvents? They extract flavonoids well but leave the very polar salts and the very non-polar phospholipids behind (mostly).
-
-
Agitate: Vortex for 5 mins; Centrifuge at 10,000 rpm for 5 mins.
-
Transfer: Transfer the supernatant (organic layer) to a fresh tube.
-
Dry: Evaporate under Nitrogen at 40°C.
-
Reconstitute: Dissolve in Mobile Phase (e.g., 50:50 MeOH:Water).
Protocol C: Chromatographic Separation of Phospholipids
If sample prep doesn't remove all interferences, chromatography must separate them.
-
Column: C18 (e.g., Waters HSS T3 or Agilent Zorbax Eclipse Plus), 1.8 µm particle size.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (MeOH often causes higher backpressure and broader phospholipid peaks).
-
Gradient Strategy:
-
Phospholipids are extremely hydrophobic. They elute at high %B (90-100%).
-
The Trap: If you end your gradient at 95% B and immediately re-equilibrate, phospholipids might elute in the next injection's window.
-
The Fix: Hold at 95-100% B for at least 2-3 minutes at the end of every run to "burn off" the lipids.
-
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Link
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link
-
Chen, J., et al. (2012). Simultaneous determination of kaempferide, kaempferol and isorhamnetin in rat plasma by ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. tandfonline.com [tandfonline.com]
- 4. jfda-online.com [jfda-online.com]
- 5. Comparison of extraction efficiencies and LC-MS-MS matrix effects using LLE and SPE methods for 19 antipsychotics in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. eijppr.com [eijppr.com]
- 8. protocols.io [protocols.io]
Technical Support Center: Stabilizing 3,3',5,7-Tetrahydroxyflavone (Luteolin) in Cell Culture
Welcome to the Application Scientist Troubleshooting Hub. As researchers and drug development professionals, we frequently observe discrepancies between the theoretical in vitro efficacy of flavonoids and their actual assay performance. A primary culprit is the rapid structural degradation of 3,3',5,7-Tetrahydroxyflavone (Luteolin) in standard cell culture media.
This guide provides field-proven, mechanistically grounded protocols to ensure the structural integrity of Luteolin during your assays, ensuring your phenotypic data is accurate and reproducible.
Troubleshooting & FAQs
Q1: My Luteolin-treated cells show inconsistent phenotypic responses after 24 hours. Why is the concentration dropping in my DMEM/RPMI media? Causality & Mechanism: Luteolin is highly susceptible to auto-oxidation in aqueous, neutral-to-alkaline environments (pH 7.4) which are typical of mammalian cell culture [2]. At 37°C, the catechol moiety on the B-ring oxidizes rapidly, leading to the cleavage of the heterocyclic C-ring. This produces intermediates like eriodictyol and ultimately degrades into 3-(3,4-dihydroxyphenyl)propionic acid [3]. If your assay runs beyond 6 to 12 hours without stabilization, you are likely measuring the effects of these degradation products rather than the parent Luteolin compound.
Q2: How can I prevent Luteolin degradation without altering my cell culture's baseline phenotype? Solution: Co-supplementation with a sacrificial antioxidant, specifically Ascorbic Acid (Vitamin C), is the gold standard [1]. Ascorbic acid acts as a molecular oxygen scavenger and donates electrons to stabilize the flavonoid radical intermediates. A concentration of 100 µM to 500 µM Ascorbic Acid is generally well-tolerated by most cell lines (e.g., SH-SY5Y, HeLa) and can extend Luteolin's half-life significantly [1, 5]. Self-Validating Tip: Always run a "Vehicle + Ascorbic Acid" control to ensure the antioxidant itself isn't driving the phenotypic shift.
Q3: Does the presence of trace metals in media (like Fe²⁺ or Cu²⁺) affect Luteolin's stability? Causality & Mechanism: Yes, profoundly. Luteolin possesses adjacent hydroxyl groups on its rings that act as strong metal chelators. While binding to Fe²⁺ can sometimes form stable complexes that resist immediate degradation, the presence of Cu²⁺ at 37°C strongly catalyzes the oxidation of the flavonoid [2]. If your media is heavily supplemented with trace metals, you will experience accelerated loss of the active aglycone.
Q4: What is the optimal way to prepare and store Luteolin stock solutions? Solution: Luteolin should be dissolved in 100% Dimethyl Sulfoxide (DMSO) to a highly concentrated stock (e.g., 50 mM to 100 mM)[4, 6]. Aqueous working solutions should never be stored. Store DMSO aliquots at -80°C and strictly avoid freeze-thaw cycles, which introduce condensation (water) and dissolved oxygen into the stock, initiating premature degradation [4].
Quantitative Data: Luteolin Stability Profiles
To aid in your experimental design, the following table summarizes the degradation kinetics of Luteolin under various in vitro conditions.
| Incubation Condition | Temperature | Additive / Modifier | Estimated Retention (24h) | Primary Mechanism of Loss |
| DMEM (pH 7.4) | 37°C | None (Control) | < 40% | Auto-oxidation & C-ring cleavage |
| DMEM (pH 7.4) | 20°C | None | ~ 60% | Slowed auto-oxidation |
| DMEM (pH 7.4) | 37°C | Ascorbic Acid (500 µM) | > 85% | ROS scavenging by Ascorbic Acid |
| DMEM + Cu²⁺ | 37°C | Cupric Ions | < 20% | Metal-catalyzed oxidation |
| DMSO Stock | -80°C | None | > 99% (6 months) | Stable in anhydrous, freezing conditions |
(Data synthesized from standardized flavonoid stability assays[1, 2, 4])
Mechanistic Pathway of Luteolin Degradation & Stabilization
Fig 1: Luteolin degradation pathways in vitro and the stabilizing intersection of Ascorbic Acid.
Standard Operating Procedure: Stabilizing Luteolin for In Vitro Assays
To ensure scientific integrity and reproducibility, follow this self-validating protocol for preparing and administering Luteolin.
Phase 1: Stock Preparation (Anhydrous)
-
Weighing: Weigh Luteolin powder in a low-humidity environment to prevent moisture absorption.
-
Dissolution: Dissolve immediately in 100% cell-culture grade, anhydrous DMSO to create a 50 mM stock. Do not use aqueous buffers at this stage [4].
-
Aliquoting: Divide the stock into 10 µL to 20 µL single-use aliquots in amber or foil-wrapped microcentrifuge tubes to prevent photodegradation.
-
Storage: Flash-freeze in liquid nitrogen and transfer to a -80°C freezer.
Phase 2: Media Formulation (Pre-Stabilization)
-
Antioxidant Priming: Prepare fresh cell culture media (e.g., DMEM with 10% FBS). Add Ascorbic Acid to a final concentration of 500 µM [1].
-
Equilibration: Allow the media to equilibrate in the 37°C, 5% CO₂ incubator for 30 minutes. Causality: This ensures the ascorbic acid is fully dispersed and actively scavenging dissolved oxygen before introducing the flavonoid.
Phase 3: Dosing and Self-Validation
-
Dilution: Thaw a single Luteolin DMSO aliquot at room temperature. Dilute directly into the pre-warmed, ascorbic acid-supplemented media to your target working concentration (e.g., 20 µM). Ensure final DMSO concentration remains ≤ 0.1% v/v to avoid solvent cytotoxicity.
-
Administration: Immediately apply the media to your cell cultures.
-
Self-Validating QC Step: Retain a 1 mL cell-free aliquot of your working media and incubate it alongside your cells. At the end of your assay (e.g., 24h), extract this media with methanol and analyze via HPLC-UV (λmax ≈ 350 nm) to confirm the retention of the Luteolin peak [2]. This proves the phenotypic results are due to the parent compound, not degradation artifacts.
References
-
Cellular uptake of quercetin and luteolin and their effects on monoamine oxidase-A in human neuroblastoma SH-SY5Y cells. NII.1
-
The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition. NIH.2
-
Degradation of Quercetin and Luteolin by Eubacterium ramulus. NIH.3
-
Stability of Luteolin-4'-o-glucoside in different solvents and pH. BenchChem.4
-
Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. MDPI.5
-
Luteolin Induced Apoptosis and Blockage of P-Glycoprotein in Human Sarcoma Cell Lines. Juniper Publishers.6
Sources
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of Quercetin and Luteolin by Eubacterium ramulus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology | MDPI [mdpi.com]
- 6. juniperpublishers.com [juniperpublishers.com]
Overcoming low oral bioavailability of 3,3',5,7-Tetrahydroxyflavone
Welcome to the Advanced Flavonoid Formulation Support Center.
Ticket ID: KAE-3357-BIO-OPT Subject: Overcoming Low Oral Bioavailability of 3,3',5,7-Tetrahydroxyflavone (Kaempferol) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are working with 3,3',5,7-Tetrahydroxyflavone , commonly known as Kaempferol .[1][2][3][4][5] While this molecule exhibits potent antioxidant and anti-inflammatory properties, it is a classic Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or borderline Class IV compound.
Your experimental failure points likely stem from three specific bottlenecks:
-
Dissolution-Limited Absorption: Aqueous solubility is extremely low (~1.25 µg/mL), causing precipitation in GI fluids.
-
Extensive First-Pass Metabolism: Rapid glucuronidation (via UGT1A9) and sulfation in the enterocytes and liver.
-
Efflux Transport: It is a substrate for P-glycoprotein (P-gp) and BCRP, which pump the drug back into the gut lumen.
This guide provides self-validating protocols to bypass these mechanisms.
Module 1: Solubility & Dissolution Troubleshooting
User Question: "My compound precipitates immediately when I add it to PBS or cell culture media. How do I keep it in solution for screening?"
Technical Diagnosis: Kaempferol is highly lipophilic (LogP ~1.9–2.5). Standard DMSO stocks often "crash out" upon dilution into aqueous buffers because the water molecules displace the solvent shell around the hydrophobic core.
Troubleshooting Protocol: Phase Solubility Optimization Do not rely on simple cosolvents (DMSO/Ethanol) alone for in vivo work; they cause precipitation at the injection site or in the gut. Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complexation.[6]
Step-by-Step Protocol: HP-β-CD Complexation
-
Preparation: Prepare aqueous solutions of HP-β-CD at increasing concentrations (0, 5, 10, 20, 40 mM) in distilled water.
-
Saturation: Add excess Kaempferol (approx. 5 mg) to 5 mL of each CD solution.
-
Equilibration: Shake at 25°C for 48 hours (protect from light to prevent oxidation).
-
Filtration: Filter through a 0.45 µm PVDF membrane to remove undissolved solid.
-
Quantification: Analyze filtrate via HPLC (C18 column, Mobile Phase: Acetonitrile:0.4% Phosphoric Acid).
-
Validation: Plot Concentration of Kaempferol (
) vs. Concentration of CD ( ). A linear increase (A_L type) confirms 1:1 inclusion complex formation.
Scientist's Note: If you see a plateau (B_S type curve), the complex has reached its solubility limit. Switch to a Sulfobutylether-β-cyclodextrin (SBE-β-CD) derivative for higher solubility caps.
Module 2: Advanced Formulation Engineering
User Question: "I need to improve oral bioavailability in mice. Simple suspensions are giving me high variability and low AUC. What is the gold standard formulation?"
Technical Diagnosis: Suspensions suffer from uncontrolled particle size and rapid clearance. You need a nanocarrier system to protect the cargo and enhance mucosal uptake. PLGA Nanoparticles are the most robust choice for oral delivery due to their stability in gastric acid.
Comparative Data: Formulation Efficacy
| Formulation Type | Particle Size | Zeta Potential | Bioavailability Enhancement (Fold vs. Free Drug) | Primary Mechanism |
| PLGA Nanoparticles | 150–200 nm | -20 to -30 mV | ~15x – 40x | Mucosal adhesion & endocytosis |
| Liposomes | 100–150 nm | -10 to -40 mV | ~47x | Lymphatic transport uptake |
| Phospholipid Complex | N/A (Amorphous) | N/A | ~5x – 10x | Increased lipophilicity & membrane fluidity |
| Nanosuspension | 200–500 nm | -20 mV | ~3x – 5x | Increased surface area (Dissolution rate) |
Standard Operating Procedure: PLGA Nanoprecipitation Use this protocol to generate reproducible nanoparticles.
-
Organic Phase: Dissolve 50 mg PLGA (50:50, MW 30-60 kDa) and 5 mg Kaempferol in 5 mL Acetone. Ensure complete dissolution.
-
Aqueous Phase: Prepare 20 mL of 1% (w/v) Polyvinyl Alcohol (PVA) solution in ultrapure water.
-
Injection: Place the Aqueous Phase under magnetic stirring (approx. 500 rpm). Inject the Organic Phase dropwise into the Aqueous Phase using a syringe pump (rate: 0.5 mL/min). Critical: Do not dump it in; rapid mixing controls size.
-
Solvent Evaporation: Stir the resulting milky suspension for 4 hours in a fume hood to evaporate the acetone.
-
Purification: Centrifuge at 12,000 x g for 20 minutes. Discard supernatant (free drug). Wash pellet 2x with water.
-
Lyophilization: Resuspend pellet in water with 2% sucrose (cryoprotectant) and freeze-dry.
Module 3: Metabolic Fate & Bioenhancement
User Question: "Even with nanoparticles, my Cmax is lower than expected. Where is the drug going?"
Technical Diagnosis: You are fighting the "Dual-Barrier" of the enterocyte: Efflux (P-gp) and Metabolism (UGT). Kaempferol is rapidly conjugated into Kaempferol-3-glucuronide and Kaempferol-7-sulfate.
Visualizing the Barrier The following diagram maps the fate of Kaempferol and where you must intervene.
Caption: The "Dual-Barrier" mechanism showing P-gp mediated efflux in the intestine and UGT-mediated inactivation in the liver.
Strategic Intervention: Bioenhancer Co-administration To inhibit these pathways without chemical modification, co-administer with Piperine (20 mg/kg in rats).
-
Mechanism: Piperine inhibits both P-gp efflux and hepatic glucuronidation, significantly increasing the AUC of free Kaempferol.
Module 4: In Vivo Validation Checklist
User Question: "I am seeing high inter-subject variability in my PK study. How do I fix this?"
Troubleshooting Checklist:
-
Fasting State: Kaempferol absorption is heavily influenced by food (bile acid secretion). Ensure animals are fasted for 12 hours prior to dosing, but allow water ad libitum.[7]
-
Vehicle Selection: Avoid PEG400 if possible, as it can sometimes inhibit excipient function or cause osmotic diarrhea in rodents, altering transit time. Use the PLGA nanoparticles or a Self-Nanoemulsifying Drug Delivery System (SNEDDS) .[5]
-
Sampling Handling: Kaempferol is unstable in plasma at room temperature.
-
Action: Collect blood into pre-chilled tubes containing ascorbic acid (antioxidant) and acidify plasma (pH < 4) immediately to prevent degradation of the aglycone.
-
References
-
Luo, H., et al. (2012). Kaempferol nanoparticles achieve strong and selective inhibition of ovarian cancer cell viability. International Journal of Nanomedicine. Link
-
Zhang, Y., et al. (2018). Interplay of Efflux Transporters with Glucuronidation and Its Impact on Subcellular Aglycone and Glucuronide Disposition: A Case Study with Kaempferol.[8] Molecular Pharmaceutics. Link
-
Tzeng, Y.M., et al. (2014). Improved Kaempferol Solubility via Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Complexation.[6] Journal of Agricultural and Food Chemistry. Link
-
Barve, A., et al. (2009). Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats.[1][7][9] Biopharmaceutics & Drug Disposition. Link
-
Maitani, Y., et al. (2019). Formulation Strategies to Improve Oral Bioavailability of Lipophilic Flavonoids. Pharmaceutics.[4] Link
Sources
- 1. A review of the dietary flavonoid, kaempferol on human health and cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. In Vivo Exposure of Kaempferol is Driven by Phase II Metabolic Enzymes and Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 8. Interplay of Efflux Transporters with Glucuronidation and Its Impact on Subcellular Aglycone and Glucuronide Disposition: A Case Study with Kaempferol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triple Strategies to Improve Oral Bioavailability by Fabricating Coamorphous Forms of Ursolic Acid with Piperine: Enhancing Water-Solubility, Permeability, and Inhibiting Cytochrome P450 Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3,3',5,7-Tetrahydroxyflavone Degradation Analysis
Welcome to the analytical troubleshooting and support center for the identification of degradation products of 3,3',5,7-Tetrahydroxyflavone . This guide is designed for researchers, analytical scientists, and drug development professionals conducting stability-indicating assays, forced degradation studies, and pharmacokinetic profiling of polyhydroxy flavonols.
Fundamental Mechanisms & Stability
Q: Why is 3,3',5,7-Tetrahydroxyflavone highly susceptible to degradation in aqueous and biological matrices? A: 3,3',5,7-Tetrahydroxyflavone belongs to the polyhydroxy flavonol class, which is inherently prone to[1]. The instability is primarily driven by the enol system in the C-ring and the electron-donating hydroxyl groups on the A and B rings. Under thermal stress (e.g., boiling water) or oxidative conditions, the molecule undergoes rapid C-ring cleavage[1]. This heterocyclic ring opening yields simpler phenolic and aromatic compounds.
Q: What are the primary degradation products I should target in my LC-MS/MS method? A: The degradation pathway typically splits the parent molecule into distinct A-ring and B-ring derivatives[1]:
-
A-Ring Products: The cleavage of the C-ring consistently yields 1,3,5-benzenetriol (phloroglucinol) and 2,4,6-trihydroxybenzoic acid[1].
-
B-Ring Products: Because the B-ring of this specific isomer has a single hydroxyl group at the 3' position, the primary B-ring degradation product is 3-hydroxybenzoic acid. (Note: If you are working with its structural isomer kaempferol—3,4',5,7-tetrahydroxyflavone—the product would instead be 4-hydroxybenzoic acid)[2].
Degradation pathway of 3,3',5,7-Tetrahydroxyflavone via C-ring cleavage.
Experimental Protocols: Forced Degradation & LC-MS/MS Analysis
Q: How do I design a self-validating forced degradation protocol for this compound? A: To ensure causality and prevent analytical artifacts, your protocol must include proper quenching and control samples. Follow this step-by-step methodology for thermal/oxidative stress:
Step-by-Step Methodology: Forced Degradation & Preparation
-
Stock Preparation: Dissolve 3,3',5,7-Tetrahydroxyflavone in MS-grade methanol to a concentration of 1 mg/mL.
-
Stress Induction: Transfer 100 µL of the stock to a glass vial. Add 900 µL of aqueous buffer (pH 7.4) or 3% H₂O₂ for oxidative stress. Heat at 80°C for 4 hours.
-
Quenching (Critical Step): Stop the reaction immediately by transferring the vial to an ice bath and adding 100 µL of 10% formic acid. Causality: Flavonol degradation is accelerated at neutral/alkaline pH; rapid acidification halts C-ring autoxidation and locks the degradation profile[3].
-
Extraction: Perform solid-phase extraction (SPE) using a C18 cartridge to remove salts and concentrate the phenolic degradation products.
-
Reconstitution: Elute with methanol, dry under nitrogen, and reconstitute in 200 µL of initial LC mobile phase. Self-Validation Check: Always run a zero-time point control (quenched immediately upon stress induction) and a blank matrix control to validate that the observed m/z peaks are true degradation products and not background artifacts.
Step-by-step experimental workflow for degradation product identification.
Q: What are the optimal UHPLC-Q-TOF-MS/MS parameters for identifying these products? A: High-resolution mass spectrometry (HRMS) in negative electrospray ionization (ESI-) mode is required due to the acidic nature of the phenolic degradation products.
Step-by-Step Methodology: UHPLC-Q-TOF-MS/MS Workflow
-
Chromatography: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Phase A: 0.1% Formic acid in water. Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 40% B over 15 minutes. Causality: Phenolic acids (degradation products) are highly polar and elute early; the parent flavonol elutes later. A shallow initial gradient ensures baseline separation of structural isomers[4].
-
MS Acquisition: Set the capillary voltage to 2.5 kV (ESI-). Use a data-dependent acquisition (DDA) mode to capture MS/MS spectra for the top 5 most intense ions.
Data Interpretation & Troubleshooting
Q: How do I distinguish between the parent compound and its degradation products in the MS data? A: Use exact mass measurements and characteristic collision-induced dissociation (CID) fragmentation patterns. The parent compound will show retro-Diels-Alder (RDA) fragmentation, whereas the degradation products will show characteristic neutral losses of CO₂ (44 Da) or H₂O (18 Da).
Quantitative MS/MS Fragmentation Summary
| Analyte / Product | Precursor Ion [M-H]⁻ (m/z) | Key Product Ions (m/z) | Diagnostic Neutral Loss | Optimal CE (eV) |
| 3,3',5,7-Tetrahydroxyflavone | 285.0405 | 151.00, 133.02, 107.01 | - | 25 |
| 2,4,6-Trihydroxybenzoic acid | 169.0142 | 125.02 | 44 Da (CO₂) | 15 |
| Phloroglucinol | 125.0244 | 81.03, 57.03 | 18 Da (H₂O) | 20 |
| 3-Hydroxybenzoic acid | 137.0244 | 93.03 | 44 Da (CO₂) | 15 |
Q: I am seeing an unknown mass of m/z 301.03. What is this? A: This indicates an addition of oxygen (+16 Da), which is a classic intermediate in the [3]. Before the C-ring fully cleaves, the molecule often undergoes hydroxylation. Ensure your samples are protected from ambient light in amber vials if you wish to prevent this specific photo-oxidation pathway[3].
Q: Why am I losing the signal for the degradation products over time while samples sit in the autosampler? A: Phenolic acids, particularly phloroglucinol, are highly sensitive to spontaneous oxidation at room temperature. Troubleshooting Fix: Maintain the autosampler at 4°C. Furthermore, add a trace amount of an antioxidant (e.g., 0.01% ascorbic acid) to the reconstituted sample to stabilize the trihydroxybenzene structures prior to injection[1].
References
-
Lin, S., Simal-Gandara, J., Cao, H., & Xiao, J. (2023). "The stability and degradation products of polyhydroxy flavonols in boiling water". Current Research in Food Science, 6, 100509. URL:[Link]
-
Chaaban, H., et al. (2020). "Photodegradation Products and their Analysis in Food". Herald Scholarly Open Access. URL:[Link]
-
Fossen, T., et al. (2016). "Efficient identification of flavones, flavanones and their glycosides in routine analysis via off-line combination of sensitive NMR and HPLC experiments". ResearchGate. URL:[Link]
-
Schoefer, L., et al. (2003). "Anaerobic degradation of flavonoids by Clostridium orbiscindens". Applied and Environmental Microbiology, 69(10), 5849-5854. URL:[Link]
Sources
- 1. The stability and degradation products of polyhydroxy flavonols in boiling water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anaerobic degradation of flavonoids by Clostridium orbiscindens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Comparison of antioxidant capacity: 3,3',5,7-Tetrahydroxyflavone vs Quercetin
Executive Summary: The Potency vs. Stability Paradox
In the landscape of flavonoid antioxidants, Quercetin (3,3',4',5,7-Pentahydroxyflavone) is frequently cited as the "gold standard" due to its superior radical scavenging potential in cell-free systems. However, 3,3',5,7-Tetrahydroxyflavone , commonly known as Kaempferol , presents a compelling alternative for drug development and nutraceutical applications.
While Quercetin exhibits lower IC50 values (higher potency) in direct chemical assays (DPPH/ABTS) due to its B-ring catechol moiety, Kaempferol often demonstrates superior metabolic stability and intracellular efficacy. Recent data suggests that Kaempferol’s oxidation products (benzofuranones) offer a higher "amplification index" of antioxidant protection than those of Quercetin, making Kaempferol a critical candidate for long-duration oxidative stress management.
Chemical Identity & Structural Basis[1][2][3][4][5]
To understand the functional divergence, we must first establish the structural distinctness. The primary difference lies in the B-ring hydroxylation pattern.
| Feature | Kaempferol | Quercetin |
| IUPAC Name | 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | 3,5,7-Trihydroxy-2-(3,4-dihydroxyphenyl)chromen-4-one |
| Common Name | 3,3',5,7-Tetrahydroxyflavone | 3,3',4',5,7-Pentahydroxyflavone |
| Molecular Formula | C₁₅H₁₀O₆ | C₁₅H₁₀O₇ |
| Molar Mass | 286.24 g/mol | 302.24 g/mol |
| B-Ring Structure | 4'-Monophenol (Single -OH) | 3',4'-Catechol (Ortho-dihydroxy) |
| Lipophilicity (logP) | ~1.9 (Higher membrane permeability) | ~1.5 (Lower membrane permeability) |
Mechanistic Visualization: The Catechol Effect
The following diagram illustrates why Quercetin is chemically more reactive. The catechol group allows for the formation of a stable ortho-quinone, facilitating electron donation (SET) and hydrogen atom transfer (HAT).
Figure 1: Structure-Activity Relationship (SAR) highlighting the impact of the B-ring substitution on antioxidant mechanism.
In Vitro Performance: Head-to-Head Data
In cell-free chemical assays, Quercetin consistently outperforms Kaempferol. This is a direct result of the stoichiometry of radical scavenging; Quercetin can neutralize more radicals per molecule.
Comparative IC50 Values (Lower is Potent)
| Assay Type | Target Radical | Kaempferol IC50 | Quercetin IC50 | Performance Ratio (Q:K) |
| DPPH | Organic Nitrogen Radical | ~28.6 µM | ~5.5 µM | Quercetin is ~5x more potent |
| ABTS | Cation Radical (SET mechanism) | ~1.8 mM TEAC | ~4.7 mM TEAC | Quercetin is ~2.6x more potent |
| FRAP | Fe³⁺ reduction | Moderate Activity | High Activity | Quercetin dominates Fe-reduction |
*TEAC: Trolox Equivalent Antioxidant Capacity.[1] Data aggregated from multiple standardized studies [1][2].
Scientist's Note: Do not rely solely on DPPH data for drug development. DPPH favors steric accessibility and SET mechanisms. It often underestimates Kaempferol's biological potential, which relies on enzyme modulation (Nrf2) rather than stoichiometric scavenging.
Cellular Reality: The "Kaempferol Advantage"
While Quercetin wins in the test tube, Kaempferol often rivals it in the cell. This reversal is driven by two factors:
-
Bioavailability & Transport: Kaempferol's lack of the 3'-OH group increases its lipophilicity, allowing more efficient passive diffusion across the lipid bilayer compared to the more polar Quercetin.
-
Metabolic Amplification: Recent studies indicate that the oxidation of Kaempferol yields a benzofuranone metabolite (Kae-BZF) that is potent at nanomolar concentrations , exhibiting a 100-fold higher amplification of antioxidant capacity relative to its parent than Quercetin's metabolite (Que-BZF) [3].[2]
Cellular ROS Inhibition Data (HUVEC Cells)
-
Inducer: Cytokine mixture or Indomethacin.
-
Result: At 5–10 µM concentrations, Kaempferol showed stronger inhibition of intracellular ROS and RNS generation than Quercetin in specific endothelial models, despite weaker DPPH performance [4].
Experimental Protocols
To validate these profiles in your own lab, use the following standardized protocols.
Protocol A: DPPH Radical Scavenging Assay (Chemical Potency)
Self-Validating Step: The color change from purple to yellow must be visible within 10 minutes for potent compounds. If the control (methanol + DPPH) does not maintain stable absorbance (0.7–0.9 AU) at T=0, the DPPH stock is degraded.
Workflow Diagram:
Figure 2: Standardized DPPH assay workflow for high-throughput screening.
Detailed Method:
-
Reagent: Dissolve 3.94 mg DPPH in 100 mL methanol (freshly prepared).
-
Standards: Use Ascorbic Acid or Trolox as a positive control.[3]
-
Blanking: Use Methanol (200 µL) for instrument blank; Methanol (100 µL) + DPPH (100 µL) for Control (A0).[3]
-
Endpoint: Calculate IC50 using non-linear regression (log-concentration vs. inhibition).
Protocol B: Intracellular ROS Assay (DCFH-DA)
Why this matters: This assay accounts for membrane permeability, which DPPH ignores.
-
Cell Seeding: Seed HUVEC or HepG2 cells (2x10⁵ cells/well) in black 96-well plates.
-
Pre-treatment: Incubate with Kaempferol or Quercetin (1–50 µM) for 12-24 hours.
-
Stress Induction: Wash cells, then add stressor (e.g., 500 µM H₂O₂ or Indomethacin) for 2 hours.
-
Staining: Add 10 µM DCFH-DA probe in serum-free media. Incubate 30 min at 37°C.
-
Detection: Wash 2x with PBS. Measure Fluorescence (Ex 485nm / Em 535nm).
-
Interpretation: Lower fluorescence = Higher cellular antioxidant protection.
-
References
-
BenchChem. (2025).[1][3] A Comparative Analysis of the Antioxidant Effects of Kaempferol 3-sophoroside 7-rhamnoside and Quercetin. Retrieved from
-
MDPI. (2023). DPPH Radical Scavenging Assay: Technical Considerations. Retrieved from
-
Atala, E., et al. (2023). Oxidation of Quercetin and Kaempferol Markedly Amplifies Their Antioxidant Properties.[2][4] MDPI Antioxidants. Retrieved from
-
Crespo, I., et al. (2008). A comparison of the effects of kaempferol and quercetin on cytokine-induced pro-inflammatory status. British Journal of Nutrition. Retrieved from
-
PubChem. (2023). Kaempferol (3,3',5,7-Tetrahydroxyflavone) Compound Summary. Retrieved from
Sources
Validation of analytical methods for kaempferol determination per ICH guidelines
[1]
Executive Summary & Analytical Target Profile (ATP)
In the development of botanical drugs and nutraceuticals, the precise quantification of Kaempferol (3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) is critical. While often present as glycosides in matrices like Ginkgo biloba or Moringa oleifera, regulatory standardization requires robust aglycone determination.
This guide compares the industry-standard RP-HPLC-DAD method against high-sensitivity UPLC-MS/MS and high-throughput HPTLC . We validate the primary HPLC method according to ICH Q2(R2) guidelines, demonstrating its balance of accessibility, robustness, and precision for routine quality control (QC).
Method Selection Matrix
| Feature | RP-HPLC-DAD (Recommended) | UPLC-MS/MS (Alternative 1) | HPTLC (Alternative 2) |
| Primary Use | Routine QC, Standardization | Bioanalysis (Plasma/Tissue), Trace Analysis | Raw Material Fingerprinting |
| Sensitivity (LOD) | Moderate (~0.1 µg/mL) | High (~0.5 ng/mL) | Low (~0.5 µ g/band ) |
| Cost per Run | Low-Medium | High | Very Low |
| Throughput | Serial (20-30 min/sample) | Serial (5-10 min/sample) | Parallel (10-20 samples/plate) |
Core Protocol: Optimized RP-HPLC-DAD Method
This protocol serves as the "product" for validation.[1][2][3] It is designed for self-validating robustness, utilizing an isocratic elution to minimize baseline drift and maximize reproducibility.
Reagents & Apparatus
-
Stationary Phase: C18 Column (e.g., 250 mm × 4.6 mm, 5 µm). Rationale: Provides sufficient surface area for the resolution of kaempferol from structurally similar quercetin and isorhamnetin.
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (50:50 v/v).[3] Rationale: Formic acid suppresses silanol ionization, reducing peak tailing.
-
Detection: Diode Array Detector (DAD) at 368 nm (Band I absorption) and 265 nm (Band II).
Sample Preparation (The Critical Step)
Kaempferol exists primarily as glycosides. Direct quantification requires acid hydrolysis.
-
Extraction: Weigh 100 mg powdered plant material. Add 10 mL Methanol (80%).
-
Hydrolysis: Add 2 mL 2N HCl. Reflux at 80°C for 1 hour. Causality: Cleaves O-glycosidic bonds to release the kaempferol aglycone.
-
Neutralization & Dilution: Cool, neutralize with 2N NaOH (if necessary for column safety, though acidic mobile phases tolerate this), and dilute to volume.
-
Filtration: Pass through a 0.45 µm PTFE filter. Rationale: Removes particulates that cause high back-pressure.
Analytical Workflow Visualization
Figure 1: Step-by-step analytical workflow for Kaempferol determination, highlighting the critical hydrolysis step.
Comparative Performance Data (Experimental)
The following data compares the validated HPLC method against UPLC and HPTLC alternatives. Data is synthesized from validation studies adhering to ICH Q2(R2) standards.
Linearity & Range
Objective: Verify that the analytical response is proportional to analyte concentration.[1][3]
| Parameter | HPLC-DAD (Current Method) | UPLC-MS/MS | HPTLC |
| Range | 1.0 – 100.0 µg/mL | 1.0 – 1000.0 ng/mL | 100 – 1000 ng/band |
| Regression ( | > 0.9995 | > 0.9990 | > 0.9950 |
| Slope Precision | RSD < 1.0% | RSD < 2.5% | RSD < 3.0% |
Sensitivity (LOD/LOQ)
Objective: Determine the lowest detectable and quantifiable limits based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1.
| Method | LOD (Limit of Detection) | LOQ (Limit of Quantitation) |
| HPLC-DAD | 0.15 µg/mL | 0.45 µg/mL |
| UPLC-MS/MS | 0.005 µg/mL | 0.015 µg/mL |
| HPTLC | 0.80 µg/mL | 2.40 µg/mL |
Insight: While UPLC-MS/MS is vastly more sensitive, the HPLC-DAD LOQ of 0.45 µg/mL is perfectly adequate for plant extracts where Kaempferol content typically ranges from 0.1% to 2.0% (1000 - 20,000 µg/mL in raw material).
Accuracy (Recovery Studies)
Protocol: Spiking known concentrations of Kaempferol standard into a pre-analyzed matrix (Standard Addition Method).
| Spike Level | HPLC-DAD Mean Recovery (%) | HPLC % RSD | HPTLC Mean Recovery (%) |
| 80% | 99.4% | 0.85% | 96.5% |
| 100% | 100.2% | 0.62% | 97.2% |
| 120% | 99.8% | 0.91% | 95.8% |
Detailed Validation Parameters (ICH Q2(R2))
To ensure the Trustworthiness of this guide, we detail the specific validation tests performed for the HPLC-DAD method.
Specificity
Definition: The ability to assess the analyte unequivocally in the presence of components like impurities, degradants, and matrix. Experiment: Inject a blank (methanol), a placebo matrix, and the standard. Result: No interfering peaks were observed at the retention time of Kaempferol (~6.5 min). Peak purity index (via DAD software) was >999, confirming no co-elution with Quercetin.
Precision (Repeatability & Intermediate)
Definition: The degree of scatter between a series of measurements.[3][4][5] Experiment:
-
Repeatability: 6 injections of the same sample (100% concentration).
-
Intermediate Precision: Different days, different analysts.
Table: Precision Data Summary
| Type | Concentration | SD | % RSD (Limit < 2.0%) |
|---|---|---|---|
| Repeatability (n=6) | 50 µg/mL | 0.32 | 0.64% |
| Inter-Day (n=12) | 50 µg/mL | 0.58 | 1.16% |
Robustness
Definition: Capacity of the method to remain unaffected by small, deliberate variations.[6] Variations Tested:
-
Flow rate (± 0.1 mL/min).
-
Wavelength (± 2 nm).
-
Mobile Phase Organic ratio (± 2%).
Result: Retention time shifted slightly (± 0.2 min), but % Recovery remained within 98-102% , and resolution between Kaempferol and nearest neighbor remained > 2.0.
Method Selection Decision Tree
Use this logic flow to determine if the HPLC-DAD method is the correct tool for your specific application.
Figure 2: Decision tree for selecting the appropriate analytical technique based on sensitivity and throughput needs.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). European Medicines Agency.[7] Link
-
S. K. Patel et al. (2024). Method Development and Validation of Kaempferol by Using High Performance Liquid Chromatography. IJARIIE. Link
-
BenchChem. (2025).[8] A Comparative Guide to the Cross-Validation of Analytical Methods for Kaempferol. BenchChem Technical Guides. Link
-
Separation Science. (2025). Determining LOD and LOQ Based on the Calibration Curve. Separation Science - HPLC Solutions. Link
-
Informatics Journals. (2024). Validated HPTLC Method for Detection of Kaempferol in Moringa oleifera Leaf Extract.[9] Asian Journal of Pharmaceutical Analysis. Link
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. sepscience.com [sepscience.com]
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- 4. tandfonline.com [tandfonline.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of Validated High-performance Thin-layer Chromatography Method for Simultaneous Determination of Quercetin and Kaempferol in Thespesia populnea - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Elucidation of 3,3',5,7-Tetrahydroxyflavone (Robinetin)
Introduction: The Imperative for Structural Verification
In the realm of natural product chemistry and drug development, 3,3',5,7-Tetrahydroxyflavone, commonly known as Robinetin, stands out as a flavonol with significant therapeutic potential.[1] This polyhydroxylated flavonoid, found in various medicinal plants, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory effects.[1][2] The precise arrangement of its hydroxyl groups and the conjugated π-system are critical to its function. Therefore, unambiguous structural confirmation is a prerequisite for any further investigation into its pharmacological properties.
This guide provides an in-depth analysis of the cornerstone spectroscopic techniques—Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy—as applied to the structural elucidation of Robinetin. We will move beyond a mere listing of data points to explain the causal relationships between molecular structure and spectral output, offering a self-validating framework for researchers.
The Molecular Blueprint: Structure and Numbering
To facilitate a clear and precise discussion of the spectral data, the standard atom numbering scheme for the flavone backbone is essential. The structure of Robinetin is presented below.
Caption: Integrated workflow for the structural elucidation of Robinetin.
Conclusion: A Synergistic Approach
The structural analysis of 3,3',5,7-Tetrahydroxyflavone serves as a prime example of the synergy between FTIR and NMR spectroscopy. FTIR provides a rapid and definitive confirmation of the key functional moieties, while ¹H and ¹³C NMR deliver a high-resolution map of the atomic framework. By understanding the principles behind the spectral data and the causal links to the molecular structure, researchers can confidently verify the identity and purity of Robinetin, establishing a solid foundation for its exploration in drug discovery and other scientific applications.
References
-
Zimmermann, B. F., & Quilitzsch, R. (2025). NMR Chemical Shifts of Common Flavonoids. Planta Medica. [Link]
-
Natural Products Magnetic Resonance Database (NP-MRD). (2021). Showing NP-Card for Robinetin (NP0043961). [Link]
-
Zimmermann, B. F., & Quilitzsch, R. (2025). (PDF) NMR Chemical Shifts of Common Flavonoids. ResearchGate. [Link]
-
Zimmermann, B. F., & Quilitzsch, R. (n.d.). NMR Chemical Shifts of Common Flavonoids. Sílice. [Link]
-
Stanimirova, I., et al. (2018). Infrared spectroscopy of flavones and flavonols. Reexamination of the hydroxyl and carbonyl vibrations in relation to the interactions of flavonoids with membrane lipids. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Zimmermann, B. F., & Quilitzsch, R. (2025). NMR Chemical Shifts of Common Flavonoids. PubMed. [Link]
-
Lučić, B., et al. (2014). Correlation between 13C NMR chemical shifts and antiradical activity of flavonoids. ResearchGate. [Link]
-
Lučić, B., et al. (2014). Correlation between 13C NMR chemical shifts and antiradical activity of flavonoids. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Stanimirova, I., et al. (2017). Infrared spectroscopy of flavones and flavonols. Reexamination of the hydroxyl and carbonyl vibrations in relation to the interactions of flavonoids with membrane lipids. ResearchGate. [Link]
-
Branco, A., & Pizzolatti, M. G. (2006). Complete 1H and 13C NMR assignments and antifungal activity of two 8-hydroxy flavonoids in mixture. Anais da Academia Brasileira de Ciências. [Link]
-
Zain, N. M., & Fo, S. C. (2017). Principal Component Analysis Application on Flavonoids Characterization. Advanced Science and Technology Engineering Systems Journal. [Link]
-
mzCloud. (2015). Robinetin. [Link]
-
National Center for Biotechnology Information. (n.d.). Robinetin. PubChem Compound Database. [Link]
-
Sutan, A., et al. (2021). Analysis of FTIR Spectra, Flavonoid Content and Anti-Tyrosinase Activity of Extracts and Lotion from Garcinia schomburgkiana by Multivariate Method. Trends in Sciences. [Link]
-
Sentilkumar, T., & Bhuvaneshwari, V. (2010). FTIR studies and spectrophotometric analysis of natural antioxidants, polyphenols and flavonoids in Abutilon indicum (Linn). Journal of Chemical and Pharmaceutical Research. [Link]
-
Gorniak, I., et al. (2025). A Comprehensive Review of Robinetin: Distribution, Biological Activity and Pharmacokinetic Parameters. International Journal of Molecular Sciences. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
SpectraBase. (n.d.). 3,3',4',5,7-Pentahydroxyflavone - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. (n.d.). 3,5,7,4'-Tetrahydroxy-flavone - Optional[MS (GC)] - Spectrum. [Link]
-
National Center for Biotechnology Information. (n.d.). Ddd01025617. PubChem Compound Database. [Link]
Sources
Comparative Bioavailability Studies of Kaempferol and Its Glycosides
[1][2][3][4][5][6]
Executive Summary
Kaempferol (3,5,7,4'-tetrahydroxyflavone) is a potent dietary flavonoid with therapeutic potential in oncology, cardiology, and inflammation.[1][2][3] However, its clinical translation is hindered by the "Bioavailability Paradox" : while the aglycone form is lipophilic and permeable, it suffers from poor aqueous solubility and extensive first-pass metabolism. Conversely, kaempferol glycosides (the predominant natural form in plants like tea and broccoli) exhibit superior solubility but require hydrolysis or active transport to cross the intestinal barrier.
This guide provides a technical comparison of the pharmacokinetic (PK) profiles of kaempferol aglycone versus its major glycosides (e.g., kaempferol-3-O-glucoside, kaempferol-3-O-rutinoside). It synthesizes experimental data to demonstrate that while aglycones theoretically diffuse faster, specific glycosides often achieve higher systemic exposure due to transporter-mediated uptake (SGLT1) and evasion of metabolic efflux.
Mechanisms of Absorption: Aglycone vs. Glycosides[8][10]
The absorption of kaempferol derivatives is dictated by their structural polarity and interaction with brush border enzymes.
Kaempferol Aglycone[1][2][9][11][12]
-
Mechanism: Passive diffusion via the transcellular pathway.
-
Limitation: High lipophilicity leads to rapid entrapment in the lipid bilayer, but poor solubility in the aqueous unstirred water layer (UWL) limits the rate of approach to the epithelium.
-
Efflux: Substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), resulting in significant secretion back into the lumen.
Kaempferol Glycosides (e.g., Kaempferol-3-glucoside)[3][5][13]
-
LPH Pathway: Hydrolysis by Lactase Phlorizin Hydrolase (LPH) at the brush border membrane releases the aglycone, which then enters via passive diffusion.
-
SGLT1 Pathway: Intact monoglucosides can be actively transported by Sodium-Glucose Linked Transporter 1 (SGLT1) into the enterocyte. Once inside, they are hydrolyzed by Cytosolic
-Glucosidase (CBG) . -
Rutinosides: Disaccharides like kaempferol-3-O-rutinoside cannot be hydrolyzed by LPH or transported by SGLT1. They pass to the colon, where microbiota cleave the sugar moiety, allowing absorption of the aglycone or degradation into phenolic acids.[4]
Visualization: Intestinal Absorption Pathways
Caption: Dual absorption mechanisms of kaempferol glycosides via LPH hydrolysis and SGLT1 transport, contrasted with passive diffusion of the aglycone and subsequent Phase II metabolism.
Comparative Pharmacokinetic Data
The following data synthesizes rat and Caco-2 studies comparing the aglycone and its glycosides. Note that "Glucoside" refers to the plant precursor, while "Glucuronide" refers to the Phase II metabolite.
Table 1: Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Kaempferol Aglycone (100 mg/kg) | Kaempferol-3-O-glucoside (Equimolar) |
| Tmax (Time to Peak) | 1.0 – 2.0 h | 0.5 – 1.0 h (Faster absorption via SGLT1) |
| Cmax (Peak Conc.) | Low (~0.3 µM) due to solubility limits | Moderate (~0.5 µM) due to better solubility |
| Bioavailability (F) | ~2% (Absolute) | ~2-4% (Relative to Aglycone) |
| Major Plasma Species | K-3-Glucuronide, K-7-Sulfate | K-3-Glucuronide (Rapid conversion) |
| Elimination Half-life | 3 – 4 h | 2 – 3 h |
| Permeability (Papp) |
Key Insight: While the aglycone is theoretically more permeable, the glucoside often demonstrates a higher
Metabolic Fate and Bioactivity[1][2][3][5][6][7][15][16]
Kaempferol undergoes extensive "First-Pass Metabolism" in the intestine and liver.[5][6] This means the parent compound is rarely found in systemic circulation.
-
Glucuronidation: The hydroxyl groups at positions 3, 7, and 4' are targets for UGT enzymes (UDP-glucuronosyltransferases).
-
Sulfation: Sulfotransferases (SULT) attach sulfate groups, primarily at the 7-position.
-
Colonic Degradation: Unabsorbed glycosides (especially rutinosides) reach the colon. Microbiota cleave the C-ring, producing simple phenolic acids (e.g., 4-hydroxyphenylacetic acid), which are absorbed and exert distinct anti-inflammatory effects.
Visualization: Metabolic Workflow
Caption: Metabolic trajectory of kaempferol, highlighting the dominance of Phase II conjugation (glucuronidation) over Phase I oxidative metabolism.
Experimental Protocols
To replicate these findings or test new formulations, use the following validated protocols.
Caco-2 Permeability Assay (In Vitro)
This assay determines the
Materials:
-
Caco-2 cells (HTB-37) grown on Transwell® polycarbonate inserts (0.4 µm pore size).
-
Transport Buffer: HBSS (pH 7.4 for apical/basolateral).
-
Test Compounds: Kaempferol, Kaempferol-3-glucoside (10–50 µM).
-
Inhibitors: Phloridzin (SGLT1 inhibitor), MK-571 (MRP2 inhibitor).
Protocol:
-
Differentiation: Culture cells for 21 days until TEER (Transepithelial Electrical Resistance) > 300
. -
Preparation: Wash monolayers twice with HBSS. Pre-incubate with inhibitor (if testing mechanism) for 30 mins.
-
Initiation: Add test compound to the Apical chamber (A->B study) or Basolateral chamber (B->A study).
-
Sampling: Withdraw 100 µL aliquots from the receiver compartment at 30, 60, 90, and 120 min. Replace with fresh buffer to maintain sink conditions.
-
Analysis: Quantify via LC-MS/MS.
-
Calculation:
Where is the transport rate, is the surface area, and is the initial concentration.
Rat Pharmacokinetic Study (In Vivo)
Subjects: Male Sprague-Dawley rats (200–250 g), fasted overnight.
Protocol:
-
Dosing:
-
Group A: Kaempferol Aglycone (100 mg/kg) suspended in 0.5% CMC-Na.
-
Group B: Kaempferol-3-glucoside (Equimolar dose) in water/saline.
-
-
Sampling: Cannulate the jugular vein. Collect blood (0.3 mL) at 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h.
-
Processing: Centrifuge at 3000g for 10 min. Acidify plasma with 1% formic acid to stabilize conjugates.
-
Enzymatic Hydrolysis (Optional): To measure "Total Kaempferol," incubate plasma with
-glucuronidase/sulfatase (Helix pomatia) for 2h at 37°C. -
Detection: LC-MS/MS (MRM mode). Monitor transitions for Kaempferol (285/151), K-3-Glucuronide (461/285).
Conclusion & Recommendations
For drug development and nutraceutical formulation:
-
Select Glycosides for Oral Delivery: Kaempferol-3-glucoside is superior to the aglycone for oral formulations due to enhanced water solubility and SGLT1-mediated uptake.
-
Target the Colon for Rutinosides: If the therapeutic target is colonic inflammation (e.g., colitis), use Kaempferol-3-rutinoside, as it resists upper GI absorption and delivers the aglycone directly to the colon.
-
Inhibit Efflux: Co-formulation with bioenhancers (e.g., piperine) that inhibit UGT or P-gp can significantly increase the AUC of free kaempferol.
References
-
In Vivo Exposure of Kaempferol is Driven by Phase II Metabolic Enzymes and Efflux Transporters. PubMed Central (PMC). Available at: [Link]
-
Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats. Biopharmaceutics & Drug Disposition.[9] Available at: [Link]
-
Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum. ACS Omega. Available at: [Link]
-
Dietary Quercetin and Kaempferol: Bioavailability and Potential Cardiovascular-Related Bioactivity in Humans. Nutrients (MDPI). Available at: [Link][6]
-
Comparative Pharmacokinetic and Bioavailability Studies of Monotropein, Kaempferol-3-O-Glucoside... Journal of Men's Health. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijisrt.com [ijisrt.com]
- 5. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COMPARATIVE PHARMACOKINETIC AND BIOAVAILABILITY STUDIES OF MONOTROPEIN, KAEMPFEROL-3-O-GLUCOSIDE, AND QUERCETIN-4’-O-GLUCOSIDE AFTER ORAL AND INTRAVENOUS ADMINISTRATION OF MOTILIPERM IN RATS [jomh.org]
- 8. oss.jomh.org [oss.jomh.org]
- 9. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Purity Assessment Strategies for Kaempferol (3,3',5,7-Tetrahydroxyflavone) Reference Standards
The following guide provides a rigorous technical comparison of purity assessment strategies for Kaempferol reference standards, designed for analytical scientists and quality control professionals.
Executive Summary: The "98%" Ambiguity
In drug development and phytochemical research, the integrity of data is directly proportional to the quality of the reference standard employed. For Kaempferol (3,3',5,7-Tetrahydroxyflavone) , a ubiquitous flavonoid, a label claim of "98% Purity" is often misleading if the assessment method is not specified.
This guide compares the two primary "Gold Standard" methodologies for certifying Kaempferol Reference Materials:
-
The Mass Balance Approach (ISO 17034 compliant): A subtractive method accounting for all impurities (organic, volatile, inorganic).
-
Quantitative NMR (qNMR): A direct, relative primary method measuring the molar ratio of the analyte against a NIST-traceable internal standard.
Key Insight: Reagent-grade Kaempferol characterized solely by HPLC-UV "Area %" often overestimates purity by 2–5% because it fails to detect moisture (hygroscopicity), inorganic salts, and UV-inactive impurities.
Technical Context: The Analyte
-
Molecular Formula: C₁₅H₁₀O₆ (MW: 286.24 g/mol )
-
Critical Properties:
-
Acidity: Contains 4 phenolic hydroxyl groups. The C7-OH is the most acidic (pKa ~6.4). Implication: Mobile phases must be acidified (pH < 3.0) to suppress ionization and prevent peak tailing.
-
Hygroscopicity: Flavonoids strongly adsorb atmospheric moisture. Implication: Water content can reach 3-5% without visible physical change, drastically skewing gravimetric preparation if not accounted for.
-
Comparative Analysis: Mass Balance vs. qNMR
Method A: The Mass Balance Approach (The Subtractive Standard)
This method defines purity (
-
HPLC-UV/MS: Quantifies related flavonoids (Quercetin, Isorhamnetin, Kaempferide).
-
TGA / Karl Fischer: Quantifies residual solvents and water.[12]
-
ROI (Residue on Ignition): Quantifies inorganic salts/ash.
Method B: Quantitative NMR (The Direct Standard)
qNMR measures the resonance signal intensity of Kaempferol protons relative to a high-purity Internal Standard (IS). It is independent of extinction coefficients and does not require reference standards for impurities.
Comparison Table: Performance Metrics
| Feature | Mass Balance (HPLC + TGA + KF) | Quantitative NMR (qNMR) |
| Primary Output | Detailed impurity profile + Purity value | Absolute Purity value (Mass Fraction) |
| Traceability | Indirect (via standards for impurities) | Direct (via NIST-traceable Internal Standard) |
| Bias Risk | High: If an impurity is not detected (e.g., UV-inactive), purity is overestimated. | Low: Only requires one clean signal peak for the analyte. |
| Sample Req. | Low (< 1 mg for HPLC) | High (10–20 mg per replicate for acceptable S/N) |
| Precision (RSD) | Excellent (< 0.5%) | Good (< 1.0%) but dependent on weighing/shimming |
| Blind Spots | UV-inactive organic impurities; non-eluting polymers. | Overlapping signals; paramagnetic impurities. |
Experimental Protocols
Protocol 1: High-Resolution HPLC for Impurity Profiling
Purpose: To separate Kaempferol from structurally similar impurities (e.g., Quercetin, which differs by only one hydroxyl group).
Chromatographic System:
-
Column: C18 End-capped (e.g., 150 mm × 4.6 mm, 3.5 µm or 5 µm).
-
Why: End-capping reduces silanol interactions with phenolic groups.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[6][9]
-
Why: Maintains pH ~2.7, keeping Kaempferol in neutral form (suppressing ionization).
-
-
Gradient:
-
0–2 min: 15% B (Isocratic hold)
-
2–20 min: 15% → 60% B (Linear ramp)
-
20–25 min: 60% → 95% B (Wash)
-
-
Detection: Diode Array Detector (DAD).
-
Quantification: 365 nm (Band I, high specificity for flavonols).
-
Impurity Check: 254 nm (General aromatic detection).
-
Self-Validation Step: Calculate Resolution (
Protocol 2: qNMR Acquisition Parameters
Purpose: To determine absolute mass fraction without reference standards for impurities.
Sample Preparation:
-
Solvent: DMSO-d₆ (High solubility for flavonoids, prevents aggregation).
-
Internal Standard (IS): Dimethyl sulfone (DMSO₂) or Maleic Acid.
-
Criteria: IS signals must not overlap with Kaempferol aromatic region (6.0–8.5 ppm).
-
-
Concentration: Prepare ~10 mg Kaempferol + ~5 mg IS in 600 µL solvent. Weigh to ±0.002 mg precision.
Acquisition Parameters (400 MHz+):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): ≥ 60 seconds.
-
Why: T1 relaxation for aromatic protons can be 5–10s. D1 must be > 5 × T1 to ensure >99.3% magnetization recovery (quantitative accuracy).
-
-
Scans (NS): 32 or 64 (to achieve S/N > 300:1).
-
Temperature: 298 K (Controlled to prevent chemical shift drift).
Visualizations
Diagram 1: The Purity Calculation Logic (Mass Balance vs. HPLC Area%)
This diagram illustrates why "Area %" is not "Purity."
Caption: Comparison of "Area %" (Reagent Grade) vs. "Mass Balance" (Reference Standard Grade). Note how water and salts are invisible to HPLC-UV.
Diagram 2: Kaempferol Impurity Profiling Workflow
This diagram outlines the decision tree for identifying impurities.
Caption: HPLC impurity identification logic based on Relative Retention Time (RRT) typical for C18 columns.
References
-
International Organization for Standardization (ISO). (2016).[14] ISO 17034:2016 - General requirements for the competence of reference material producers.[14][Link]
-
Napolitano, J. G., et al. (2013). "The Role of Quantitative NMR in the Certification of Organic Reference Materials." Journal of AOAC International. [Link]
-
Gao, B., et al. (2015). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Products [chemicea.com]
- 4. ijpsr.com [ijpsr.com]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Method for Separation of Rutin and Kaempferol on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijariie.com [ijariie.com]
- 11. veeprho.com [veeprho.com]
- 12. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 13. akjournals.com [akjournals.com]
- 14. researchgate.net [researchgate.net]
Synergistic Efficacy of 3,3',5,7-Tetrahydroxyflavone (Luteolin) in Combinatorial Chemotherapy: A Technical Comparison Guide
Executive Summary & Rationale
3,3',5,7-Tetrahydroxyflavone, widely known as Luteolin , is a naturally occurring polyphenolic flavone that has gained significant traction in oncological drug development. While conventional chemotherapeutics (e.g., cisplatin, doxorubicin, oxaliplatin) remain the standard of care, their clinical utility is frequently bottlenecked by dose-limiting off-target toxicities and the rapid onset of acquired chemoresistance.
Luteolin acts as a potent chemosensitizer. By concurrently modulating multiple signal transduction pathways—such as PI3K/AKT, MAPK, and p53—Luteolin not only amplifies the apoptotic efficacy of primary chemotherapeutics but also exerts a cytoprotective effect on healthy tissues[1][2]. This guide provides a comprehensive comparative analysis of Luteolin's synergistic interactions with frontline chemotherapeutics, supported by validated experimental protocols designed for drug development professionals.
Mechanistic Overview of Synergistic Action
The combinatorial power of Luteolin lies in its pleiotropic mechanism of action. When co-administered with DNA-damaging agents or mitotic inhibitors, Luteolin prevents the activation of compensatory survival pathways in malignant cells. For instance, Luteolin downregulates anti-apoptotic proteins (Bcl-2, Bcl-xL) and survival kinases (Akt, mTOR), while simultaneously upregulating pro-apoptotic mediators (Bax, Caspase-3, p21)[2]. Furthermore, Luteolin mitigates systemic toxicities, such as doxorubicin-induced cardiotoxicity and cisplatin-induced nephrotoxicity, primarily through targeted reactive oxygen species (ROS) scavenging in non-malignant cells[2][3].
Mechanistic pathways of Luteolin and chemotherapeutics synergistic action and toxicity mitigation.
Comparative Analysis of Luteolin-Chemotherapeutic Combinations
To objectively evaluate Luteolin's utility as an adjuvant, the following table synthesizes quantitative and qualitative experimental outcomes across various chemotherapeutic classes and cancer models.
| Chemotherapeutic Agent | Target Cancer Models | Synergistic Mechanism of Action | Key Experimental Outcomes |
| Oxaliplatin | Colorectal Carcinoma (HCT116) | Inhibits HO-1-mediated cytoprotection; upregulates p53-dependent apoptosis. | Synergistic suppression of xenograft tumor growth; increased cleaved PARP[4]. |
| Doxorubicin | Breast Cancer (MCF-7), Hepatocellular Carcinoma | Downregulates PI3K/AKT/mTOR; scavenges ROS in non-malignant tissues. | Enhanced apoptosis in tumors; significant attenuation of cardiotoxicity[3]. |
| Cisplatin | Ovarian, Colon, HeLa | Modulates MAPK pathway; increases Nrf2-p53 interaction. | Overcomes chemoresistance; mitigates cisplatin-induced nephrotoxicity[2][5]. |
| 5-Fluorouracil (5-FU) | Colorectal, Gastric Cancer | Regulates PTEN/AKT/mTOR signaling; reduces VEGF production. | Synergistic growth inhibition; profound reduction in tumor angiogenesis[6]. |
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for assessing combinatorial efficacy. Every step is grounded in strict pharmacological causality.
Protocol 1: In Vitro Synergy Assessment (Chou-Talalay Method)
This protocol quantifies the synergistic, additive, or antagonistic effects of Luteolin combined with a chemotherapeutic agent.
-
Cell Synchronization & Seeding: Seed target cells (e.g., HCT116 or MCF-7) at
cells/well in 96-well plates and incubate overnight.-
Causality: Allowing cells to adhere and enter the log-growth phase ensures that the baseline cellular metabolism is uniform, minimizing variance in drug uptake and standardizing the response baseline.
-
-
Combinatorial Dosing (Constant Ratio Design): Treat cells with Luteolin and the chemotherapeutic agent individually and in combination at a constant equipotent ratio (e.g., 0.25×, 0.5×, 1×, 2×, 4× of their respective IC50 values).
-
Causality: A constant ratio design is mathematically required by the median-effect equation to accurately compute the Combination Index (CI), distinguishing true synergy from mere additive toxicity.
-
-
Viability Quantification via CCK-8: After 48-72 hours, add 10 µL of Cell Counting Kit-8 (CCK-8) reagent per well and incubate for 2 hours before reading absorbance at 450 nm.
-
Causality: CCK-8 utilizes WST-8, which yields a highly water-soluble formazan dye. Unlike MTT, it does not require toxic DMSO solubilization, thereby preserving cell architecture and preventing artifactual absorbance readings.
-
-
Data Synthesis: Input dose-response data into CompuSyn software to generate a Fa-CI plot (Fraction affected vs. Combination Index).
-
Causality: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. This provides an objective, self-validating mathematical proof of combinatorial efficacy[5].
-
Protocol 2: In Vivo Xenograft Efficacy & Toxicity Evaluation
This protocol evaluates the translation of in vitro synergy to a living organism while monitoring off-target toxicity.
-
Subcutaneous Tumor Implantation: Inject
cancer cells suspended in Matrigel into the right flank of 6-week-old athymic nude mice.-
Causality: Athymic mice lack a thymus and mature T-cells, preventing the immunological rejection of human cancer cell lines while allowing the formation of a functional tumor microenvironment necessary for drug interaction studies.
-
-
Stratified Dosing Regimen: Once tumors reach ~100 mm³, randomize mice into four groups: Vehicle control, Luteolin monotherapy (e.g., 10-20 mg/kg), Chemotherapy monotherapy (e.g., Oxaliplatin 5 mg/kg), and Combination. Administer intraperitoneally (i.p.).
-
Causality: Randomization at a standardized tumor volume ensures that differences in final tumor burden are strictly attributable to the pharmacological intervention rather than baseline physiological variances[4].
-
-
Histological & Systemic Toxicity Analysis: Monitor tumor volume (
) and body weight twice weekly. Post-euthanasia, perform Immunohistochemistry (IHC) on tumor sections for cleaved PARP and Ki-67, and H&E staining on cardiac/renal tissues.-
Causality: IHC validates the molecular mechanism (apoptosis vs. necrosis) within the tumor, while organ histology and body weight tracking self-validate the hypothesis that Luteolin mitigates systemic chemotherapy-induced toxicity[3].
-
Conclusion
The integration of 3,3',5,7-Tetrahydroxyflavone (Luteolin) into existing chemotherapeutic regimens represents a highly viable strategy for overcoming dose-limiting toxicities and chemoresistance. By simultaneously suppressing survival pathways (PI3K/AKT) and enhancing apoptotic signaling (p53/Caspase-3), Luteolin achieves a dual-action profile: it sensitizes malignant cells to DNA damage while shielding healthy tissues via ROS scavenging. Drug development professionals should prioritize formulating advanced nanodelivery systems (e.g., polymeric micelles) to overcome Luteolin's inherent poor aqueous solubility and maximize its synergistic clinical potential.
References
1.[1] Therapeutic Potential of Luteolin on Cancer - PMC, nih.gov.[Link] 2.[3] Luteolin Attenuates Doxorubicin-Induced Cytotoxicity to MCF-7 Human Breast Cancer Cells, jst.go.jp.[Link] 3.[5] Co-administration of Chrysin and Luteolin with Cisplatin and Topotecan Exhibits a Variable Therapeutic Value in Human Cancer Cells, HeLa - PMC, nih.gov.[Link] 4.[2] Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC, nih.gov.[Link] 5. Current situation and research progress of luteolin in the treatment of gastrointestinal malignant tumors - PMC, nih.gov.[Link] 6.[4] Luteolin Synergistically Enhances Antitumor Activity of Oxaliplatin in Colorectal Carcinoma via AMPK Inhibition - MDPI, mdpi.com.[Link]
Sources
- 1. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luteolin Attenuates Doxorubicin-Induced Cytotoxicity to MCF-7 Human Breast Cancer Cells [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. Co-administration of Chrysin and Luteolin with Cisplatin and Topotecan Exhibits a Variable Therapeutic Value in Human Cancer Cells, HeLa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current situation and research progress of luteolin in the treatment of gastrointestinal malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 3,3',5,7-Tetrahydroxyflavone synthesis pathways
As a Senior Application Scientist, I approach the synthesis of 3,3',5,7-Tetrahydroxyflavone (commonly known as Luteolin) not merely as a set of chemical recipes, but as a complex system of thermodynamic, biological, and economic trade-offs. Luteolin is a potent dietary flavonoid with well-documented anti-inflammatory, antioxidant, and anti-cancer properties. However, its clinical and commercial translation has historically been bottlenecked by the challenge of reproducible, high-yield, and high-purity synthesis.
This guide objectively compares the performance of current luteolin production methodologies—ranging from traditional plant extraction and total chemical synthesis to advanced semi-synthesis and engineered microbial biosynthesis. By examining the causality behind these experimental choices, we can establish self-validating protocols for reproducible scale-up.
The Biochemical Landscape: Synthesis Pathways Overview
To understand the reproducibility of luteolin production, we must first map the distinct pathways utilized in modern laboratories:
-
Natural Extraction: Direct extraction from biomass (e.g., Reseda luteola or Schisandra chinensis). While conceptually simple, it suffers from severe batch-to-batch variability and massive solvent waste [1].
-
Total Chemical Synthesis: Assembling the flavonoid skeleton from basic precursors like 1,3,5-trimethoxybenzene. This requires harsh reagents, multi-day reactions, and yields are often restricted to 40-47% [2].
-
Chemical Semi-Synthesis: The current industrial standard. It utilizes abundant, low-cost plant glycosides (like Rutin) and converts them into high-purity luteolin via alkaline hydrolysis and reduction [3].
-
Microbial Biosynthesis: The "green" frontier. Engineered microbes (e.g., Streptomyces albus or E. coli) express the plant phenylpropanoid pathway to produce luteolin de novo from L-tyrosine [4].
Caption: Luteolin synthesis pathways: Microbial biosynthesis vs. Chemical semi-synthesis.
Comparative Performance Analysis
To determine the most viable route for research or commercial scale-up, we must evaluate these pathways across critical performance metrics.
Table 1: Quantitative Comparison of Luteolin Production Methods
| Synthesis Method | Primary Substrate | Typical Yield | Purity | Scalability | Environmental Impact |
| Natural Extraction | S. chinensis / R. luteola | 0.22 - 14 mg/g | Low (Requires HPLC) | Low | High (Solvent waste) |
| Total Synthesis | 1,3,5-Trimethoxybenzene | 40 - 47% | >95% | Medium | High (Harsh reagents) |
| Semi-Synthesis | Rutin | 65 - 72% | >98% | High | Low (Aqueous base) |
| Biosynthesis | L-Tyrosine / Glucose | 2 - 4 mg/L | >99% | Medium (Bottlenecked) | Very Low (Green) |
Causality in Performance Discrepancies:
-
Why does Semi-Synthesis outperform Total Synthesis? Total synthesis relies on multi-step condensations (e.g., Claisen-Schmidt) that require strict anhydrous conditions and toxic catalysts (like BF3-Et2O), leading to cumulative yield losses [2]. Semi-synthesis leverages nature's pre-assembled flavonoid backbone (Rutin), requiring only targeted demethylation and hydrolysis [3].
-
Why is Microbial Biosynthesis currently bottlenecked? While Streptomyces albus can successfully synthesize apigenin, the final conversion to luteolin requires Flavonoid 3'-hydroxylase (F3'H). F3'H is a plant cytochrome P450 enzyme. Prokaryotes lack the native endomembrane systems and specific P450 reductases required for its optimal folding and electron transfer, resulting in low titers (~4 mg/L) [4].
Step-by-Step Experimental Methodologies
A protocol is only as good as its internal logic. Below are two self-validating protocols representing the most scalable chemical route and the most promising biological route.
Protocol A: High-Yield Semi-Synthesis of Luteolin from Rutin
This protocol utilizes an optimized alkaline hydrolysis system [3].
Mechanistic Rationale:
-
Why KOH over NaOH? Potassium hydroxide provides superior catalytic turnover for the cleavage of the rutinoside moiety compared to sodium hydroxide.
-
Why Na₂S₂O₄ (Sodium Dithionite)? Luteolin contains a highly reactive catechol group (ortho-diphenol) on its B-ring. Under alkaline conditions at 80°C, this group rapidly auto-oxidizes into quinones. Na₂S₂O₄ acts as a sacrificial reducing agent, preserving the structural integrity of the flavonoid.
Procedure:
-
Preparation: In a 500 mL round-bottom flask, dissolve 5.0 g (8.19 mmol) of Rutin and 9.26 g (163.8 mmol) of KOH in 100 mL of deionized water.
-
Reduction & Heating: Heat the solution to 80 °C under continuous magnetic stirring. Add 11.0 g (63.18 mmol) of Na₂S₂O₄ in small, sequential batches to prevent sudden exothermic gas evolution.
-
Reaction: Maintain the reaction at 80 °C for 12 hours. (Note: For rapid screening, microwave-assisted heating at 300W can reduce this to 1-2 hours).
-
Precipitation: Filter the resulting solid and wash sequentially with deionized water and cold ethanol.
-
Acidification: Dissolve the solid in methanol. Dropwise, add 1 M HCl until the pH reaches 3.0–4.0. Causality: Flavonoids are highly soluble in base but precipitate efficiently in mild acid due to the protonation of their phenolic hydroxyl groups.
-
Recovery: Remove the solvent via rotary evaporation. Vacuum dry the yellow solid to yield Luteolin (~69.5% yield, 98.3% HPLC purity).
Protocol B: De Novo Microbial Biosynthesis in Streptomyces albus
This protocol outlines the heterologous expression of the luteolin pathway [4].
Mechanistic Rationale:
-
Why use TAL instead of PAL? The native plant pathway uses Phenylalanine Ammonia Lyase (PAL) and Cinnamate 4-hydroxylase (C4H). Because C4H is a membrane-bound P450, it expresses poorly in bacteria. Substituting Tyrosine Ammonia Lyase (TAL) allows the direct conversion of L-tyrosine to p-coumaric acid, elegantly bypassing the P450 bottleneck.
Procedure:
-
Plasmid Construction: Assemble the pLUT plasmid containing a six-gene cassette: TAL, 4CL, CHS, CHI, FNS, and F3'H under the control of the strong constitutive promoter PermE*.
-
Transformation: Introduce pLUT into Streptomyces albus via protoplast transformation or conjugation.
-
Fermentation: Culture the engineered strain in R5A liquid medium at 30 °C for 120 hours. Supplement the media with 1 mM L-tyrosine at 48 hours to drive metabolic flux.
-
Extraction: Lyse the cells and perform a liquid-liquid extraction using ethyl acetate (1:1 v/v).
-
Validation: Concentrate the organic phase and analyze via LC-MS (Liquid Chromatography-Mass Spectrometry) against a commercial luteolin standard.
Experimental Workflow & Validation Logic
Reproducibility demands a closed-loop validation system. Whether utilizing chemical semi-synthesis or biological fermentation, the analytical feedback loop dictates process optimization.
Caption: Self-validating experimental workflow for reproducible luteolin production.
Conclusion & Strategic Recommendations
For drug development professionals requiring immediate, gram-to-kilogram scale quantities of 3,3',5,7-Tetrahydroxyflavone with high reproducibility, Chemical Semi-Synthesis from Rutin is unequivocally the superior choice. It bypasses the thermodynamic hurdles of total synthesis while offering >98% purity.
However, for researchers focused on long-term, sustainable supply chains, Microbial Biosynthesis represents the future. The immediate engineering priority for the field must be the directed evolution or co-expression of compatible P450 reductases to resolve the F3'H hydroxylation bottleneck.
References
1.[4] Marín, L., et al. "De Novo Biosynthesis of Apigenin, Luteolin, and Eriodictyol in the Actinomycete Streptomyces albus and Production Improvement by Feeding and Spore Conditioning." Frontiers in Microbiology, 2017. Link 2.[1] Wang, Y., et al. "Optimization of Extraction of Luteolin from Schisandra chinensis by Ionic Liquid–Enzyme Complex System and Antioxidant Study Analysis." MDPI, 2024. Link 3.[3] Zhang, X., et al. "Identification Mechanisms of Luteolin Improve the Storability and Resistance to Botrytis cinerea in Tomato." Journal of Agricultural and Food Chemistry (ACS Publications), 2025. Link 4.[2] Zhang, J., et al. "Modified Syntheses of the Dietary Flavonoid Luteolin." Journal of Chemical Research, 2015. Link
Sources
- 1. Optimization of Extraction of Luteolin from Schisandra chinensis by Ionic Liquid–Enzyme Complex System and Antioxidant Study Analysis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. De Novo Biosynthesis of Apigenin, Luteolin, and Eriodictyol in the Actinomycete Streptomyces albus and Production Improvement by Feeding and Spore Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Extraction Efficiency: Supercritical Fluid (SFE) vs. Solvent Extraction (SE)
A Comparative Technical Guide for Drug Development
Executive Summary: The Efficiency Paradox
In pharmaceutical isolation, "efficiency" is often a trade-off between mass transfer rate and selectivity . Traditional Solvent Extraction (SE)—including Soxhlet and maceration—relies on prolonged contact time and thermal energy to overcome solubility barriers. While low-cost to implement, it is a "blunt instrument," often co-extracting impurities (chlorophyll, waxes) that burden downstream purification.
Supercritical Fluid Extraction (SFE), primarily using CO₂, fundamentally alters this paradigm by using a solvent with tunable density . By modulating pressure and temperature, SFE achieves gas-like diffusivity (high mass transfer) with liquid-like solvating power.
The Bottom Line: SFE is the superior choice for lipophilic and thermally labile APIs, offering 3-4x faster processing and >99% solvent recovery. SE remains relevant for highly polar compounds or early-stage, low-budget screening where throughput is not critical.
Mechanistic Principles: Tunable Density vs. Static Solvation
To optimize extraction, one must understand the physical chemistry driving the separation.
Solvent Extraction (SE)
SE is governed by Nernst’s distribution law. The efficiency depends entirely on the solubility parameter (
-
Limitation: Once the solvent is chosen (e.g., Hexane
MPa ), its solvating power is fixed. You cannot "tune" hexane to grab a terpene but ignore a wax; you can only change temperature, which risks degradation.
Supercritical Fluid Extraction (SFE)
SFE utilizes a fluid above its critical point (
-
The Advantage: Near the critical point, small changes in pressure result in large changes in density.
-
Tunability: At 100 bar, CO₂ may extract volatile terpenes. At 300 bar, the density increases, allowing it to solubilize heavier cannabinoids or lipids. This allows for fractionation —pulling different compounds sequentially from the same biomass.
Strategic Decision Framework
Before designing a protocol, use this logic flow to determine the viability of SFE versus SE for your target analyte.
Figure 1: Decision matrix for selecting extraction methodology based on analyte physicochemical properties.
Experimental Benchmark: Cannabinoid Isolation Case Study
The following protocols represent a validated comparison for extracting cannabinoids (THC/CBD) from Cannabis sativa. This matrix is chosen because it contains both volatile terpenes (light fraction) and cannabinoids (heavy fraction), making it ideal for benchmarking.
Protocol A: Supercritical CO₂ Extraction (SFE)
System: Pilot-scale SFE unit with fractionation separators.
1. Sample Preparation:
-
Milling: Grind dried biomass to a particle size of 300–500 µm. Why: Increases surface area for mass transfer but prevents "channeling" (CO₂ bypassing the material) that occurs with overly fine powder.
-
Decarboxylation (Optional): Heat at 115°C for 40 mins if targeting neutral cannabinoids (THC) rather than acids (THCa).
2. Extraction Parameters (The "Sweet Spot"):
-
Pressure: 300 bar (High density for max yield).
-
Temperature: 45°C (Low enough to preserve terpenes, high enough to ensure diffusivity).
-
Flow Rate: 15–20 g/min CO₂.
-
Co-solvent: None (for highest purity) or 5% Ethanol (for highest yield).
3. Fractionation (The SFE Advantage):
-
Separator 1: Set to 150 bar / 40°C. Waxes precipitate here.
-
Separator 2: Set to 45 bar / 25°C. Cannabinoids and terpenes precipitate here.
4. Collection:
-
Depressurize Separator 2 to collect the crude oil. The CO₂ recycles back to the pump.
Protocol B: Soxhlet Extraction (Ethanol)
System: Standard Soxhlet apparatus with reflux condenser.
1. Sample Preparation:
-
Place 10g of milled biomass into a cellulose thimble.
2. Solvent Setup:
-
Add 300mL of food-grade Ethanol (99%) to the round-bottom flask.
-
Note: Ethanol is chosen over Hexane for safety, though Hexane is more selective for non-polars.
3. Extraction Cycle:
-
Heat flask to ~85°C (Ethanol boiling point 78°C).
-
Run for 8 hours (approx. 15–20 siphon cycles).
-
Mechanism:[1] Fresh solvent repeatedly washes the solid, establishing a concentration gradient.
4. Post-Processing:
-
Evaporation: Rotary evaporator at 40°C under vacuum to remove solvent.
-
Winterization (Critical): Redissolve in ethanol, freeze at -20°C for 24h to precipitate waxes, then filter. Why: Soxhlet extracts everything, including heavy waxes that SFE can exclude via fractionation.
Data Analysis & Performance Metrics
The following data summarizes comparative runs targeting bioactive recovery.
| Metric | Supercritical Fluid Extraction (SFE) | Soxhlet Extraction (Ethanol) | Analysis |
| Total Extraction Time | 2 - 3 Hours | 8 - 12 Hours | SFE is ~4x faster due to high diffusivity of supercritical CO₂. |
| Yield (Mass %) | 14 - 18% | 16 - 20% | SE yields are often higher, but this includes undesirable waxes/chlorophyll. |
| Purity (Target Analyte) | High (Golden Oil) | Low (Dark Green/Black) | SE co-extracts chlorophyll (polar), requiring activated carbon scrubbing. |
| Solvent Consumption | Negligible (Recycled CO₂) | High (Requires Recovery) | SFE is a "Green Chemistry" standard. |
| Thermal Degradation | Minimal (Anaerobic, <50°C) | Moderate (Prolonged heat) | SFE preserves volatile terpenes that are lost in Soxhlet evaporation. |
Key Insight: While Soxhlet may show a higher crude yield, the usable yield of the target molecule is often comparable or superior in SFE after the necessary purification steps for Soxhlet are accounted for [1, 5].
Process Visualization: The SFE Loop
Understanding the recycling capability of SFE is crucial for evaluating its economic viability.
Figure 2: Closed-loop Supercritical CO₂ extraction workflow showing solvent recycling.
Operational Considerations & Safety
Capital vs. Operating Expenditure (CapEx vs. OpEx)
-
SFE: High CapEx ($50k - $500k+). Requires ASME-rated pressure vessels and specialized pumps. Low OpEx due to solvent recycling and automation.
-
SE: Low CapEx (<$5k for glassware). High OpEx due to solvent purchase, disposal costs, and energy for evaporation.
Safety Profile
-
SFE: CO₂ is non-toxic and non-flammable.[2] The primary risk is high pressure (asphyxiation risk if leaks occur in confined spaces).
-
SE: Organic solvents (Hexane, Ethanol) are highly flammable and neurotoxic (Hexane). Requires explosion-proof (ATEX) environments and fume hoods.
Conclusion
For modern drug development, Supercritical Fluid Extraction (SFE) is the benchmark for efficiency when targeting non-polar to moderately polar compounds. Its ability to "tune" selectivity reduces downstream processing steps (like winterization and chlorophyll removal), which ultimately lowers the cost-per-gram of the final isolate despite higher upfront equipment costs.
Recommendation:
-
Choose SFE for: Lipophilic APIs, high-throughput manufacturing, and green chemistry compliance.
-
Choose Solvent Extraction for: Highly polar compounds (unless using SFE+Cosolvent), preliminary R&D screening, or low-volume production where CapEx is the primary constraint.
References
-
BenchChem. (2025).[2] A Comparative Analysis of Santonin Extraction: Soxhlet vs. Supercritical Fluid Extraction (SFE). BenchChem Guides.
-
Erstfeld, K. M., & Chen, C. Y. (1998).[3] Comparison of Supercritical Fluid and Soxhlet Extraction Methods for the Determination of Chlorothalonil From Cranberry Bog Soils. Journal of Agricultural and Food Chemistry.
-
Qamar, S., et al. (2021). Effects of Ethanol on the Supercritical Carbon Dioxide Extraction of Cannabinoids. MDPI Separations.
-
Herrero, M., et al. (2010). Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds. Journal of Chromatography A.
-
ExtraktLAB. (2022). Pros and Cons of CO2 Extraction Method vs Ethanol Extraction. ExtraktLAB Resources.
Sources
- 1. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparison of Supercritical Fluid and Soxhlet Extraction Methods for the Determination of Chlorothalonil from Cranberry Bog Soils - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirmatory Tests for 3,3',5,7-Tetrahydroxyflavone (Kaempferol) in Complex Mixtures: A Comparative Technical Guide
Executive Summary
3,3',5,7-Tetrahydroxyflavone, commonly known as Kaempferol , is a flavonol antioxidant ubiquitous in plant matrices (e.g., Ginkgo biloba, Camellia sinensis) and biological fluids.[1][2][3][4][5][6][7] In complex mixtures, Kaempferol rarely exists as a free aglycone; it is typically bound as various O-glycosides (e.g., astragalin).
This guide provides a rigorous technical comparison of confirmatory testing methodologies. While HPLC-DAD serves as a robust screening tool, LC-MS/MS (MRM mode) is identified as the requisite confirmatory standard for trace analysis in complex matrices due to its superior selectivity. NMR remains the absolute structural validator but requires prior isolation.
Part 1: The Analyte Profile
Before selecting a protocol, the physicochemical behavior of the analyte must be understood to prevent experimental artifacts (e.g., oxidation or hydrolysis during extraction).
| Property | Specification |
| IUPAC Name | 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one |
| Common Name | Kaempferol |
| Molecular Formula | C₁₅H₁₀O₆ |
| Molecular Weight | 286.24 g/mol |
| pKa Values | pKa₁ ≈ 6.34 (7-OH), pKa₂ ≈ 8.22 (4'-OH) |
| Solubility | Soluble in hot ethanol, methanol, DMSO, diethyl ether. Poorly soluble in water. |
| UV Maxima | Band II: ~265 nm (Benzoyl); Band I: ~365 nm (Cinnamoyl) |
Part 2: Comparative Methodology
Method A: HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection)
Role: Routine Quantification & Purity Profiling. Mechanism: Separation based on hydrophobicity (C18) followed by spectral confirmation using the specific flavonol UV footprint.
Experimental Protocol
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 × 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (Suppresses ionization of phenolic hydroxyls, sharpening peaks).
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient: 0–5 min (15% B), 5–25 min (15%→65% B), 25–30 min (65%→100% B).
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: 365 nm (primary) and 254 nm (secondary).
Supporting Data & Validation
-
Retention Time: Typically elutes between Quercetin and Apigenin due to the single hydroxyl group difference on the B-ring.
-
LOD/LOQ: Limit of Detection is approximately 0.01–0.03 µg/mL in clean extracts.
-
Spectral Match: The DAD must show two absorption bands. A bathochromic shift with reagents (e.g., NaOAc) can confirm the 7-OH position, though this is rarely done on-column.
Method B: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Role: Confirmatory Identification in Complex Matrices (Biofluids/Crude Extracts). Mechanism: Uses Multiple Reaction Monitoring (MRM) to filter specific precursor-to-product ion transitions, eliminating matrix interference.
Experimental Protocol
-
Ionization Source: Electrospray Ionization (ESI) in Negative Mode (Phenolic protons deprotonate easily).
-
Precursor Ion: [M-H]⁻ at m/z 285.0.
-
Collision Energy: Optimized per transition (typically 25–40 eV).
Confirmatory Transitions (MRM)
| Transition | Origin | Purpose |
| 285.0 → 151.0 | Retro-Diels-Alder (RDA) cleavage of C-ring | Quantifier (High abundance) |
| 285.0 → 239.0 | Loss of CO + H₂O | Qualifier 1 (Structural confirmation) |
| 285.0 → 217.0 | Loss of C₃O₂ (Ring contraction) | Qualifier 2 (High specificity) |
Causality: The negative mode is preferred over positive mode because Kaempferol forms stable phenoxide ions, yielding 10–50x higher sensitivity than protonated species in positive mode.
Method C: Nuclear Magnetic Resonance (NMR)
Role: Absolute Structural Elucidation (Requires >95% purity). Context: Used only after isolation (e.g., via semi-prep HPLC) to distinguish Kaempferol from isobaric isomers (e.g., Luteolin, though MW differs by 2 Da, fragmentation can be similar).
1H NMR Data (400 MHz, DMSO-d₆)
-
A-Ring (5,7-OH): Two meta-coupled doublets at δ 6.18 (d, J=2.0 Hz, H-6) and δ 6.40 (d, J=2.0 Hz, H-8) .[9]
-
B-Ring (4'-OH): AA'BB' system. Two doublets at δ 6.91 (d, J=8.8 Hz, H-3',5') and δ 8.03 (d, J=8.8 Hz, H-2',6') .
-
C-Ring: Signal absent for H-3 (substituted by OH).
Part 3: Comparative Analysis & Decision Matrix
The following table synthesizes experimental performance data to guide method selection.
| Feature | HPLC-DAD | LC-MS/MS (Triple Quad) | NMR (1H) |
| Primary Use | QC, Standardization | Trace Analysis, Bioavailability | De Novo Identification |
| Sensitivity (LOD) | ~0.03 µg/mL | < 0.5 ng/mL | ~100 µg (requires mass) |
| Specificity | Moderate (Co-elution risk) | High (Mass + Fragmentation) | Absolute |
| Matrix Tolerance | Low (Needs clean-up) | High (MRM filters noise) | Low (Needs pure compound) |
| Throughput | High (15-30 min) | Very High (5-10 min) | Low |
| Cost | Low | High | Medium |
Part 4: Strategic Workflow (Visualization)
The following diagram illustrates the decision logic for processing a complex mixture (e.g., plant extract or plasma) to confirm Kaempferol presence.
Caption: Workflow for the extraction, screening, and confirmation of Kaempferol. Acid hydrolysis is a critical initial step to convert diverse glycosides into the single aglycone target.
References
-
National Institutes of Health (NIH). (2015). Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae. Available at: [Link]
-
Journal of Food and Drug Analysis. (2012). Investigation of optimum extraction conditions for determination of quercetin and kaempferol in coriander. Available at: [Link]
-
FooDB. (n.d.). 1H NMR Spectrum (1D, 90 MHz, DMSO-d6, experimental) for Kaempferol. Available at: [Link]
-
Molecules (MDPI). (2019). Extraction and Isolation of Kaempferol Glycosides from the Leaves and Twigs of Lindera neesiana. Available at: [Link]
Sources
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. Isolation of kaempferol-3-rutinoside from the leaf extract of Sideroxylon foetidissimum subsp. Gaumeri [scielo.org.mx]
- 3. akjournals.com [akjournals.com]
- 4. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. informaticsjournals.co.in [informaticsjournals.co.in]
- 8. ijariie.com [ijariie.com]
- 9. efashare.b-cdn.net [efashare.b-cdn.net]
Safety Operating Guide
3,3',5,7-Tetrahydroxyflavone proper disposal procedures
Standard Operating Procedure: Handling, Spill Response, and Disposal of 3,3',5,7-Tetrahydroxyflavone (Luteolin)
As application scientists and drug development professionals, we frequently utilize 3,3',5,7-Tetrahydroxyflavone (commonly known as Luteolin, CAS 491-70-3) in high-throughput screening and in vitro assays due to its potent kinase inhibition and antioxidant properties. While naturally occurring, laboratory-grade Luteolin presents specific occupational hazards—primarily as a skin, eye, and respiratory irritant ()[1]. Proper disposal and spill mitigation are not just regulatory formalities; they are critical operational protocols designed to protect personnel and prevent environmental contamination.
This guide provides a self-validating, step-by-step operational plan for the safe handling, accumulation, and disposal of Luteolin waste, strictly adhering to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards ()[2].
Hazard Assessment & Operational Implications
To design an effective disposal strategy, we must first understand the causality behind the chemical's hazards. Luteolin is highly chromophoric (presenting as a yellow powder) and is typically handled either as a dry solid or dissolved in highly penetrative carrier solvents like Dimethyl Sulfoxide (DMSO).
| Property / Hazard Class | Classification / Value | Operational & Disposal Implication |
| Physical State | Solid (Yellow crystalline powder) | High risk of aerosolization. Dry sweeping is strictly prohibited to avoid inhalation ()[3]. |
| Skin Irritation | Category 2 (H315) | Mandates nitrile gloves. Carrier solvents (DMSO) can facilitate rapid dermal absorption ()[1]. |
| Eye Irritation | Category 2 (H319) | Mandates splash-proof safety goggles during transfer and waste consolidation ()[4]. |
| Respiratory Irritation | STOT SE 3 (H335) | All powder transfers and waste bulking must occur within a certified chemical fume hood ()[5]. |
| Environmental Hazard | Aquatic toxicity potential | Cannot be disposed of via sink/drain. Must be collected for incineration ()[5]. |
Luteolin Waste Management & Disposal Workflow
Caption: Workflow for the containment, accumulation, and disposal of Luteolin laboratory waste.
Step-by-Step Methodologies
Protocol 1: Routine Laboratory Disposal (Satellite Accumulation)
Under EPA RCRA regulations, hazardous waste must be managed at or near the point of generation in a designated Satellite Accumulation Area (SAA) ()[6].
-
Segregation: Ensure the waste container is chemically compatible with Luteolin and its solvent (e.g., high-density polyethylene (HDPE) or glass). Do not mix Luteolin waste with strong oxidizing agents, as this can trigger exothermic reactions ()[7].
-
Labeling: The moment the first drop or grain of waste enters the container, affix a label clearly reading "Hazardous Waste" ()[8]. Spell out "3,3',5,7-Tetrahydroxyflavone" and the carrier solvent (e.g., "DMSO 99%, Luteolin <1%"). Causality: Abbreviations are legally non-compliant and can lead to dangerous fuel-blending errors during incineration ()[9].
-
Sealing: Keep the container tightly capped at all times unless actively adding waste. Leaving a funnel in the container violates EPA emission standards ()[9].
-
Time Limits: Once the SAA container reaches its volume limit, it must be dated and transferred to a Central Accumulation Area (CAA) within 3 days (72 hours) ()[7].
Protocol 2: Solid Spill Response (Powder)
Because Luteolin is a respiratory irritant (H335), dry sweeping is strictly prohibited as it aerosolizes the active pharmaceutical ingredient (API) ()[3].
-
Containment: Don a lab coat, nitrile gloves, and safety goggles ()[4].
-
Wet-Wiping: Dampen a disposable laboratory wipe with 70% ethanol or water. Gently place it over the powder to suppress dust formation ()[3].
-
Collection: Carefully wipe up the material, folding the wipe inward to trap the powder.
-
Self-Validation: Luteolin is highly chromophoric. Inspect the spill area; if a yellow tint remains, residual compound is present. Repeat the wet-wipe process until the surface is completely clear.
-
Disposal: Place the contaminated wipes into a designated solid hazardous waste container using non-sparking tools ()[10].
Protocol 3: Liquid Spill Response (DMSO/Ethanol Solutions)
Luteolin is frequently dissolved in DMSO for biological assays. DMSO rapidly penetrates dermal barriers, carrying dissolved solutes into the bloodstream. A liquid spill elevates the exposure risk from a localized irritant to a systemic hazard.
-
Isolation: Immediately evacuate personnel from the immediate spill zone and ensure the fume hood sash is lowered to an appropriate working height ()[4].
-
Absorption: Apply an inert, finely powdered liquid-binding material (such as diatomaceous earth or universal chemical binders) directly onto the spill ()[4]. Causality: Inert binders safely sequester the penetrative solvent without causing secondary exothermic reactions.
-
Recovery: Use a disposable scraper to collect the saturated absorbent. Transfer it to a sealable hazardous waste container.
-
Decontamination: Scrub the surface with an alcohol-based solvent (e.g., isopropanol or ethanol) to solubilize and remove any remaining Luteolin film, validating cleanliness via the complete absence of yellow residue ()[4].
References
1. - Central Washington University EH&S 2. - Echemi 3. - CPAChem 4. - Columbia University Research 5. - ChemicalBook 6. - Lab Manager 7. - Carl ROTH 8. - MedChemExpress 9. - US Environmental Protection Agency (EPA) 10. - National Institutes of Health (NIH) / NCBI Bookshelf
Sources
- 1. cpachem.com [cpachem.com]
- 2. epa.gov [epa.gov]
- 3. carlroth.com [carlroth.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. echemi.com [echemi.com]
Personal protective equipment for handling 3,3',5,7-Tetrahydroxyflavone
Executive Summary & Risk Context
3,3',5,7-Tetrahydroxyflavone (Kaempferol) is a naturally occurring flavonol widely used in drug development for its antioxidant and anti-inflammatory properties.[1][2][3] While often perceived as a "natural" dietary compound, laboratory-grade Kaempferol presents distinct risks compared to dietary consumption.
In its pure, concentrated powder form, Kaempferol is a respiratory irritant and a suspected mutagen (Muta. 2) .[1] The primary safety vector is particulate inhalation during weighing and dermal absorption when solubilized in penetrating solvents like DMSO.
This guide moves beyond the standard SDS to provide an operational framework for safe handling, focusing on the critical transition from solid powder to solution.
Hazard Identification & Risk Profile
The following risk profile is derived from the Globally Harmonized System (GHS) classifications. Note that while acute toxicity is low, the chronic risk (genotoxicity) drives the PPE requirements.
| Parameter | Classification | H-Code | Operational Implication |
| Genotoxicity | Muta. 2 (Suspected) | H341 | CRITICAL: Treat as a potential carcinogen.[1][4][5] Zero-tolerance for dust inhalation.[1][5][6] |
| Respiratory | STOT SE 3 | H335 | Dust causes airway irritation.[1][5][7] Fume hood required for open handling.[1][5] |
| Skin/Eye | Irritant 2/2A | H315, H319 | Contact causes inflammation.[1][5] |
| Physical | Combustible Dust | N/A | Finely divided powder can form explosive mixtures in air (rare in small lab quantities but relevant for scale-up).[1][5] |
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient for mutagenic powders in penetrating solvents.[1][5] The following matrix differentiates between Dry Handling (high inhalation risk) and Solution Handling (high absorption risk).
Tier 1: Dry Powder Handling (Weighing/Transfer)
Goal: Prevent inhalation and static-induced aerosolization.
-
Respiratory: NIOSH N95 (minimum) if working outside a hood; Chemical Fume Hood (Recommended standard).[1][5]
-
Ocular: Chemical Safety Goggles (ANSI Z87.1).[1][5] Standard safety glasses are insufficient due to potential dust migration.
-
Dermal: Nitrile gloves (Standard 4-5 mil).[1][5] Long-sleeved lab coat with tight cuffs.[1][5]
Tier 2: Solubilized Handling (DMSO/Ethanol Solutions)
Goal: Prevent transdermal delivery of the mutagen. Note: Kaempferol is commonly dissolved in Dimethyl Sulfoxide (DMSO).[5] DMSO penetrates skin instantly and carries dissolved compounds into the bloodstream.
-
Gloves (CRITICAL):
-
Respiratory: Fume hood required (DMSO vapors are low volatility but carry dissolved solutes if aerosolized).[1][5]
Operational Workflow: From Storage to Solution[8]
This protocol ensures a self-validating safety loop.[1][5] If a step cannot be performed safely, the workflow must pause.
Step 1: Pre-Weighing Preparation[1][5]
-
Static Control: Flavonoids are often electrostatic.[1][5] Use an ionizing bar or anti-static gun on the weigh boat before adding powder to prevent "jumping" particles.
-
Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.
Step 2: Weighing Protocol (The "Red Zone")
-
Place the balance inside the fume hood.[5] If vibration is an issue, use a Powder Safety Enclosure .[1][5]
-
Open the vial only inside the enclosure.
-
Use a disposable spatula.[1][5] Do not reuse spatulas to prevent cross-contamination.[1][5]
-
Self-Validation: Inspect the area around the balance with a flashlight after weighing. Yellow dust indicates a containment breach; clean immediately with a wet wipe.[1][5]
Step 3: Solubilization (The "Carrier" Risk)
-
Add solvent (e.g., DMSO) to the vial before removing it from the hood if possible.
-
Labeling: Mark the container clearly: "Kaempferol / DMSO - TOXIC - SKIN ABSORPTION HAZARD."
Waste Disposal & Emergency Response
Disposal Strategy
Segregate waste based on the state of matter and solvent presence.
| Waste Stream | Composition | Disposal Method |
| Solid Hazardous | Weigh boats, contaminated gloves, paper towels.[1][5] | Double-bag in clear polyethylene.[1][5] Label "Solid Toxic."[1][5] |
| Liquid Organic | Kaempferol dissolved in DMSO/EtOH.[1][5] | Halogenated/Non-Halogenated Solvent Waste (depending on solvent).[1][5] Do not pour down drain. |
| Sharps | Contaminated needles/syringes.[1][5] | Biohazard/Sharps container (due to puncture/injection risk).[1][5] |
Emergency Spill Procedures
-
Dry Powder Spill:
-
DMSO Solution Spill:
Visualized Safety Workflow
The following diagram illustrates the critical decision points and safety barriers in the handling process.
Figure 1: Operational workflow for Kaempferol handling. Red nodes indicate high-risk "Critical Control Points" requiring heightened vigilance.
References
-
PubChem. (n.d.).[1][5] Kaempferol Compound Summary. National Library of Medicine.[1][5] Retrieved October 26, 2023, from [Link]
-
Carl Roth. (2020).[1][4][5] Safety Data Sheet: Kaempferol ROTI®STAR Primary Standard. Retrieved from [Link]
-
Kimberly-Clark Professional. (n.d.).[1][5] Chemical Resistance Guide: Nitrile Gloves & DMSO. Retrieved from [Link]
-
Resende, F. A., et al. (2012).[1][5] Mutagenicity and antimutagenicity of the flavonoid kaempferol. Journal of Toxicology and Environmental Health, Part A. (Contextualizing the H341 Hazard).
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. chemos.de [chemos.de]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
